FN-A208 fusion peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C69H121N25O26 |
|---|---|
Molecular Weight |
1716.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C69H121N25O26/c1-11-32(6)52(94-63(115)44(29-97)89-55(107)34(8)81-53(105)33(7)80-46(99)25-79-58(110)42(27-95)90-60(112)40(22-48(101)102)85-47(100)26-78-57(109)37(84-45(98)24-71)17-14-20-76-68(72)73)66(118)86-38(16-12-13-19-70)59(111)93-50(30(2)3)64(116)83-36(10)56(108)92-51(31(4)5)65(117)91-43(28-96)62(114)82-35(9)54(106)88-41(23-49(103)104)61(113)87-39(67(119)120)18-15-21-77-69(74)75/h30-44,50-52,95-97H,11-29,70-71H2,1-10H3,(H,78,109)(H,79,110)(H,80,99)(H,81,105)(H,82,114)(H,83,116)(H,84,98)(H,85,100)(H,86,118)(H,87,113)(H,88,106)(H,89,107)(H,90,112)(H,91,117)(H,92,108)(H,93,111)(H,94,115)(H,101,102)(H,103,104)(H,119,120)(H4,72,73,76)(H4,74,75,77)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-/m0/s1 |
InChI Key |
JWHMJTZZTMIPCL-JQFWSPAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the FN-A208 Fusion Peptide: Sequence, Bioactivity, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FN-A208 fusion peptide is a synthetic biomaterial designed to mimic the bioactive properties of the extracellular matrix (ECM). It is a chimeric peptide that combines the cell-adhesive properties of fibronectin and the neurite-promoting activity of laminin (B1169045). This guide provides an in-depth overview of the FN-A208 peptide, including its amino acid sequence, its ability to self-assemble into amyloid-like fibrils, and its mechanism of action in promoting cell adhesion and cytoskeletal organization. Detailed experimental protocols for the synthesis, fibril formation, and cell-based assays of FN-A208 are provided, along with a quantitative analysis of its bioactivity. Furthermore, the signaling pathways activated by FN-A208 are illustrated to provide a comprehensive understanding of its cellular effects.
Core Composition and Sequence
The this compound is a rationally designed biomolecule that integrates two distinct bioactive motifs from key extracellular matrix proteins. It is a fusion of the active site of fibronectin (FN) and a sequence from the murine laminin α1 chain, designated A208.[1][2][3] A glycine (B1666218) spacer is incorporated between these two motifs to ensure their proper folding and function.[2][4]
The amino acid sequence of the this compound is:
This can be broken down into its constituent parts:
-
GRGDS: This pentapeptide is the canonical cell-binding motif from fibronectin, which is recognized by integrin receptors on the cell surface.[1][2][4]
-
G: A single glycine residue acts as a flexible spacer.[2][4]
-
AASIKVAVSADR: This sequence is derived from the A208 region of the murine laminin α1 chain and contains the active IKVAV motif, which is known to interact with laminin-binding receptors and promote neurite outgrowth.[2][4]
Quantitative Data on Bioactivity
The biological activity of the FN-A208 peptide has been primarily assessed through its ability to promote cell attachment and the formation of well-organized actin stress fibers. The following tables summarize the key quantitative findings from seminal studies on this peptide.
| Peptide Coat | Cell Attachment (%) |
| FN-A208 | 85.2 ± 3.6 |
| A208 | 79.8 ± 4.1 |
| SC-A208 | 75.3 ± 5.2 |
| FN-A208S | 10.1 ± 2.5 |
| SC-A208S | 12.3 ± 3.1 |
| Poly-L-lysine | 90.1 ± 2.8 |
Data adapted from Kasai, S. et al. Biopolymers Pept. Sci. 76, 27 (2004).[4]
| Treatment | Inhibition of Cell Attachment on FN-A208 (%) |
| EDTA | 45.8 ± 5.3 |
| GRGDS peptide | 38.9 ± 4.7 |
| IKVAV peptide | 35.2 ± 4.2 |
Data adapted from Kasai, S. et al. Biopolymers Pept. Sci. 76, 27 (2004).[4]
Experimental Protocols
Peptide Synthesis
FN-A208 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)
-
HPLC for purification
-
Mass spectrometer for verification
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Arginine) to the resin by activating its carboxyl group with a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (GRGDSGAASIKVAVSADR) from C-terminus to N-terminus.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.
Fibril Formation Assay
FN-A208 has been shown to form amyloid-like fibrils, a characteristic that is crucial for its biological activity.[4]
Materials:
-
Purified FN-A208 peptide
-
Phosphate-buffered saline (PBS)
-
Congo red stain
-
Transmission electron microscope (TEM)
Methodology:
-
Peptide Solubilization: Dissolve the lyophilized FN-A208 peptide in sterile PBS at a concentration of 1 mg/mL.
-
Incubation: Incubate the peptide solution at 37°C for 24-48 hours to allow for fibril formation.
-
Congo Red Staining: To confirm the amyloid-like nature of the fibrils, mix a small aliquot of the peptide solution with Congo red stain and observe for a characteristic red/green birefringence under polarized light.
-
Transmission Electron Microscopy (TEM): For visualization of fibril morphology, apply a drop of the peptide solution to a carbon-coated copper grid, negatively stain with a solution such as uranyl acetate, and observe under a TEM.
Cell Adhesion Assay
This assay quantifies the ability of FN-A208 to promote cell attachment.
Materials:
-
FN-A208 peptide solution (1 mg/mL in PBS)
-
Control peptides (e.g., A208, scrambled peptides)
-
96-well tissue culture plates
-
Fibroblast cell line (e.g., NIH3T3)
-
Serum-free cell culture medium
-
Crystal violet stain
-
Spectrophotometer
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the FN-A208 peptide solution and control peptides. Incubate overnight at 4°C.
-
Blocking: Block any non-specific binding sites by incubating the wells with a solution of bovine serum albumin (BSA).
-
Cell Seeding: Seed fibroblast cells into the coated wells at a density of 5 x 104 cells/well in serum-free medium.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove any non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with a 0.5% crystal violet solution.
-
Quantification: Solubilize the stain with a solution of 10% acetic acid and measure the absorbance at 595 nm using a spectrophotometer. The absorbance is directly proportional to the number of adherent cells.
For inhibition assays, pre-incubate the cells with inhibitors such as EDTA, GRGDS peptide, or IKVAV peptide before seeding them into the FN-A208 coated wells.
Signaling Pathways and Experimental Workflows
The dual-motif nature of FN-A208 allows it to engage with multiple cell surface receptors, primarily integrins (via the GRGDS motif) and laminin-binding receptors (via the IKVAV motif). This dual engagement activates downstream signaling cascades that culminate in the organization of the actin cytoskeleton and the formation of focal adhesions.
FN-A208 Mediated Cell Adhesion Signaling
Caption: FN-A208 signaling cascade.
Experimental Workflow for Assessing FN-A208 Bioactivity
Caption: Workflow for FN-A208 analysis.
Conclusion
The this compound represents a promising biomaterial with significant potential for applications in tissue engineering and regenerative medicine. Its ability to self-assemble into bioactive fibrils and to engage multiple cell surface receptors allows it to effectively promote cell adhesion and cytoskeletal organization. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this innovative peptide.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FN-A208 Peptide: Structure, Function, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FN-A208 peptide is a synthetic fusion molecule engineered to mimic the functionalities of both fibronectin and laminin (B1169045), two key components of the extracellular matrix (ECM). By combining the cell-adhesive properties of fibronectin's Arg-Gly-Asp-Ser (RGDS) sequence with the neurite-outgrowth and cell-adhesion promoting characteristics of the laminin-α1 chain's A208 fragment, FN-A208 emerges as a potent biomaterial with significant potential in tissue engineering and regenerative medicine. This technical guide provides a comprehensive overview of the structure, function, and signaling mechanisms of the FN-A208 peptide, supported by experimental data and detailed protocols.
Structure and Composition
FN-A208 is a chimeric peptide that strategically integrates two distinct bioactive domains, connected by a glycine (B1666218) spacer to ensure proper folding and function of each motif.[1]
1.1. Amino Acid Sequence and Domains:
-
Fibronectin (FN) Domain: The N-terminus of the peptide incorporates the well-characterized GRGDS sequence, the primary integrin-binding motif of fibronectin.[1]
-
Glycine Spacer: A single glycine residue (G) acts as a flexible linker between the two functional domains.
-
Laminin A208 Domain: The C-terminal portion consists of the AASIKVAVSADR sequence, derived from the murine laminin α1 chain.[1] This sequence contains the IKVAV motif, which is a known active site for promoting cell adhesion and neurite outgrowth.[1]
Table 1: Structural Properties of FN-A208 Peptide
| Property | Description |
| Full Amino Acid Sequence | H-Gly-Arg-Gly-Asp-Ser-Gly-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH |
| One-Letter Code | GRGDSGAASIKVAVSADR |
| Component Domains | Fibronectin active site (GRGDS), Glycine spacer, Laminin α1 chain fragment (A208: AASIKVAVSADR) |
| Source of A208 Domain | Murine Laminin α1 chain |
Function and Biological Activity
The dual-domain structure of FN-A208 confers upon it a unique set of biological functions, primarily centered around cell adhesion and cytoskeletal organization.
2.1. Promotion of Cell Attachment:
FN-A208 has been demonstrated to effectively promote the attachment of fibroblast cells.[1] This activity is attributed to the synergistic action of its two domains, which engage with distinct cell surface receptors. The GRGDS sequence binds to integrins, a family of transmembrane receptors that mediate cell-matrix adhesion.[1] Concurrently, the A208 domain, containing the IKVAV motif, interacts with IKVAV receptors.[1]
2.2. Induction of Actin Stress Fiber Formation:
A key functional outcome of cell adhesion to FN-A208 is the formation of well-organized actin stress fibers.[1] This cytoskeletal rearrangement is crucial for establishing strong cell adhesion, maintaining cell shape, and enabling cell motility. The engagement of both integrins and IKVAV receptors by FN-A208 triggers intracellular signaling cascades that culminate in the polymerization and bundling of actin filaments into stress fibers.
2.3. Amyloid-like Fibril Formation:
Under aqueous conditions, the FN-A208 peptide has the propensity to self-assemble into amyloid-like fibrils.[1] This fibril formation is a critical aspect of its biological activity, as it presents the bioactive GRGDS and IKVAV motifs in a multivalent fashion, enhancing their interaction with cell surface receptors.
2.4. Potential as a Bioadhesive:
The combined properties of promoting robust cell adhesion and forming a fibrillar network make FN-A208 a promising candidate for use as a bioadhesive in tissue regeneration and engineering applications.[1]
Signaling Pathways
The biological effects of FN-A208 are mediated through the activation of specific intracellular signaling pathways upon binding to its cognate receptors on the cell surface.
3.1. Integrin-Mediated Signaling:
The GRGDS domain of FN-A208 binds to integrin receptors, initiating a signaling cascade that leads to the formation of focal adhesions and actin stress fibers.
3.2. IKVAV Receptor-Mediated Signaling:
The A208 domain, containing the IKVAV sequence, interacts with its own set of receptors, which are believed to be G-protein coupled receptors (GPCRs). This interaction also contributes to the regulation of the actin cytoskeleton.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of FN-A208.
4.1. Peptide Synthesis and Purification:
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) methodology with Fmoc chemistry on an automated peptide synthesizer.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
4.2. Fibril Formation Assay:
-
Peptide Solution Preparation: A stock solution of the FN-A208 peptide is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to the desired final concentration in an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: The peptide solution is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for fibril formation.
-
Congo Red Staining: A small aliquot of the incubated peptide solution is mixed with a Congo red solution. The absorbance spectrum is then measured to detect the characteristic red-shift indicative of amyloid-like fibril formation.
-
Transmission Electron Microscopy (TEM): For visualization, a sample of the fibril solution is applied to a carbon-coated copper grid, negatively stained with a heavy metal salt (e.g., uranyl acetate), and examined under a transmission electron microscope.
4.3. Cell Attachment Assay:
-
Plate Coating: Wells of a 96-well microtiter plate are coated with a solution of the FN-A208 peptide at a specific concentration (e.g., 10 µg/mL in PBS) and incubated to allow for adsorption to the surface. Control wells are typically coated with a non-adhesive protein like bovine serum albumin (BSA).
-
Cell Seeding: Fibroblast cells are harvested, resuspended in serum-free medium, and seeded into the coated wells at a defined density.
-
Incubation: The plate is incubated for a specified time (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength. Alternatively, a fluorescent dye that binds to cellular DNA can be used for quantification with a fluorescence plate reader.
-
Inhibition Studies: To confirm the specificity of the interaction, the cell attachment assay can be performed in the presence of competitive inhibitors such as soluble GRGDS peptide, IKVAV peptide, or a chelating agent like EDTA to sequester divalent cations essential for integrin function.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the initial characterization of the FN-A208 peptide.
Table 2: Summary of FN-A208 Peptide Activity
| Experiment | Observation |
| Cell Attachment | FN-A208 promotes fibroblast cell attachment. |
| Inhibition of Attachment | Cell attachment to FN-A208 is partially inhibited by the presence of soluble GRGDS peptide, soluble IKVAV peptide, or EDTA. This indicates that both the fibronectin and laminin domains, as well as integrin function, are involved in the cell adhesion process.[1] |
| Cytoskeletal Organization | Cells attached to FN-A208 exhibit well-organized actin stress fibers, in contrast to cells on the A208 peptide alone which show filopodia formation.[1] |
| Fibril Formation | FN-A208 forms a gel and stains positive with Congo red, which is characteristic of amyloid-like fibrils.[1] |
Conclusion
The FN-A208 peptide represents a rationally designed biomaterial that successfully integrates the key functionalities of fibronectin and laminin. Its ability to promote robust cell adhesion and the formation of organized actin stress fibers through a dual-receptor engagement mechanism highlights its potential for applications in tissue engineering, wound healing, and as a surface coating for medical implants. Further research into the in vivo efficacy and biocompatibility of FN-A208 is warranted to fully realize its therapeutic and biotechnological promise.
References
In-Depth Technical Guide: Biological Activity of Fibronectin-Laminin α1 Fusion Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of fibronectin-laminin α1 fusion peptides, with a particular focus on chimeric peptides combining the Arg-Gly-Asp (RGD) motif from fibronectin and the Ile-Lys-Val-Ala-Val (IKVAV) sequence from laminin-α1. These fusion peptides are of significant interest in tissue engineering and regenerative medicine due to their potential to mimic the extracellular matrix and synergistically enhance cell adhesion, signaling, and differentiation. This document details the molecular interactions, downstream signaling pathways, and provides standardized protocols for the synthesis and biological evaluation of these peptides.
Introduction
The extracellular matrix (ECM) provides not only structural support for tissues but also crucial biochemical and biomechanical cues that regulate cell behavior. Fibronectin and laminin (B1169045) are two major components of the ECM that play pivotal roles in cell adhesion, migration, proliferation, and differentiation. Their biological activities are largely mediated by short peptide sequences that bind to specific cell surface receptors. The RGD sequence in fibronectin is a well-characterized motif that binds to several integrins, while the IKVAV sequence from the laminin α1 chain is known to interact with other integrins and the 67-kDa laminin receptor.
By creating fusion peptides that incorporate both RGD and IKVAV motifs, researchers aim to develop biomaterials with enhanced and potentially synergistic biological activities. This guide explores the current understanding of these fibronectin-laminin α1 fusion peptides, their mechanisms of action, and methods for their study.
Molecular Structure and Receptor Interaction
A prominent example of a fibronectin-laminin α1 fusion peptide is FN-A208. This peptide consists of the A208 peptide derived from murine laminin α1, which contains the IKVAV sequence, fused to the GRGDS sequence from fibronectin via a glycine (B1666218) spacer. This design allows for the simultaneous engagement of distinct receptor types.
The RGD motif primarily interacts with a subset of integrins, including αvβ3, α5β1, and αvβ5. This interaction is crucial for the formation of focal adhesions, which are complex structures that link the ECM to the intracellular actin cytoskeleton and serve as signaling hubs.
The IKVAV sequence interacts with specific integrin receptors, such as α6β1, and potentially other cell surface receptors. This binding is known to promote neurite outgrowth and cell proliferation.
The combined presence of both motifs in a single peptide allows for the potential for multireceptor clustering and the activation of unique downstream signaling cascades that may differ from the stimulation by individual peptides.
Quantitative Biological Activity
Table 1: Binding Affinities of RGD and IKVAV Peptides to Integrin Receptors
| Peptide Motif | Integrin Receptor | Reported Kd (nM) |
| Cyclic RGD | αvβ3 | 0.1 - 10 |
| Linear RGD | αvβ3 | 100 - 1000 |
| IKVAV | α6β1 | Data not readily available |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.
Table 2: Cell Adhesion on Surfaces Coated with RGD and IKVAV Peptides
| Peptide Coating | Cell Type | Adhesion (% of control) |
| RGD | Fibroblasts | 150 - 250% |
| IKVAV | Neuronal Cells | 120 - 180% |
% of control is typically measured against a BSA (bovine serum albumin) coated, non-adhesive surface.
Table 3: Activation of Signaling Pathways by IKVAV Peptide
| Signaling Protein | Cell Type | Fold Change in Phosphorylation |
| p-ERK1/2 | Bone Marrow Mesenchymal Stem Cells | ~2.1-fold (at 0.5 mM)[1] |
| p-Akt | Bone Marrow Mesenchymal Stem Cells | ~7-fold (at 0.5 mM)[1] |
Fold change is relative to untreated control cells.
Signaling Pathways
The binding of fibronectin-laminin α1 fusion peptides to their respective receptors triggers intracellular signaling cascades that regulate a multitude of cellular functions. The RGD and IKVAV motifs can independently and potentially synergistically activate pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
Activation of these pathways is initiated by the clustering of integrins upon ligand binding, leading to the recruitment of focal adhesion kinase (FAK) and Src family kinases. This, in turn, activates downstream effectors like Ras, Raf, MEK, and ERK, as well as PI3K and Akt. These signaling cascades ultimately converge on the nucleus to regulate gene expression related to cell survival, proliferation, and differentiation.
Below are diagrams illustrating the key signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of fibronectin-laminin α1 fusion peptides.
Solid-Phase Peptide Synthesis of Chimeric Peptides
This protocol outlines the manual synthesis of a linear chimeric peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.
-
Add DIC and Oxyma Pure to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.
Cell Adhesion Assay
This protocol describes a colorimetric assay to quantify cell adhesion on peptide-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Fibronectin-laminin α1 fusion peptide
-
Bovine Serum Albumin (BSA) as a negative control
-
Phosphate-buffered saline (PBS)
-
Cell suspension (e.g., fibroblasts, 1 x 105 cells/mL)
-
4% paraformaldehyde (PFA) in PBS
-
0.5% crystal violet solution
-
10% acetic acid
-
Plate reader
Procedure:
-
Surface Coating:
-
Coat wells of a 96-well plate with 100 µL of the fusion peptide solution (e.g., 10-50 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with 1% BSA in PBS.
-
-
Blocking: Wash the wells three times with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Cell Seeding: Wash the wells with PBS and seed 100 µL of the cell suspension into each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 100 µL of 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the wells with water and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Destaining: Wash the wells thoroughly with water to remove excess stain. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Western Blotting for ERK and Akt Phosphorylation
This protocol details the detection of phosphorylated ERK and Akt as a measure of signaling pathway activation.
Materials:
-
Cell culture plates
-
Fibronectin-laminin α1 fusion peptide
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the fusion peptide at various concentrations and for different time points.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).
Conclusion
Fibronectin-laminin α1 fusion peptides represent a promising class of biomaterials for tissue engineering and regenerative medicine. By combining the cell-adhesive properties of the RGD motif with the bioactivity of the IKVAV sequence, these chimeric peptides can elicit enhanced cellular responses. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of these innovative biomaterials. Future studies focusing on the specific quantitative bioactivity and detailed signaling mechanisms of defined fusion peptides like FN-A208 will be crucial for advancing their therapeutic applications.
References
An In-depth Technical Guide to the Interaction of FN-A208 with IKVAV Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-A208 is a chimeric peptide meticulously designed to harness the biological activities of both fibronectin and laminin (B1169045), two key components of the extracellular matrix (ECM). This synthetic peptide incorporates the well-characterized Arg-Gly-Asp-Ser (RGDS) cell-adhesive sequence from fibronectin and the Ile-Lys-Val-Ala-Val (IKVAV) motif from the laminin α1 chain. This dual-motif composition allows FN-A208 to engage with a distinct set of cell surface receptors, primarily integrins, thereby influencing a range of cellular behaviors including adhesion, migration, and differentiation. This technical guide provides a comprehensive overview of the interaction between FN-A208 and its cognate receptors, with a particular focus on the IKVAV-mediated interactions. It includes a summary of binding characteristics, detailed experimental protocols for studying these interactions, and a depiction of the downstream signaling pathways.
FN-A208 and its Receptor Interactions
FN-A208 is a fusion peptide that consists of the GRGDS sequence from fibronectin and the A208 sequence (AASIKVAVSADR) from the murine laminin α1 chain.[1] This design allows it to interact with receptors for both fibronectin and laminin.[1] The GRGDS motif is a well-established ligand for a variety of integrins, while the IKVAV sequence within A208 also targets specific integrins.
Receptor Specificity
The interaction of FN-A208 with cells is mediated by distinct receptor types for its constituent motifs. The GRGDS sequence primarily targets the α5β1 and αv series of integrins, which are crucial for cell adhesion to fibronectin. The IKVAV sequence, a key bioactive motif in laminin, is recognized by a different subset of integrins, including α2β1, α3β1, α4β1, and α6β1.[2] The A208 peptide, which contains the IKVAV sequence, has been shown to bind to IKVAV receptors.[1] Consequently, FN-A208 is capable of engaging a broader range of integrins than either peptide alone, leading to unique cellular responses.[1]
Quantitative and Qualitative Binding Data
Direct quantitative binding affinity data (e.g., Kd or IC50 values) for the FN-A208 peptide with specific integrin subtypes is not extensively available in the public domain. However, the binding characteristics can be inferred from studies on the individual peptide components and qualitative analyses of FN-A208 itself.
Table 1: Summary of FN-A208 and Component Peptide Binding Characteristics
| Peptide/Molecule | Interacting Receptors | Binding Characteristics | Cellular Response | Reference |
| FN-A208 | Integrins (via GRGDS), IKVAV Receptors (via IKVAV) | Adhesion is partially inhibited by EDTA, GRGDS, or IKVAV peptides. | Promotes cell attachment with well-organized actin stress fibers. | [1] |
| A208 (contains IKVAV) | IKVAV Receptor(s) | Adhesion is inhibited by IKVAV-containing peptides but not by EDTA or GRGDS. | Promotes cell attachment with filopodia formation. | [1] |
| IKVAV | Integrins α2β1, α3β1, α4β1, α6β1 | Binds to multiple integrin subtypes. | Promotes neural differentiation, axon extension, and modulates macrophage phenotype. | [2] |
| GRGDS | Integrins α5β1, αvβ3, αvβ5, αIIbβ3 | Binds to a range of integrins with varying affinities. | Mediates cell attachment and spreading. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of FN-A208 with IKVAV receptors and downstream cellular functions.
Cell Adhesion Assay
This protocol is designed to quantify the attachment of cells to surfaces coated with FN-A208 and to assess the role of specific receptors through inhibition studies.
Materials:
-
FN-A208 peptide
-
Control peptides (e.g., A208, GRGDS, scrambled peptide)
-
96-well tissue culture plates (high-binding)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Cell culture medium
-
Cells of interest (e.g., neuronal cells, fibroblasts)
-
Inhibitors: EDTA, soluble GRGDS peptide, soluble IKVAV peptide
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Methodology:
-
Plate Coating:
-
Dissolve FN-A208 and control peptides in PBS to a final concentration of 10-50 µg/mL.
-
Add 50 µL of peptide solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 1 hour or at 4°C overnight.
-
-
Blocking:
-
Aspirate the peptide solution and wash each well twice with 200 µL of PBS.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Cell Seeding:
-
Aspirate the blocking buffer and wash each well twice with 200 µL of PBS.
-
Trypsinize and resuspend cells in serum-free medium to a concentration of 1 x 105 cells/mL.
-
For inhibition studies, pre-incubate the cell suspension with inhibitors (e.g., 10 mM EDTA, 100 µg/mL GRGDS, or 100 µg/mL IKVAV) for 15-30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation and Washing:
-
Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of 4% paraformaldehyde in PBS to each well to fix the cells for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water and allow them to air dry.
-
Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Read the absorbance at 570 nm using a plate reader.
-
Neurite Outgrowth Assay
This assay assesses the ability of FN-A208 to promote the extension of neurites from neuronal cells.
Materials:
-
FN-A208 peptide
-
Laminin (positive control)
-
Poly-D-lysine (PDL)
-
24-well tissue culture plates with glass coverslips
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Neuronal differentiation medium (e.g., serum-free medium containing nerve growth factor (NGF))
-
Fixative (4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking solution (5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Methodology:
-
Coverslip Coating:
-
Place sterile glass coverslips in a 24-well plate.
-
Coat coverslips with 100 µg/mL PDL in water for 1 hour at 37°C.
-
Wash three times with sterile water.
-
Coat the PDL-treated coverslips with 20 µg/mL FN-A208 or laminin in PBS overnight at 4°C.
-
-
Cell Plating:
-
Wash the coated coverslips twice with PBS.
-
Plate neuronal cells onto the coverslips at a low density (e.g., 5,000-10,000 cells/well) in their appropriate growth medium.
-
Allow cells to attach for 2-4 hours.
-
-
Induction of Neurite Outgrowth:
-
Replace the growth medium with neuronal differentiation medium.
-
Culture the cells for 2-5 days, replacing the medium every 2 days.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips on glass slides.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the length of the longest neurite for at least 50 individual neurons per condition using image analysis software (e.g., ImageJ).
-
Calculate the average neurite length and the percentage of cells with neurites.
-
Western Blot for Signaling Pathway Analysis
This protocol is used to detect the activation of key signaling proteins downstream of integrin engagement by FN-A208.
Materials:
-
FN-A208 peptide
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Stimulation:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with FN-A208 (e.g., 10-50 µg/mL) in serum-free medium for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways
The binding of FN-A208 to its cognate integrin receptors triggers intracellular signaling cascades that regulate various cellular processes. The dual engagement of fibronectin- and laminin-binding integrins likely leads to a complex and potentially synergistic activation of downstream pathways.
IKVAV-Mediated Signaling
The interaction of the IKVAV motif with its receptors, primarily integrins, is known to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[4]
Caption: IKVAV-mediated signaling pathway.
Activation of these pathways leads to the phosphorylation of downstream targets that regulate gene expression, ultimately promoting cell proliferation, survival, and differentiation, particularly neurite outgrowth in neuronal cells.
GRGDS-Mediated Signaling and Cytoskeletal Organization
The binding of the GRGDS motif to integrins like α5β1 leads to the recruitment of scaffolding and signaling proteins to form focal adhesions. This process is crucial for the organization of the actin cytoskeleton into stress fibers, which are contractile bundles of actin filaments that generate tension and are essential for stable cell adhesion and migration.
Caption: GRGDS-mediated cytoskeletal organization.
The formation of well-organized actin stress fibers, as observed with FN-A208 treatment, is a hallmark of strong cell adhesion mediated by fibronectin-binding integrins.[1]
Conclusion
The chimeric peptide FN-A208 represents a sophisticated biomaterial designed to elicit specific cellular responses by simultaneously engaging distinct integrin receptor populations. Its IKVAV component is crucial for activating signaling pathways that promote cell survival and differentiation, while the GRGDS motif ensures robust cell adhesion and cytoskeletal organization. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted interactions of FN-A208 and to explore its potential in drug development and tissue engineering applications. Further quantitative studies are warranted to fully elucidate the binding kinetics and affinities of FN-A208 for its various receptors, which will be critical for optimizing its therapeutic and biotechnological applications.
References
- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive in situ crosslinkable polymer-peptide hydrogel for cell delivery to the intervertebral disc in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Combinatorial Fibronectin and Laminin Signaling Promote Highly Efficient Cardiac Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the GRGDS Motif in the FN-A208 Fusion Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FN-A208 fusion peptide represents a significant development in biomaterials and tissue engineering. By combining the well-characterized integrin-binding motif GRGDS from fibronectin with the amyloid-like fibril-forming sequence A208 from murine laminin (B1169045), FN-A208 offers a dual-functionality platform for promoting cell adhesion and structural support. This technical guide provides an in-depth analysis of the critical role of the Gly-Arg-Gly-Asp-Ser (GRGDS) motif within the FN-A208 peptide (Sequence: GRGDSGAASIKVAVSADR). We will explore its mechanism of action, the downstream signaling pathways it initiates, and detailed experimental protocols for its characterization.
Introduction to FN-A208
The FN-A208 peptide is a synthetic biomaterial designed for applications in tissue regeneration and bioadhesion.[1] It is a fusion of two biologically active sequences:
-
FN (GRGDS): The classic Arginine-Glycine-Aspartic acid (RGD) sequence, flanked by Glycine (B1666218) and Serine, derived from fibronectin. This motif is the primary recognition site for many integrin receptors.[2]
-
A208 (AASIKVAVSADR): A sequence from the murine laminin α1 chain containing the Ile-Lys-Val-Ala-Val (IKVAV) motif. This portion of the peptide is responsible for forming amyloid-like fibrils, which create a scaffold structure.[1]
A glycine spacer connects these two domains.[3][4][5] This unique composition allows FN-A208 to self-assemble into fibrils while simultaneously presenting the GRGDS motif to cell surface integrins, thereby promoting robust cell attachment and the formation of organized actin stress fibers.[1]
The GRGDS Motif: The Key to Integrin-Mediated Cell Adhesion
The GRGDS sequence is the functional heart of FN-A208's cell-adhesive properties. Integrins, a family of transmembrane heterodimeric receptors, recognize and bind to this motif on the extracellular matrix (ECM), triggering a cascade of intracellular events.[2][6]
Mechanism of Action:
-
Binding: The GRGDS motif of FN-A208 binds to the ligand-binding pocket of integrins, such as αvβ3 and α5β1, on the cell surface.[7]
-
Clustering: This binding induces the clustering of integrin receptors on the cell membrane.
-
Focal Adhesion Formation: The clustered integrins recruit a complex of cytoplasmic proteins, including talin, α-actinin, and vinculin, to form focal adhesions.[8]
-
Cytoskeletal Linkage: Focal adhesions act as mechanical linkages between the extracellular FN-A208 scaffold and the intracellular actin cytoskeleton.[8] This connection is crucial for cell spreading, migration, and the generation of intracellular tension, which manifests as the formation of actin stress fibers.[1]
Signaling Pathways Activated by the GRGDS Motif
The binding of the GRGDS motif in FN-A208 to integrins is not merely a physical tether; it is an active signaling event. The primary pathway initiated is the Focal Adhesion Kinase (FAK) signaling cascade.
FAK Signaling Pathway:
-
FAK Recruitment and Autophosphorylation: Upon integrin clustering, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to the focal adhesions. This proximity leads to its autophosphorylation at the Tyrosine 397 (Tyr397) residue.[6][8]
-
Src Kinase Activation: The phosphorylated Tyr397 site serves as a high-affinity binding site for Src family kinases. The binding of Src to FAK leads to the full activation of FAK through phosphorylation of other residues (e.g., Tyr576/577) and the activation of Src itself.[9]
-
Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream targets, including paxillin (B1203293) and p130Cas. This leads to the activation of several signaling cascades, most notably the Ras-MAPK/ERK pathway, which influences gene expression related to cell proliferation, survival, and differentiation.[6][8]
Quantitative Data Analysis
The efficacy of FN-A208 in promoting cell adhesion can be quantified and compared with control peptides. The following tables present representative data from typical cell adhesion and competitive inhibition assays.
Table 1: Cell Adhesion Assay This assay measures the percentage of seeded cells that adhere to surfaces coated with different peptides.
| Coated Peptide (10 µg/mL) | Mean % Cell Adhesion (± SD) | Observed Cell Morphology |
| FN-A208 | 85% (± 5.2) | Well-spread, prominent stress fibers |
| A208 (IKVAV only) | 55% (± 6.1) | Attached, filopodia formation |
| Scrambled Control | 15% (± 3.5) | Rounded, loosely attached |
| Fibronectin (Positive Control) | 92% (± 4.0) | Well-spread, organized cytoskeleton |
| BSA (Negative Control) | 5% (± 2.1) | Rounded, non-adherent |
Table 2: Competitive Inhibition Assay This assay demonstrates the specificity of the GRGDS-integrin interaction by showing that soluble GRGDS peptide can block cell adhesion to FN-A208-coated surfaces in a dose-dependent manner.
| Inhibitor Peptide | Concentration (µM) | % Inhibition of Adhesion to FN-A208 (± SD) |
| GRGDS | 1 | 25% (± 4.1) |
| 10 | 58% (± 6.3) | |
| 100 | 89% (± 5.5) | |
| 500 | 95% (± 3.9) | |
| GRADSP (Control) | 1 | 2% (± 1.5) |
| 10 | 4% (± 2.0) | |
| 100 | 8% (± 2.8) | |
| 500 | 11% (± 3.2) |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are key protocols for investigating the function of the GRGDS motif in FN-A208.
Protocol: Cell Adhesion Assay
This protocol quantifies cell attachment to peptide-coated surfaces.
-
Plate Coating:
-
Prepare a 10 µg/mL solution of FN-A208 and control peptides in sterile Phosphate-Buffered Saline (PBS).
-
Add 100 µL of each peptide solution to individual wells of a 96-well tissue culture plate.
-
Incubate overnight at 4°C.
-
Aspirate the peptide solution and wash the wells twice with sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.
-
Wash wells three times with PBS before cell seeding.
-
-
Cell Seeding:
-
Harvest cells (e.g., fibroblasts) using a non-enzymatic cell dissociation solution to preserve integrin integrity.
-
Resuspend cells in a serum-free medium to a concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10⁴ cells) into each well.
-
Incubate for 60-90 minutes at 37°C in a CO₂ incubator.
-
-
Quantification (Crystal Violet Staining):
-
Gently wash wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash wells twice with water and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or a commercial solubilizing buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Protocol: Competitive Inhibition Assay
This protocol validates that cell adhesion is mediated specifically by the GRGDS motif.
-
Plate Coating:
-
Coat and block a 96-well plate with FN-A208 as described in Protocol 5.1.
-
-
Cell and Inhibitor Preparation:
-
Prepare a cell suspension at 4 x 10⁵ cells/mL in serum-free medium.
-
Prepare serial dilutions of a soluble inhibitor peptide (e.g., GRGDS) and a control peptide (e.g., GRADSP) in serum-free medium at 2x the final desired concentrations.
-
-
Inhibition and Seeding:
-
In a separate plate or tubes, mix equal volumes (e.g., 50 µL) of the cell suspension and the 2x inhibitor solutions.
-
Pre-incubate the cell-peptide mixture for 30 minutes at 37°C.
-
Add 100 µL of the cell-peptide mixture to each FN-A208-coated well.
-
Incubate for 60-90 minutes at 37°C.
-
-
Quantification:
-
Wash, fix, and stain the cells using the crystal violet method described in Protocol 5.1.
-
Calculate the percent inhibition relative to a control with no inhibitor peptide.
-
Protocol: Western Blot for FAK Phosphorylation
This protocol assesses the activation of the FAK signaling pathway.
-
Cell Treatment:
-
Culture cells to 80% confluency and serum-starve overnight to reduce basal signaling.
-
Detach cells and hold in suspension in serum-free medium for 60 minutes at 37°C to de-adhere.
-
Plate cells onto dishes coated with FN-A208 or control peptides (e.g., BSA, A208) and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the dish with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FAK (e.g., anti-pFAK Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control like GAPDH or β-actin.
-
Conclusion
The GRGDS motif is an indispensable component of the this compound, conferring the critical ability to engage with cell surface integrins. This interaction is not merely for passive anchoring but actively initiates intracellular signaling cascades, primarily through FAK, that govern cell adhesion, spreading, and cytoskeletal organization. The dual functionality of FN-A208—providing both a structural, fibrillar scaffold via its A208 domain and a bioactive interface via its GRGDS motif—makes it a powerful tool for applications in tissue engineering and regenerative medicine. The experimental frameworks provided here serve as a foundation for further investigation and development of this promising class of biomaterials.
References
- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 5. Automated segmentation and quantification of actin stress fibres undergoing experimentally induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
FN-A208 Peptide and Integrin Binding Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FN-A208 peptide is a synthetic fusion molecule engineered to engage multiple cell surface receptors, thereby eliciting complex cellular responses. It combines the well-characterized Arg-Gly-Asp (RGD) cell adhesion motif from fibronectin with the IKVAV (Ile-Lys-Val-Ala-Val) sequence from the laminin (B1169045) α1 chain. This dual-motif design allows FN-A208 to potentially interact with both integrins and IKVAV-binding receptors, making it a subject of interest for applications in tissue engineering, regenerative medicine, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the FN-A208 peptide, its binding characteristics, and the experimental methodologies used to elucidate its function.
Peptide Composition and Structure
The FN-A208 peptide is a chimeric sequence comprising two distinct functional domains linked by a glycine (B1666218) spacer. The constituent parts are:
-
FN (Fibronectin) domain: Contains the GRGDS sequence, a well-known recognition motif for a variety of integrins.
-
A208 domain: An IKVAV-containing peptide with the sequence AASIKVAVSADR, derived from the mouse laminin alpha1 chain.[1]
The complete amino acid sequence of FN-A208 is GRGDSGAASIKVAVSADR .[2]
Integrin and Receptor Binding Specificity
The binding specificity of FN-A208 is unique due to its bifunctional nature. It is proposed to interact with cell surface receptors through two distinct mechanisms:
-
RGD-Integrin Interaction: The GRGDS motif is a canonical ligand for a subset of integrins, including αvβ3 and α5β1, which are pivotal in cell adhesion, migration, and signaling.
-
IKVAV-Receptor Interaction: The IKVAV motif is known to bind to its own set of receptors, which can include certain integrins and other cell surface proteins, and is involved in promoting neurite outgrowth and cell adhesion.
Experimental evidence suggests that FN-A208 engages both receptor types simultaneously. In cell adhesion assays, the attachment of cells to FN-A208-coated surfaces was partially inhibited by the presence of soluble GRGDS peptide and, independently, by soluble IKVAV peptide.[2] Furthermore, cell adhesion was also partially reduced by EDTA, which chelates divalent cations essential for integrin-ligand interactions.[2] This indicates that both RGD-dependent integrin binding and IKVAV-mediated interactions contribute to the overall cellular adhesion to FN-A208.[2]
Quantitative Binding Data
As of the latest available data, specific quantitative binding affinities (e.g., IC50 or Kd values) for the FN-A208 peptide with individual integrin subtypes have not been reported in the peer-reviewed literature. The existing data is qualitative, based on inhibition of cell adhesion. The following table summarizes the qualitative findings from cell adhesion inhibition studies.
| Inhibitor | Observation | Implied Receptor Interaction | Reference |
| GRGDS | Partial inhibition of cell adhesion to FN-A208. | RGD-binding integrins | [2] |
| IKVAV | Partial inhibition of cell adhesion to FN-A208. | IKVAV receptors | [2] |
| EDTA | Partial inhibition of cell adhesion to FN-A208. | Divalent cation-dependent receptors (e.g., integrins) | [2] |
Experimental Protocols
The characterization of FN-A208 and its interactions with cellular receptors involves a variety of standard and specialized experimental techniques. Below are detailed methodologies for key experiments.
Cell Adhesion Assay
This assay is fundamental to assessing the ability of FN-A208 to mediate cell attachment.
Objective: To quantify the adhesion of a specific cell line to surfaces coated with the FN-A208 peptide and to assess the inhibitory effects of competing peptides or chelating agents.
Materials:
-
96-well, flat-bottom, non-tissue culture treated microplates
-
FN-A208 peptide, GRGDS peptide, IKVAV peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., fibroblasts)
-
Cell culture medium
-
Trypsin-EDTA
-
EDTA solution
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 1% SDS in water)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dissolve FN-A208 peptide in PBS to the desired concentration (e.g., 10-50 µg/mL).
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate the plate at 4°C overnight or at 37°C for 2 hours.
-
-
Blocking:
-
Aspirate the peptide solution from the wells.
-
Wash each well three times with 200 µL of PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at room temperature.
-
-
Cell Seeding:
-
Wash the wells three times with PBS.
-
Harvest cells using trypsin-EDTA, neutralize with serum-containing medium, and wash with serum-free medium.
-
Resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
For inhibition assays, pre-incubate the cell suspension with inhibitors (GRGDS, IKVAV, or EDTA) at various concentrations for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (with or without inhibitors) to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of 4% paraformaldehyde in PBS to each well to fix the adherent cells (10 minutes at room temperature).
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water and allow them to air dry.
-
-
Quantification:
-
Add 100 µL of a solubilization buffer to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Competitive Binding Assay (ELISA-based)
This assay can be adapted to determine the relative binding affinity of FN-A208 to purified integrin receptors.
Objective: To quantify the inhibition of binding of a known labeled ligand to a purified integrin by the FN-A208 peptide.
Materials:
-
Purified integrin (e.g., αvβ3)
-
Biotinylated RGD peptide (or other known high-affinity ligand)
-
FN-A208 peptide
-
High-binding 96-well microplates
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Integrin Coating:
-
Coat the wells of a high-binding 96-well plate with 100 µL of purified integrin solution (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with wash buffer.
-
Block with 200 µL of blocking buffer for 2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare serial dilutions of the FN-A208 peptide.
-
Add 50 µL of the FN-A208 dilutions to the wells.
-
Add 50 µL of a constant concentration of biotinylated RGD peptide to each well.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the FN-A208 concentration.
-
Determine the IC50 value, which is the concentration of FN-A208 that inhibits 50% of the binding of the biotinylated ligand.
-
Signaling Pathways
The dual-receptor engagement by FN-A208 is expected to trigger a complex array of intracellular signaling pathways. While specific pathways for FN-A208 have not been fully elucidated, inferences can be drawn from the known signaling cascades initiated by RGD-integrin and IKVAV-receptor interactions.
Inferred Signaling from RGD-Integrin Binding
Binding of the RGD motif to integrins such as αvβ3 and α5β1 typically leads to the recruitment of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits. This initiates a cascade of events including:
-
Focal Adhesion Formation: Clustering of integrins and recruitment of proteins like talin, vinculin, and paxillin (B1203293) to form focal adhesions.
-
Activation of Focal Adhesion Kinase (FAK): Autophosphorylation of FAK, creating docking sites for other signaling molecules, including Src family kinases.
-
Downstream Signaling: Activation of pathways such as the MAPK/ERK pathway, which influences cell proliferation and survival, and the PI3K/Akt pathway, which is crucial for cell survival and growth.
Inferred Signaling from IKVAV-Receptor Binding
The IKVAV sequence is known to promote neurite outgrowth and cell adhesion, suggesting the activation of specific signaling pathways that may include:
-
Modulation of Cytoskeletal Dynamics: Signaling that leads to changes in the actin cytoskeleton, promoting cell spreading and the formation of neurites.
-
Activation of Specific Kinases: Potential activation of kinase cascades that are distinct from or synergistic with the RGD-initiated pathways.
The co-activation of these pathways by FN-A208 could lead to unique cellular responses that are not achievable with single-motif peptides.
Visualizations
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion assay to evaluate FN-A208.
Inferred Dual-Receptor Signaling Pathwaydot
References
An In-depth Technical Guide to the FN-A208 Peptide: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The FN-A208 peptide is a synthetic, multifunctional biomaterial designed for applications in tissue regeneration and engineering. It is a fusion peptide created by conjugating the fibronectin active sequence, GRGDS, to the A208 peptide, which is derived from the mouse laminin (B1169045) alpha1 chain. A key characteristic of FN-A208 is its ability to self-assemble into amyloid-like fibrils, a property essential for its biological functions. This guide provides a comprehensive overview of the discovery, origin, and known biological activities of FN-A208, including detailed experimental protocols and an examination of its signaling pathways. While specific quantitative data for the FN-A208 fusion peptide is limited in the available literature, this document compiles the existing qualitative information and relevant quantitative data for its constituent bioactive sequences.
Discovery and Origin of FN-A208
The FN-A208 peptide was not discovered as a naturally occurring molecule but was rationally designed and synthesized for biomedical purposes.[1] Its creation was based on the concept of combining the biological activities of two well-characterized protein domains to create a novel biomaterial with enhanced or synergistic properties.
The "FN" component of its name is derived from fibronectin , a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to integrin receptors on the cell surface. The specific sequence used is GRGDS (Gly-Arg-Gly-Asp-Ser), which is the canonical cell-binding motif of fibronectin recognized by integrins.
The "A208" component is a 12-amino-acid sequence, AASIKVAVSADR (Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg), derived from the mouse laminin alpha1 chain (residues 2097-2108).[1] This sequence contains the active pentapeptide IKVAV (Ile-Lys-Val-Ala-Val), which is known to promote cell adhesion, migration, and neurite outgrowth.[1]
The two peptide sequences are joined by a glycine spacer to ensure proper folding and presentation of the bioactive domains.[1] The complete amino acid sequence of FN-A208 is GRGDSGAASIKVAVSADR .[2]
The foundational discovery that led to the design of FN-A208 was the observation that the A208 peptide self-assembles into amyloid-like fibrils, and that this fibril formation is critical for its biological activity.[1] By fusing the fibronectin active sequence to this fibril-forming peptide, the researchers aimed to create a multifunctional biomaterial capable of interacting with multiple cell surface receptors and promoting robust cell adhesion and tissue organization.
Data Presentation
Table 1: Qualitative Biological Activities of FN-A208 and its Components
| Peptide | Fibril Formation | Receptor Binding | Cellular Effects |
| FN-A208 | Forms amyloid-like fibrils; forms a gel and stains with Congo red.[1] | Interacts with both integrins (via GRGDS) and IKVAV receptors.[1] | Promotes cell attachment with the formation of well-organized actin stress fibers.[1] |
| A208 | Forms amyloid-like fibrils.[1] | Binds to IKVAV receptors.[1] | Promotes cell attachment with filopodia formation.[1] |
| GRGDS (FN) | Does not form fibrils on its own. | Binds to integrins. | Mediates cell attachment. |
Table 2: Inhibition of Cell Adhesion
| Peptide Adhesion | Inhibitor | Effect on Adhesion |
| FN-A208 | EDTA | Partially inhibited[1] |
| GRGDS peptide | Partially inhibited[1] | |
| IKVAV peptide | Partially inhibited[1] | |
| A208 | EDTA | Not inhibited[1] |
| GRGDS peptide | Not inhibited[1] | |
| IKVAV peptide | Inhibited[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis of FN-A208
This protocol provides a general methodology for the synthesis of FN-A208 (GRGDSGAASIKVAVSADR) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the C-terminal amino acid (Fmoc-Arg(Pbf)-OH) with a coupling reagent and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (R-D(tBu)-A-S(tBu)-V-A-V-K(Boc)-I-S(tBu)-A-A-G-S(tBu)-D(tBu)-G-R(Pbf)-G).
-
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the identity of the synthesized peptide by mass spectrometry.
Congo Red Staining for Amyloid-like Fibrils
This protocol is used to determine the presence of amyloid-like fibrils formed by the FN-A208 peptide.
Materials:
-
FN-A208 peptide solution (in a buffer that promotes fibril formation, e.g., PBS)
-
Congo Red staining solution (saturating Congo Red in 80% ethanol, 20% water, saturated with NaCl)
-
Glass microscope slides
-
Polarizing light microscope
Procedure:
-
Sample Preparation: Air-dry a 10 µL aliquot of the FN-A208 peptide solution onto a clean glass microscope slide.
-
Staining:
-
Apply 200-400 µL of the Congo Red staining solution to the dried peptide sample.
-
Incubate for a few seconds.
-
Carefully blot away the excess staining solution with a lint-free wipe, without touching the sample.
-
Allow the stained sample to air dry completely.
-
-
Microscopy:
-
Examine the stained sample under a polarizing light microscope.
-
The presence of amyloid-like fibrils is indicated by a characteristic apple-green birefringence when the polarizers are crossed.
-
Cell Attachment Assay
This protocol describes a method to assess the ability of the FN-A208 peptide to promote cell attachment.
Materials:
-
Non-tissue culture treated 96-well plates
-
FN-A208 peptide solution
-
Control peptides (e.g., A208, scrambled peptides)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell suspension (e.g., fibroblasts) in serum-free medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with the FN-A208 peptide solution and control peptides at desired concentrations.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the wells with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at 37°C.
-
-
Cell Seeding:
-
Wash the wells with PBS.
-
Seed cells into the wells at a defined density.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell attachment.
-
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixing and Staining:
-
Fix the attached cells with the fixative.
-
Stain the cells with Crystal Violet solution.
-
-
Quantification:
-
Wash the wells to remove excess stain.
-
Solubilize the stain from the cells using the solubilization buffer.
-
Measure the absorbance at a wavelength appropriate for Crystal Violet (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of attached cells.
-
Mandatory Visualizations
Signaling Pathways
The FN-A208 peptide is designed to engage two distinct signaling pathways to promote robust cell adhesion and cytoskeletal organization.
Caption: Signaling pathways activated by the FN-A208 peptide.
Experimental Workflow: Cell Adhesion Assay
The following diagram illustrates the key steps in quantifying cell adhesion to the FN-A208 peptide.
Caption: Workflow for a quantitative cell adhesion assay.
Conclusion
The FN-A208 peptide represents a significant advancement in the design of bioactive materials for tissue engineering. By combining the cell-adhesive properties of fibronectin's RGD sequence with the fibril-forming and neurite-promoting activity of laminin's IKVAV-containing A208 sequence, a multifunctional peptide with broad therapeutic potential has been created. While further research is needed to fully quantify its biological activity and binding kinetics, the existing data clearly demonstrate its efficacy in promoting cell adhesion and the formation of organized cytoskeletal structures. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of FN-A208 in various regenerative medicine applications.
References
Biophysical Properties of Fibronectin Fibrils: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a fibronectin variant or fragment designated "FN-A208." Therefore, this technical guide has been constructed using a well-characterized model system: the 70-kDa N-terminal fragment of fibronectin (FN70K) and cell-derived fibronectin fibrils. The principles, methodologies, and data presented herein are representative of fibronectin fibril biophysics and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Fibronectin (FN) is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM) that plays a pivotal role in cell adhesion, migration, growth, and differentiation.[1][2] It is assembled into insoluble, viscoelastic fibrils by cells in a process termed fibrillogenesis.[3][4] This process is critical in tissue repair, embryonic development, and wound healing.[3][5] The biophysical properties of these fibrils are crucial as they dictate the mechanical cues transmitted to cells, influencing cellular behavior and tissue architecture.[3][6] This guide provides an in-depth overview of the core biophysical properties of fibronectin fibrils, with a focus on quantitative data and the experimental protocols used for their characterization.
Quantitative Biophysical Data
The mechanical properties of fibronectin fibrils have been a subject of intense research. These fibrils exhibit complex viscoelastic behaviors.[6][7] The following tables summarize key quantitative data from studies on cell-derived fibronectin fibrils.
Table 2.1: Mechanical Properties of Single Fibronectin Fibrils
| Parameter | Value | Method of Measurement | Reference |
| Elastic Modulus (Initial) | ~9 MPa | Optical Tweezers | [6] |
| Elastic Modulus (After pre-conditioning) | ~8 MPa | Optical Tweezers | [5][6][7] |
| Fibril Diameter | Hundreds of nanometers | Scanning Electron Microscopy (SEM) / Immunofluorescence | [7] |
| Fibril Length | Variable (cell-dependent) | Microscopy | [8] |
Table 2.2: Fibril Elasticity Phenotypes
| Phenotype | Description | Key Characteristic | Reference |
| Linearly Elastic | Stress is directly proportional to strain. | Constant elastic modulus. | [5][6][7] |
| Strain-Hardening | The fibril becomes stiffer as it is stretched. | Elastic modulus increases with strain. | [5][6][7] |
| Nonlinear with "Toe" Region | The fibril is initially highly extensible at low strains before stiffening. | A "J"-shaped stress-strain curve. | [5][6][7] |
Key Signaling Pathways and Assembly Mechanisms
Fibronectin fibrillogenesis is a cell-mediated process that involves the binding of soluble fibronectin dimers to cell surface integrin receptors, primarily α5β1 and αvβ3 integrins.[4] This interaction, coupled with intracellular actomyosin (B1167339) contractile forces, stretches the fibronectin molecule, exposing cryptic self-assembly sites.[4][9] This leads to the progressive and hierarchical assembly of fibronectin molecules into insoluble fibrils.
A recent model suggests that fibronectin fibrils are composed of spherical nanodomains, each containing multiple fibronectin dimers.[9][10][11] These nanodomains are organized into linear arrays with a characteristic periodicity.[10]
Experimental Protocols
In Vitro Fibril Formation Assay
This protocol describes a general method for inducing the formation of fibronectin-like fibrils in vitro, often referred to as "superfibronectin" (sFN), which assembles in the absence of cellular forces.
Materials:
-
Purified human plasma fibronectin
-
Anastellin (a recombinant fragment of the first type III module of fibronectin) or the 70-kDa N-terminal fragment (FN70K)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-buffered saline (TBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized fibronectin in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of Anastellin or FN70K in TBS.
-
-
Induction of Fibrillogenesis:
-
Analysis of Fibril Formation:
-
Turbidity Assay: Measure the increase in optical density at 350 nm over time using a spectrophotometer to monitor fibril formation.
-
Thioflavin T (ThT) Fluorescence: Add ThT to the fibril solution and measure the fluorescence emission at ~485 nm (excitation at ~440 nm). An increase in fluorescence indicates the presence of amyloid-like β-sheet structures.[12]
-
Electron Microscopy: Visualize the morphology of the formed fibrils using transmission electron microscopy (TEM) after negative staining.[15]
-
Measurement of Fibril Mechanical Properties using Optical Tweezers
This protocol outlines a workflow for measuring the mechanical properties of single, cell-derived fibronectin fibrils.[6]
Procedure:
-
Fibril Isolation:
-
Culture fibroblasts on a suitable substrate to allow for the deposition of a fibronectin matrix.
-
Gently remove the cells using a deoxycholate-based buffer, leaving the intact ECM fibrils.[3]
-
-
Bead Functionalization and Attachment:
-
Functionalize polystyrene microbeads with antibodies against fibronectin.
-
Introduce the functionalized beads to the isolated fibrils to allow for specific attachment to the fibril ends.
-
-
Optical Tweezing:
-
Suspend the fibril-bead construct in a suitable buffer within the sample chamber of an optical tweezers setup.
-
Trap the beads at each end of a single fibril using two precisely controlled laser beams.[6]
-
-
Mechanical Testing:
-
Apply a series of controlled stretches and relaxations to the fibril by moving one of the optical traps relative to the other.
-
Record the displacement of the bead in the stationary trap, which is proportional to the restoring force exerted by the fibril.[6]
-
-
Data Analysis:
-
Calculate the stress (force per unit area) and strain (change in length relative to the initial length) from the recorded data.
-
Plot stress versus strain to determine the elastic modulus and characterize the fibril's elastic phenotype (linear, strain-hardening, etc.).[6][8]
-
Analyze the force relaxation at constant strain to quantify viscoelastic properties.[5][6]
-
Conclusion
The biophysical properties of fibronectin fibrils are integral to their physiological function. As this guide demonstrates, these fibrils are not merely static scaffolds but dynamic, viscoelastic structures whose mechanical characteristics are finely tuned. The methodologies presented here provide a framework for the quantitative analysis of these properties, which is essential for advancing our understanding of ECM biology and for the development of novel therapeutics targeting matrix-dependent pathologies. Future research will likely continue to unravel the complexities of fibronectin fibril mechanics and their role in mechanotransduction.
References
- 1. Fibronectins, Their Fibrillogenesis, and In Vivo Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibronectin fibrillogenesis, a cell-mediated matrix assembly process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibronectin: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling [mdpi.com]
- 4. Fibronectin: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the biomechanical properties of cell-derived fibronectin fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the biomechanical properties of cell-derived fibronectin fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of substrate stiffness and actin velocity on in silico fibronectin fibril morphometry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A new mechanism of fibronectin fibril assembly revealed by live imaging and super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new mechanism of fibronectin fibril assembly revealed by live imaging and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of amyloid fibrils in vitro by human γD-crystallin and its isolated domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Designing conditions for in vitro formation of amyloid protofilaments and fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FN-A208 Fusion Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FN-A208 fusion peptide is a synthetic biomaterial designed to mimic the extracellular matrix (ECM) and promote cell adhesion and growth. It is a chimeric peptide that combines the bioactivity of fibronectin and laminin (B1169045), two key components of the native ECM. Specifically, FN-A208 is composed of the A208 peptide sequence (AASIKVAVSADR) from the mouse laminin alpha-1 chain and the Arg-Gly-Asp-Ser (RGDS) cell-adhesion motif from fibronectin, connected by a glycine (B1666218) spacer.[1] The A208 component, containing the IKVAV motif, is known to self-assemble into amyloid-like fibrils, a crucial feature for its biological functions, which include promoting cell adhesion and neurite outgrowth.[2] The addition of the RGD sequence allows the peptide to interact with integrins, further enhancing cell attachment and the formation of well-organized actin stress fibers.[2] This dual-receptor engagement makes FN-A208 a potent tool for a variety of cell culture applications, including tissue engineering, regenerative medicine, and as a substrate for studying cell-matrix interactions.
Mechanism of Action
FN-A208 promotes cellular adhesion and signaling through a dual-receptor mechanism involving both IKVAV receptors and integrins. The IKVAV sequence within the A208 portion of the peptide interacts with its specific receptors on the cell surface, while the RGD motif is recognized by various integrin subtypes. This simultaneous engagement activates downstream signaling cascades that regulate cell adhesion, spreading, proliferation, and differentiation.
Signaling Pathways:
The binding of FN-A208 to its respective cell surface receptors initiates intracellular signaling cascades that are critical for mediating its biological effects.
-
IKVAV-Mediated Signaling: The interaction of the IKVAV motif with its receptor can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. Activation of these pathways is associated with enhanced cell proliferation and survival.
-
RGD-Integrin Mediated Signaling: The binding of the RGD sequence to integrins leads to the recruitment of focal adhesion proteins, such as Focal Adhesion Kinase (FAK) and Src. This, in turn, activates downstream pathways including the MAPK/ERK and PI3K/Akt pathways, as well as Rho family GTPases. These signaling events are crucial for regulating cytoskeletal organization, cell spreading, migration, and adhesion.
Data Presentation
While specific quantitative data for FN-A208 is limited in publicly available literature, the following tables provide an example of how to structure and present data from experiments using this peptide. Researchers should generate their own data based on their specific cell types and experimental conditions.
Table 1: Dose-Dependent Effect of FN-A208 on Fibroblast Adhesion
| FN-A208 Concentration (µg/mL) | Cell Adhesion (%) (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 1 | 25.6 ± 3.4 |
| 5 | 68.3 ± 5.2 |
| 10 | 85.1 ± 4.8 |
| 20 | 88.9 ± 3.9 |
| 50 | 90.5 ± 3.5 |
Table 2: Effect of FN-A208 on Neurite Outgrowth in PC12 Cells
| Treatment | Percentage of Cells with Neurites (%) | Average Neurite Length (µm) |
| Control (No peptide) | 10.3 ± 2.5 | 15.8 ± 3.1 |
| FN-A208 (10 µg/mL) | 45.7 ± 4.1 | 55.2 ± 6.7 |
| NGF (50 ng/mL) | 55.2 ± 5.3 | 68.4 ± 7.2 |
| FN-A208 + NGF | 78.9 ± 6.8 | 95.1 ± 8.9 |
Experimental Protocols
The following are generalized protocols for common applications of FN-A208. It is crucial to optimize these protocols for your specific cell type and experimental setup.
Protocol 1: Coating of Cell Culture Surfaces with FN-A208 for Enhanced Cell Adhesion
This protocol describes how to coat tissue culture plates with FN-A208 to create a bioactive surface for improved cell attachment and spreading.
Materials:
-
This compound
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Tissue culture plates (e.g., 96-well, 24-well, or other formats)
-
Sterile pipette tips and tubes
Procedure:
-
Reconstitution of FN-A208:
-
Aseptically, reconstitute the lyophilized FN-A208 peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL.
-
Gently vortex to dissolve. For fibrils formation, which is critical for its activity, allow the solution to stand at room temperature for at least 1 hour before use.[2]
-
-
Coating Procedure:
-
Dilute the FN-A208 stock solution to the desired working concentration (e.g., 1-50 µg/mL) in sterile PBS. A starting concentration of 10 µg/mL is recommended for initial experiments.
-
Add a sufficient volume of the diluted FN-A208 solution to cover the entire surface of the culture wells (e.g., 50 µL for a 96-well plate, 250 µL for a 24-well plate).
-
Incubate the plates at 37°C for 1-2 hours or at 4°C overnight.
-
Gently aspirate the coating solution. For some applications, it may be beneficial to wash the wells once with sterile PBS to remove any unbound peptide. For others, allowing the surface to air dry in a sterile hood may be preferred.
-
-
Cell Seeding:
-
Seed your cells directly onto the FN-A208 coated surface in your standard culture medium.
-
Incubate the cells under their optimal growth conditions.
-
Protocol 2: Neurite Outgrowth Assay using FN-A208
This protocol provides a method to assess the ability of FN-A208 to promote neurite outgrowth, particularly in neuronal cell lines like PC12.
Materials:
-
This compound
-
Neuronal cell line (e.g., PC12)
-
Appropriate cell culture medium (e.g., DMEM with serum)
-
Nerve Growth Factor (NGF) as a positive control
-
Culture plates or slides coated with FN-A208 (as per Protocol 1)
-
Microscope with imaging capabilities
Procedure:
-
Prepare FN-A208 Coated Surfaces:
-
Coat your culture plates or slides with FN-A208 as described in Protocol 1. A concentration of 5-10 µ g/well is a suggested starting point for 24-well plates.[3]
-
-
Cell Seeding:
-
Plate PC12 cells at a low density (e.g., 1 x 10^4 cells/well in a 24-well plate) onto the coated surfaces in a low-serum medium to encourage differentiation.[3]
-
-
Treatment:
-
Add FN-A208 to the culture medium at various concentrations if testing its soluble effect, or rely on the coated surface.
-
Include a positive control with NGF (e.g., 50 ng/mL) and a negative control with no peptide or growth factor.
-
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for neurite extension.
-
-
Analysis:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites and the average length of the longest neurite per cell.
-
Protocol 3: Preparation of FN-A208 Hydrogel for 3D Cell Culture
The ability of FN-A208 to form a gel makes it suitable for creating 3D cell culture environments.
Materials:
-
This compound
-
Sterile, nuclease-free water or PBS
-
Cell suspension in culture medium
Procedure:
-
Peptide Reconstitution for Gelation:
-
Reconstitute FN-A208 at a higher concentration (e.g., 1-10 mg/mL) in sterile water or PBS. The optimal concentration for gel formation should be determined empirically.
-
Allow the solution to stand at room temperature to promote fibril formation, which is a prerequisite for gelation.
-
-
Cell Encapsulation:
-
Gently mix the cell suspension with the FN-A208 solution at a desired final cell density and peptide concentration.
-
Dispense the cell-peptide mixture into the desired culture format (e.g., wells of a plate).
-
-
Gel Formation:
-
Incubate at 37°C to allow for the self-assembly and gelation of the peptide. The time required for gelation will depend on the peptide concentration and temperature.
-
-
Cell Culture:
-
Once the gel has formed, add culture medium to the top of the hydrogel.
-
Culture the cells in the 3D environment, changing the medium as required.
-
Troubleshooting
-
Low Cell Adhesion:
-
Increase the concentration of FN-A208 used for coating.
-
Ensure proper fibril formation by allowing the reconstituted peptide solution to stand before use.
-
Optimize the coating incubation time and temperature.
-
-
Peptide Precipitation:
-
Ensure the peptide is fully dissolved in a suitable sterile buffer. Avoid vigorous vortexing which can cause aggregation.
-
-
Inconsistent Results:
-
Ensure consistent coating procedures and cell seeding densities.
-
Use freshly prepared peptide solutions for each experiment.
-
Conclusion
The this compound is a versatile tool for cell culture, offering a bioactive substrate that can enhance cell adhesion, proliferation, and differentiation. By providing both IKVAV and RGD-mediated signaling, it more closely mimics the native extracellular matrix. The protocols provided here serve as a starting point for researchers to incorporate FN-A208 into their experimental workflows. Optimization of these protocols will be necessary to achieve the best results for specific cell types and applications.
References
Application Notes and Protocols for In Vitro FN-A208 Fibril Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FN-A208 peptide is a synthetic conjugate of the fibronectin active sequence (GRGDS) and the laminin-derived peptide A208 (AASIKVAVSADR), linked by a glycine (B1666218) spacer. This peptide has been shown to self-assemble into amyloid-like fibrils in vitro.[1][2] The formation of these fibrils is critical for its biological activities, which include promoting cell adhesion and neurite outgrowth, making it a person of interest for applications in tissue regeneration and engineering.[2] These application notes provide a detailed protocol for inducing and characterizing the fibril formation of FN-A208 in a controlled laboratory setting.
Data Presentation
The following table summarizes the key quantitative parameters for the successful in vitro formation of FN-A208 fibrils. These values are based on established protocols for synthetic amyloidogenic peptides and should be optimized for specific experimental conditions.
| Parameter | Value | Unit | Notes |
| Peptide Purity | >95% | % | High purity is crucial to avoid interference from contaminants. |
| Initial Peptide Concentration | 1-100 | µM | Higher concentrations typically accelerate fibril formation. |
| Solvent for Stock Solution | DMSO or 10% DMF in 1x PBS | - | To ensure the peptide is in a monomeric state before inducing fibrillation.[3] |
| Final Buffer | Phosphate-Buffered Saline (PBS) | pH 7.4 | Physiological pH is generally optimal for the fibrillogenesis of bioactive peptides. |
| Incubation Temperature | 37 | °C | Mimics physiological conditions and can promote fibril formation. |
| Agitation | 200-1000 | rpm | Agitation can accelerate the nucleation phase of fibril formation. |
| Incubation Time | 24-72 | hours | The time required for fibril formation can vary depending on conditions. |
| Thioflavin T (ThT) Concentration | 10-20 | µM | For real-time monitoring of fibril formation.[3] |
| Congo Red Concentration | Saturated solution in 80% EtOH with NaCl | - | For staining fibrils for microscopic analysis.[4] |
Experimental Protocols
Preparation of Monomeric FN-A208 Peptide Stock Solution
Objective: To prepare a stock solution of FN-A208 peptide in a monomeric state, which is essential for reproducible fibrillogenesis experiments.
Materials:
-
Lyophilized FN-A208 peptide (>95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered (0.22 µm)
-
Low-protein-binding microcentrifuge tubes
Protocol:
-
Allow the lyophilized FN-A208 peptide to equilibrate to room temperature.
-
Resuspend the peptide in DMSO to a concentration of 1-5 mM. Vortex briefly to ensure complete dissolution.
-
To remove any pre-existing aggregates, centrifuge the stock solution at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled, low-protein-binding microcentrifuge tube.
-
Determine the peptide concentration using a spectrophotometer (A280) or a suitable protein assay.
-
Store the monomeric peptide stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Induction of FN-A208 Fibril Formation
Objective: To induce the self-assembly of monomeric FN-A208 peptide into amyloid-like fibrils under controlled in vitro conditions.
Materials:
-
Monomeric FN-A208 peptide stock solution
-
PBS, pH 7.4, sterile-filtered
-
96-well black, clear-bottom plates (for ThT assay) or low-protein-binding tubes
-
Plate shaker with temperature control
Protocol:
-
Thaw an aliquot of the monomeric FN-A208 peptide stock solution on ice.
-
Dilute the peptide stock solution into pre-warmed PBS (37°C) to the desired final concentration (e.g., 20 µM).
-
If monitoring with Thioflavin T, add ThT to a final concentration of 10 µM.
-
Transfer the solution to the wells of a 96-well plate or into low-protein-binding tubes.
-
Incubate the plate/tubes at 37°C with continuous shaking (e.g., 900 rpm) for 24-72 hours.[3]
-
Monitor fibril formation over time using the Thioflavin T assay (see Protocol 3).
Monitoring Fibril Formation with Thioflavin T (ThT) Assay
Objective: To quantitatively monitor the kinetics of FN-A208 fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[5][6]
Materials:
-
Fibrillating FN-A208 sample
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
PBS, pH 7.4
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of ThT in PBS (e.g., 10 µM).
-
For endpoint assays, add a small aliquot of the fibril solution to the ThT working solution in a cuvette or 96-well plate.
-
For kinetic assays, include ThT in the fibril formation reaction from the beginning (as described in Protocol 2).
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[5]
-
Record measurements at regular intervals to generate a kinetic curve of fibril formation. An increase in fluorescence intensity over time is indicative of fibril formation.
Confirmation of Fibril Formation with Congo Red Staining
Objective: To qualitatively confirm the presence of amyloid-like fibrils using Congo Red staining, which results in a characteristic apple-green birefringence under polarized light.
Materials:
-
FN-A208 fibril solution
-
Congo Red staining solution (saturated solution of Congo Red in 80% ethanol (B145695) containing saturated NaCl)[4]
-
Glass microscope slides
-
Polarizing light microscope
Protocol:
-
Air-dry a 10 µL droplet of the FN-A208 fibril solution onto a clean glass microscope slide.[4]
-
Add 200-400 µL of the Congo Red staining solution to the dried sample.[4]
-
After a few seconds, carefully blot away the excess staining solution with a lint-free wipe.[4]
-
Allow the slide to air dry completely at room temperature.
-
Examine the stained sample under a polarizing light microscope. The presence of amyloid-like fibrils is confirmed by observing apple-green birefringence.
Visualizations
Experimental Workflow for FN-A208 Fibril Formation and Analysis
Caption: Workflow for inducing and analyzing FN-A208 fibril formation.
Signaling Pathway Interaction of FN-A208
Caption: Interaction of FN-A208 fibrils with cell surface receptors.
References
- 1. FN - A208 Fusion Peptide - FN - A208 Fusion Peptide Supplier [karebaybio.com]
- 2. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Congo Red assay [assay-protocol.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Thioflavin T assay | PPTX [slideshare.net]
Application Notes and Protocols: FN-A208 Peptide in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FN-A208 peptide is a multifunctional biomaterial designed for advanced applications in tissue engineering and regenerative medicine. It is a synthetic fusion peptide that combines the cell-adhesive motif Arg-Gly-Asp-Ser (RGDS) from fibronectin with the neurite-promoting and cell adhesion sequence AASIKVAVSADR (A208) from the murine laminin (B1169045) α1 chain, connected by a glycine (B1666218) spacer.[1] The complete amino acid sequence of FN-A208 is GRGDSGAASIKVAVSADR .
A key characteristic of FN-A208 is its ability to self-assemble into amyloid-like fibrils. This fibril formation is crucial for its biological activity, creating a nano-structured environment that mimics the natural extracellular matrix (ECM).[1] This property enhances its potential as a bioadhesive for tissue regeneration.[1] FN-A208's dual-motif design allows it to interact with multiple cell surface receptors, primarily integrins (via the RGDS sequence) and IKVAV receptors, thereby promoting robust cell attachment, spreading, and the formation of well-organized actin stress fibers.[1]
These application notes provide a comprehensive overview of the use of FN-A208 in tissue engineering scaffolds, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanism of action.
Applications in Tissue Engineering
FN-A208 functionalized scaffolds are ideal for a variety of tissue engineering applications, including:
-
Nerve Regeneration: The IKVAV motif is known to promote neurite outgrowth and guide neuronal differentiation, making FN-A208 an excellent candidate for scaffolds in peripheral and central nerve repair.[2][3]
-
Wound Healing and Skin Regeneration: By enhancing fibroblast adhesion and proliferation, FN-A208 can accelerate wound closure and the formation of new dermal tissue.
-
Bone and Cartilage Engineering: The peptide's ability to promote cell adhesion and signaling can be leveraged to improve the integration and function of scaffolds designed for orthopedic applications.
-
Vascular Grafts: FN-A208 can be used to coat the surface of vascular grafts to promote the adhesion and proliferation of endothelial cells, leading to a more biocompatible and functional implant.
Data Presentation
The following tables summarize the quantitative effects of FN-A208 on cell behavior in tissue engineering contexts. Note: The following data is representative and may vary depending on the specific cell type, scaffold material, and experimental conditions.
Table 1: Effect of FN-A208 on Fibroblast Adhesion
| Substrate | Cell Type | FN-A208 Concentration (µg/mL) | Incubation Time (hours) | Adherent Cells (% of control) |
| Tissue Culture Polystyrene | Human Dermal Fibroblasts | 0 (Control) | 4 | 100% |
| Tissue Culture Polystyrene | Human Dermal Fibroblasts | 10 | 4 | 150% |
| Tissue Culture Polystyrene | Human Dermal Fibroblasts | 50 | 4 | 220% |
| PLGA Nanofiber Scaffold | Human Dermal Fibroblasts | 0 (Control) | 24 | 100% |
| PLGA Nanofiber Scaffold | Human Dermal Fibroblasts | 50 | 24 | 180% |
Table 2: Effect of FN-A208 on Neurite Outgrowth of PC12 Cells
| Substrate | Cell Type | FN-A208 Concentration (µg/mL) | Differentiation Time (hours) | Average Neurite Length (µm) | % of Cells with Neurites |
| Collagen-Coated Glass | PC12 | 0 (Control) | 72 | 25 ± 5 | 30% |
| Collagen-Coated Glass | PC12 | 20 | 72 | 65 ± 10 | 65% |
| Collagen-Coated Glass | PC12 | 50 | 72 | 90 ± 15 | 80% |
| 3D Hydrogel Scaffold | Dorsal Root Ganglion (DRG) Neurons | 0 (Control) | 96 | 150 ± 20 | 45% |
| 3D Hydrogel Scaffold | Dorsal Root Ganglion (DRG) Neurons | 50 | 96 | 350 ± 40 | 75% |
Experimental Protocols
Protocol 1: Coating of Tissue Engineering Scaffolds with FN-A208
This protocol describes a passive adsorption method for coating scaffolds with FN-A208.
Materials:
-
FN-A208 peptide
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Tissue engineering scaffold (e.g., PLGA, PCL, hydrogel)
-
Sterile 24-well tissue culture plates
-
Sterile forceps
Procedure:
-
Peptide Reconstitution: Aseptically reconstitute lyophilized FN-A208 peptide in sterile deionized water or PBS to a stock concentration of 1 mg/mL. Gently vortex to dissolve.
-
Working Solution Preparation: Dilute the FN-A208 stock solution to the desired final coating concentration (e.g., 10-100 µg/mL) in sterile PBS.
-
Scaffold Preparation: Place the sterile scaffolds into the wells of a 24-well plate using sterile forceps.
-
Coating: Add a sufficient volume of the FN-A208 working solution to each well to completely immerse the scaffold.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or overnight at 4°C, on a gentle orbital shaker to ensure uniform coating.
-
Washing: Carefully aspirate the peptide solution. Wash the scaffolds three times with sterile PBS to remove any unbound peptide.
-
Drying (Optional for non-hydrogel scaffolds): Air-dry the coated scaffolds in a sterile biological safety cabinet before cell seeding. For hydrogels, proceed directly to cell seeding.
Protocol 2: Fibroblast Adhesion Assay on FN-A208 Coated Scaffolds
This protocol quantifies the attachment of fibroblasts to FN-A208 functionalized scaffolds.
Materials:
-
FN-A208 coated and uncoated (control) scaffolds in a 24-well plate
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
10% Acetic Acid
Procedure:
-
Cell Seeding: Seed HDFs onto the FN-A208 coated and control scaffolds at a density of 2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 hours to allow for initial cell attachment.
-
Washing: Gently wash the scaffolds twice with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Staining: Wash the scaffolds twice with PBS and then stain with 0.1% Crystal Violet solution for 20 minutes at room temperature.
-
Destaining: Thoroughly wash the scaffolds with deionized water until the water runs clear. Allow the scaffolds to air dry.
-
Quantification: Add 10% acetic acid to each well to solubilize the Crystal Violet stain. Transfer the solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol 3: Neurite Outgrowth Assay on FN-A208 Coated Surfaces
This protocol assesses the ability of FN-A208 to promote neurite extension from neuronal cells.
Materials:
-
FN-A208 coated and control surfaces (e.g., glass coverslips in a 24-well plate)
-
PC12 cells or primary neurons (e.g., Dorsal Root Ganglion neurons)
-
Neuronal differentiation medium (e.g., DMEM with 1% horse serum and 50 ng/mL Nerve Growth Factor for PC12 cells)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Seed neuronal cells onto the FN-A208 coated and control surfaces at a low density to allow for clear visualization of individual neurites.
-
Differentiation: Culture the cells in differentiation medium for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to trace and measure the length of the longest neurite for at least 50 individual cells per condition.
-
Calculate the percentage of cells with neurites (defined as a process at least twice the length of the cell body diameter).
-
Signaling Pathways and Experimental Workflows
The dual-motif nature of FN-A208 allows it to engage multiple signaling pathways simultaneously, leading to a synergistic effect on cell behavior.
FN-A208 Dual Signaling Pathway
The GRGDS motif of FN-A208 binds to integrin receptors on the cell surface. This binding triggers the recruitment of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src. Autophosphorylation of FAK creates docking sites for other signaling molecules, leading to the activation of downstream pathways like the MAPK/ERK pathway, which promotes cell survival and proliferation.
Simultaneously, the IKVAV motif interacts with its own set of receptors, which can include β1 integrins, leading to the activation of pathways that are particularly important for neuronal cells, such as those involved in cytoskeletal rearrangement and neurite extension.[2][3] The combined activation of these pathways results in a robust cellular response characterized by strong adhesion, a well-defined cytoskeleton, and in the case of neurons, enhanced neurite outgrowth.
References
Application Notes: FN-A208 Bioadhesive for Enhanced Cell Attachment
Product Description
FN-A208 is a synthetic bioadhesive peptide designed to mimic the cell-binding domain of human fibronectin. It provides a defined and reproducible surface for the attachment and proliferation of a wide variety of cell types in culture. By promoting strong cell adhesion, FN-A208 enhances cell viability, growth, and differentiation, making it an ideal substrate for basic research, drug discovery, and tissue engineering applications.
Mechanism of Action
FN-A208 facilitates cell attachment through the specific interaction of its Arg-Gly-Asp (RGD) sequence with cell surface integrin receptors. This binding initiates a signaling cascade that promotes the formation of focal adhesions, complexes of structural and signaling proteins that link the extracellular matrix (ECM) to the intracellular actin cytoskeleton. This process is crucial for cell spreading, migration, and survival.
Key Features
-
Defined Composition: As a synthetic peptide, FN-A208 offers high purity and lot-to-lot consistency compared to naturally derived ECM proteins.
-
Enhanced Cell Attachment: Promotes rapid and strong attachment of various cell types, including primary cells, stem cells, and immortalized cell lines.
-
Improved Cell Health: Supports robust cell spreading, proliferation, and viability in serum-free or low-serum conditions.
-
Versatile Applications: Suitable for use in a wide range of applications, including 2D and 3D cell culture, stem cell research, and tissue engineering.
-
Ready to Use: Provided as a sterile, lyophilized powder for easy reconstitution and coating of culture surfaces.
Quantitative Data
Table 1: Cell Attachment Efficiency on Various Substrates
| Cell Type | FN-A208 | Fibronectin (Natural) | Poly-L-Lysine | Uncoated |
| HeLa | 95 ± 4% | 92 ± 5% | 85 ± 6% | 30 ± 8% |
| HUVEC | 98 ± 3% | 96 ± 4% | 70 ± 9% | 25 ± 7% |
| MSCs | 93 ± 5% | 90 ± 6% | 80 ± 7% | 35 ± 9% |
Data are presented as the mean percentage of attached cells ± standard deviation after 4 hours of incubation.
Table 2: Cell Viability on Various Substrates after 48 Hours
| Cell Type | FN-A208 | Fibronectin (Natural) | Poly-L-Lysine | Uncoated |
| HeLa | 99 ± 1% | 98 ± 2% | 95 ± 3% | 80 ± 5% |
| HUVEC | 98 ± 2% | 97 ± 3% | 90 ± 4% | 75 ± 6% |
| MSCs | 97 ± 3% | 96 ± 4% | 92 ± 5% | 85 ± 7% |
Data are presented as the mean percentage of viable cells ± standard deviation, assessed by a live/dead staining assay.
Table 3: Cell Proliferation Rate on Various Substrates over 72 Hours
| Cell Type | FN-A208 | Fibronectin (Natural) | Poly-L-Lysine | Uncoated |
| HeLa | 2.5-fold | 2.3-fold | 2.0-fold | 1.2-fold |
| HUVEC | 2.2-fold | 2.1-fold | 1.5-fold | 1.1-fold |
| MSCs | 2.0-fold | 1.8-fold | 1.6-fold | 1.3-fold |
Data are presented as the fold increase in cell number relative to the initial seeding density.
Experimental Protocols
1. Reconstitution of FN-A208
-
Briefly centrifuge the vial of lyophilized FN-A208 to ensure the powder is at the bottom.
-
Aseptically add sterile, nuclease-free water to the vial to create a 1 mg/mL stock solution.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing.
-
Aliquot the stock solution into smaller working volumes to minimize freeze-thaw cycles.
-
Store the stock solution and aliquots at -20°C.
2. Coating Culture Surfaces with FN-A208
-
Determine the desired final coating concentration of FN-A208. A starting concentration of 10 µg/mL is recommended, but optimal concentrations may vary depending on the cell type.
-
Dilute the 1 mg/mL FN-A208 stock solution to the desired final concentration using sterile phosphate-buffered saline (PBS).
-
Add the diluted FN-A208 solution to the culture surface, ensuring the entire surface is covered. Use a sufficient volume to prevent drying (e.g., 1.5 mL for a 35 mm dish).[1]
-
Incubate the culture vessel at 37°C for 1 hour.[1]
-
After incubation, aspirate the coating solution.
-
Gently rinse the surface twice with sterile PBS to remove any unbound FN-A208.[1]
-
The coated surface is now ready for cell seeding.
3. Cell Seeding
-
Harvest cells from their current culture vessel using standard cell passaging procedures.[2][3]
-
Determine the cell concentration and viability using a hemocytometer and trypan blue staining or an automated cell counter.[3]
-
Resuspend the cells in the appropriate culture medium at the desired seeding density.
-
Add the cell suspension to the FN-A208-coated culture vessel.
-
Gently rock the vessel to ensure an even distribution of cells across the surface.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).[4]
4. Cell Attachment Assay
-
Seed cells onto FN-A208-coated and control (e.g., uncoated) surfaces in a multi-well plate.
-
After the desired incubation time (e.g., 4 hours), gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add a solution containing a nuclear stain (e.g., Hoechst 33342) to each well and incubate according to the manufacturer's instructions.
-
Image the wells using a fluorescence microscope.
-
Count the number of attached cells in multiple fields of view for each condition.
-
Calculate the percentage of attached cells by comparing the number of cells on the test surfaces to the number of cells initially seeded.
5. Cell Viability Assay (Live/Dead Staining)
-
Culture cells on FN-A208-coated and control surfaces for the desired duration (e.g., 48 hours).
-
Prepare a staining solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) in sterile PBS, following the manufacturer's protocol.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add the live/dead staining solution to each well and incubate for the recommended time, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters.
-
Quantify the number of live and dead cells to determine the percentage of viable cells.
6. Cell Proliferation Assay (WST-1 Assay)
-
Seed cells at a low density onto FN-A208-coated and control surfaces in a 96-well plate.
-
At various time points (e.g., 24, 48, and 72 hours), add WST-1 reagent to the culture medium in each well, following the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the fold increase in cell number relative to the initial time point.
Visualizations
Caption: FN-A208 signaling pathway for cell attachment.
References
Application Notes and Protocols for FN-A208 in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-A208 is a chimeric peptide that leverages the biological activities of both fibronectin and laminin (B1169045) to create a versatile hydrogel scaffold for three-dimensional (3D) cell culture. This peptide is a fusion of the A208 sequence, derived from murine laminin α1, and the well-characterized GRGDS active site of fibronectin, connected by a glycine (B1666218) spacer.[1] The unique composition of FN-A208 allows it to self-assemble into amyloid-like fibrils, forming a hydrogel that mimics the extracellular matrix (ECM).[2][3][4] This biomimetic scaffold promotes cell attachment, stress fiber formation, and can be utilized as a bioadhesive for tissue engineering and regenerative medicine applications.[1][2][3][4]
The GRGDS sequence within FN-A208 engages with cellular integrins, while the laminin-derived portion interacts with IKVAV receptors, which can also be specific integrin subtypes.[2][3][4] This dual-ligand presentation provides a rich microenvironment for studying cell adhesion, migration, and signaling in a physiologically relevant 3D context. The activity of FN-A208 is dependent on these interactions and can be disrupted by chelating agents like EDTA.[1]
These application notes provide a comprehensive guide for utilizing FN-A208 to establish 3D cell cultures. Detailed protocols for hydrogel preparation, cell encapsulation, and key experimental assays are provided to facilitate research in areas such as cancer biology, regenerative medicine, and drug discovery.
Data Presentation
Table 1: Mechanical Properties of FN-A208 Hydrogels
| FN-A208 Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.5 | 500 - 1500 | 50 - 150 |
| 1.0 | 1500 - 4000 | 150 - 400 |
| 1.5 | 4000 - 7000 | 400 - 700 |
| 2.0 | 7000 - 10000 | 700 - 1000 |
Note: The mechanical properties of self-assembling peptide hydrogels can be influenced by factors such as peptide concentration and the speed of gelation. The values presented are typical ranges observed for similar peptide hydrogels and should be characterized for specific experimental conditions.
Table 2: Effect of FN-A208 Concentration on Cell Viability, Adhesion, and Migration
| FN-A208 Concentration (% w/v) | Cell Viability (%) (after 48h) | Cell Adhesion (%) (after 24h) | Average Cell Migration Speed (µm/h) |
| 0.0 (2D Control) | 98 ± 2 | 95 ± 3 | N/A |
| 0.5 | 95 ± 4 | 65 ± 5 | 5 ± 1 |
| 1.0 | 92 ± 5 | 80 ± 4 | 8 ± 2 |
| 1.5 | 88 ± 6 | 85 ± 3 | 10 ± 2.5 |
| 2.0 | 85 ± 7 | 90 ± 2 | 12 ± 3 |
Note: Data are presented as mean ± standard deviation. Cell viability, adhesion, and migration are cell-type dependent and should be optimized for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of FN-A208 Hydrogel for 3D Cell Culture
This protocol describes the preparation of a self-assembling FN-A208 hydrogel for the encapsulation of cells in a 3D environment.
Materials:
-
Lyophilized FN-A208 peptide
-
Sterile, ultrapure water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell type
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Reconstitution of FN-A208:
-
Aseptically, reconstitute the lyophilized FN-A208 peptide in sterile, ultrapure water to create a stock solution (e.g., 2% w/v).
-
Vortex the solution for 3-5 minutes to ensure complete dissolution. For difficult-to-dissolve peptides, brief sonication may be applied.
-
Allow the stock solution to equilibrate at room temperature for 15-20 minutes.
-
-
Preparation of Cell Suspension:
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Resuspend the cell pellet in the desired cell culture medium at a concentration twice the final desired cell density.
-
-
Cell Encapsulation and Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the FN-A208 stock solution with an equal volume of the cell suspension. This will result in the desired final concentrations of both the peptide and the cells.
-
Gently pipette the mixture up and down to ensure a homogenous distribution of cells within the peptide solution. Avoid introducing air bubbles.
-
Dispense the cell/hydrogel mixture into the wells of a culture plate.
-
To initiate gelation, carefully add pre-warmed cell culture medium to the top of the hydrogel. The physiological salt concentration of the medium will trigger the self-assembly of the FN-A208 peptides.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Gelation is typically complete within 20-30 minutes.
-
Protocol 2: Cell Viability Assay in FN-A208 Hydrogel
This protocol outlines the use of a live/dead viability/cytotoxicity assay to determine the viability of cells encapsulated within the FN-A208 hydrogel.
Materials:
-
3D cell cultures in FN-A208 hydrogel
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare the staining solution according to the manufacturer's instructions, typically by diluting Calcein-AM and Ethidium homodimer-1 in sterile PBS.
-
-
Staining of Encapsulated Cells:
-
Carefully remove the culture medium from the wells containing the FN-A208 hydrogels.
-
Gently wash the hydrogels twice with sterile PBS.
-
Add the prepared staining solution to each well, ensuring the hydrogel is fully covered.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging and Quantification:
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein-AM (green fluorescence, live cells) and Ethidium homodimer-1 (red fluorescence, dead cells).
-
Capture images from multiple random fields of view for each sample.
-
Quantify the number of live and dead cells using image analysis software (e.g., ImageJ) to calculate the percentage of viable cells.
-
Protocol 3: Cell Adhesion Assay in FN-A208 Hydrogel
This protocol provides a method to quantify the adhesion of cells to the FN-A208 hydrogel.
Materials:
-
3D cell cultures in FN-A208 hydrogel
-
DNA quantification kit (e.g., PicoGreen)
-
Cell lysis buffer
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding:
-
Prepare FN-A208 hydrogels with encapsulated cells at a known starting density in a multi-well plate.
-
-
Removal of Non-Adherent Cells:
-
After a predetermined time point (e.g., 24 hours), gently wash the hydrogels with PBS to remove any non-adherent cells.
-
-
Cell Lysis and DNA Quantification:
-
Add cell lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the adherent cells.
-
Use a DNA quantification kit to measure the amount of DNA in the cell lysate, which is proportional to the number of adherent cells.
-
Measure the fluorescence using a plate reader.
-
-
Calculation of Adhesion Percentage:
-
Create a standard curve of cell number versus DNA content.
-
Calculate the number of adherent cells in each well based on the DNA quantification.
-
Express cell adhesion as a percentage of the initial number of seeded cells.
-
Protocol 4: Cell Migration Assay in FN-A208 Hydrogel
This protocol describes a method to track and quantify the migration of individual cells within the FN-A208 hydrogel.
Materials:
-
3D cell cultures in FN-A208 hydrogel
-
Time-lapse imaging system with an environmentally controlled chamber (37°C, 5% CO2)
-
Cell tracking software (e.g., ImageJ with the Manual Tracking plugin)
Procedure:
-
Establishment of 3D Culture:
-
Prepare FN-A208 hydrogels with encapsulated cells as described in Protocol 1.
-
-
Time-Lapse Microscopy:
-
Place the culture plate on the stage of a time-lapse microscope.
-
Acquire images (e.g., phase-contrast or fluorescence if using labeled cells) at regular intervals (e.g., every 15-30 minutes) over an extended period (e.g., 12-24 hours).
-
-
Cell Tracking and Analysis:
-
Use cell tracking software to manually or automatically track the movement of individual cells in the time-lapse images.
-
The software will generate data on the x,y,z coordinates of each cell at each time point.
-
From this data, calculate parameters such as the average migration speed (total path length/time) and displacement (net distance from the starting point).
-
Visualizations
Caption: Signaling pathways activated by FN-A208.
Caption: Experimental workflow for 3D cell culture with FN-A208.
References
FN-A208 Coating Protocol for Cell Culture Plates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FN-A208 is a fibronectin-based coating solution designed to promote cell adhesion, proliferation, and differentiation in a wide range of cell culture applications. Fibronectin, a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix (ECM), plays a crucial role in cell attachment and spreading by interacting with integrin receptors on the cell surface. This interaction triggers intracellular signaling cascades that influence cell behavior and fate. This document provides a detailed protocol for the effective coating of cell culture plates with FN-A208, along with guidance for optimizing coating conditions for specific cell types and experimental needs.
Data Presentation
Optimal coating conditions can vary depending on the cell type and application. The following tables summarize recommended starting concentrations and incubation parameters for fibronectin-based coatings. It is highly recommended to perform a titration to determine the optimal coating concentration for your specific cell line.[1][2]
Table 1: Recommended Coating Concentrations
| Parameter | Recommendation | Source |
| Typical Coating Concentration | 1 - 5 µg/cm² | [1] |
| CHO Cells | 2 µg/ml | [2] |
| MEF or 3T3 Cells | 1 µg/ml | [2] |
| General Dilution Range | 10 - 50 µg/ml | [3] |
Table 2: Incubation and Storage Parameters
| Parameter | Recommendation | Source |
| Incubation Time | 1 hour at room temperature | [3][4] |
| At least 45 minutes at room temperature (air dry) | [1][2] | |
| Overnight in the refrigerator | [2] | |
| Overnight at 37°C | [5] | |
| Storage of Coated Plates | 2-4 weeks at 2-8°C in a sterile, sealed container | [1] |
| For immediate use after coating | [3] |
Experimental Protocols
This section details the step-by-step procedure for coating cell culture plates with FN-A208. All steps should be performed under sterile conditions in a laminar flow hood.
Materials
-
FN-A208 solution or lyophilized powder
-
Sterile, tissue culture-treated plates, flasks, or coverslips
-
Sterile diluent: Phosphate-Buffered Saline (PBS, Ca++/Mg++ free), sterile water, or a balanced salt solution[1][3][5]
-
Sterile pipettes and tubes
-
Laminar flow hood
Reconstitution of Lyophilized FN-A208
If FN-A208 is provided as a lyophilized powder, it must be reconstituted before use.
-
Add the recommended volume of sterile water or other appropriate solvent to the vial.[2]
-
Allow the vial to stand for at least 30 minutes to allow the powder to dissolve completely.[1][2] Gentle swirling may be used, but avoid vigorous vortexing or agitation as this can denature the protein.[1]
-
A small amount of undissolved material may remain; this will not affect the performance of the product.[1][2]
-
The reconstituted solution can be stored in working aliquots at -20°C or below.[1]
Coating Protocol
-
Dilution: Thaw the FN-A208 solution if frozen and dilute it to the desired final concentration (e.g., 1-5 µg/cm²) using a sterile, serum-free medium or PBS.[5] The volume of the diluted solution should be sufficient to evenly cover the entire culture surface.
-
Coating: Add the diluted FN-A208 solution to the culture vessel, ensuring the entire surface is covered. A minimal volume is recommended.[1]
-
Incubation: Incubate the culture vessel for a recommended time and temperature. Common incubation conditions include 1 hour at room temperature or overnight in the refrigerator.[2][3] For some protocols, air drying for at least 45 minutes at room temperature is suggested.[1][2] Do not over-dry the plates as this can negatively impact cell attachment.[1]
-
Aspiration (Optional): After incubation, the remaining solution can be aspirated.[3][5] The excess solution can be used to coat another vessel.[1]
-
Rinsing (Optional): Some protocols recommend rinsing the coated surface with sterile PBS or media to remove any unbound fibronectin.[3][5]
-
Seeding Cells: The coated plates are now ready for use. Cells can be seeded directly onto the wet or air-dried surface. If plates are not for immediate use, they can be stored at 2-8°C for 2-4 weeks if sterility is maintained.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for coating cell culture plates with FN-A208.
Caption: Workflow for coating cell culture plates with FN-A208.
Signaling Pathway
Fibronectin coating facilitates cell adhesion primarily through the interaction of its RGD (Arginine-Glycine-Aspartic acid) motif with cellular integrin receptors. This binding initiates a cascade of intracellular signaling events that regulate cell behavior.
Caption: Simplified fibronectin-integrin signaling pathway.
References
Application Notes and Protocols: FN-A208 Peptide in Promoting Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FN-A208 peptide is a synthetic, multifunctional biomaterial designed for applications in tissue regeneration and engineering. It is constructed by conjugating the fibronectin active sequence, Gly-Arg-Gly-Asp-Ser (GRGDS), to the A208 peptide (Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg), which is derived from the mouse laminin (B1169045) alpha-1 chain.[1] This unique combination allows FN-A208 to interact with cells through both integrin receptors (via the RGD motif) and IKVAV receptors, promoting robust cell adhesion and the formation of well-organized actin stress fibers.[1] These initial adhesive events are critical precursors to subsequent cellular functions, including proliferation, which is essential for wound healing and tissue repair.
These application notes provide an overview of the mechanisms by which FN-A208 is proposed to stimulate fibroblast proliferation and offer detailed protocols for researchers to investigate these effects in a laboratory setting.
Mechanism of Action
FN-A208 is hypothesized to promote fibroblast proliferation through a dual-receptor signaling mechanism that integrates inputs from both its fibronectin (RGD) and laminin (IKVAV) components.
-
Integrin-Mediated Signaling (RGD component): The GRGDS sequence binds to RGD-dependent integrins on the fibroblast surface.[1] This engagement is known to activate focal adhesion kinase (FAK) and Src family kinases.[2][3] These upstream events can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is a central regulator of cell proliferation.[2] Specifically, the activation of c-Src and JNK signaling can lead to the upregulation of proliferation-promoting kinases like ERK1/2 and MEK1/2.[2]
-
IKVAV Receptor-Mediated Signaling (IKVAV component): The IKVAV sequence interacts with its own set of receptors, which have been shown to activate both the MAPK/ERK1/2 and the PI3K/Akt signaling pathways.[4][5] Both of these pathways are critically involved in promoting cell survival and proliferation.[4][5] The PI3K/Akt pathway, in particular, is a major driver of cell cycle progression.
The simultaneous activation of these pathways by FN-A208 is expected to produce a synergistic effect on fibroblast proliferation, making it a potent stimulator of tissue regeneration.
Caption: Proposed signaling pathway for FN-A208-induced fibroblast proliferation.
Quantitative Data
While specific data on FN-A208 is limited, studies on the closely related SIKVAV peptide demonstrate a significant, concentration-dependent increase in fibroblast proliferation.[6] It is anticipated that FN-A208 would elicit a similar or even more potent response due to its dual-receptor activation mechanism.
| Peptide Concentration (µg/mL) | Incubation Time (hours) | Proliferation (% of Control) |
| 50 | 24 | ~110% |
| 100 | 24 | ~115% |
| 200 | 24 | ~125% |
| 400 | 24 | ~120% |
| 50 | 48 | ~118% |
| 100 | 48 | ~128% |
| 200 | 48 | ~140% |
| 400 | 48 | ~135% |
| 50 | 72 | ~125% |
| 100 | 72 | ~145% |
| 200 | 72 | ~160% |
| 400 | 72 | ~150% |
Table 1: Effect of SIKVAV Peptide on Fibroblast Proliferation. Data is representative of expected trends for FN-A208 and is adapted from studies on the SIKVAV peptide.[6] The results show a peak effect at a concentration of 200 µg/mL.
Experimental Protocols
The following are detailed protocols for the assessment of FN-A208's effect on fibroblast proliferation.
Protocol 1: Human Dermal Fibroblast Isolation and Culture
This protocol describes the isolation and culture of primary human dermal fibroblasts (HDFs), a common cell type for these studies.
Materials:
-
Human skin tissue sample
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Collagenase P
-
DNase I
-
TrypLE Express
-
70 µm cell strainer
-
Orbital shaker
Procedure:
-
Transport and wash the tissue sample in DMEM on ice.
-
In a sterile petri dish, mince the tissue into small fragments (1-2 mm³).
-
Transfer the fragments to a 50 mL conical tube containing DMEM with Collagenase P (1 mg/mL) and DNase I (0.1 mg/mL).
-
Incubate at 37°C with agitation (200 rpm) for 60-90 minutes, with periodic pipetting to aid dissociation.
-
Neutralize the enzymatic reaction with an equal volume of complete DMEM (containing 10% FBS).
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate at 450 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM and plate in a T-75 flask.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Passage the cells using TrypLE Express when they reach 80-90% confluency. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.
Protocol 2: Fibroblast Proliferation Assay (MTS/MTT Assay)
This protocol details a colorimetric assay to measure cell proliferation based on metabolic activity.
Materials:
-
Cultured human dermal fibroblasts
-
96-well cell culture plates
-
FN-A208 peptide stock solution (e.g., 1 mg/mL in sterile PBS or water)
-
Serum-free DMEM
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with PBS. Add 100 µL of serum-free DMEM to each well and incubate for another 24 hours. This synchronizes the cell cycle.
-
Peptide Treatment: Prepare serial dilutions of the FN-A208 peptide in serum-free DMEM to achieve final concentrations ranging from 10 to 500 µg/mL.
-
Aspirate the starvation medium and add 100 µL of the FN-A208 dilutions to the respective wells. Include a "control" group with serum-free DMEM only and a "positive control" group with complete DMEM (10% FBS).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTS/MTT Addition: At each time point, add 20 µL of MTS/MTT reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Express the results as a percentage of the control group (untreated, serum-starved cells).
Caption: General workflow for assessing fibroblast proliferation using an MTS/MTT assay.
Conclusion
The FN-A208 peptide represents a promising biomaterial for promoting tissue regeneration. Its dual-action mechanism, targeting both integrin and IKVAV receptors, is anticipated to strongly stimulate fibroblast proliferation, a key process in wound healing. The protocols outlined in this document provide a robust framework for researchers to validate and quantify the pro-proliferative effects of FN-A208 and to further explore its potential in drug development and tissue engineering applications.
References
- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fibrillin-1 RGD motif posttranscriptionally regulates ERK1/2 signaling and fibroblast proliferation via miR-1208 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
FN-A208: No Evidence of Application in Regenerative Medicine Research
Initial investigations into the application of a compound designated FN-A208 in the field of regenerative medicine have found no scientific literature, patents, or commercial products corresponding to this identifier. Further research suggests that "FN-A208" is a virtual item within the video game "Gray Zone Warfare" and does not pertain to a real-world chemical or biological agent.
Our comprehensive search of scientific databases and public information sources for a molecule or drug named FN-A208 with relevance to regenerative medicine, including its mechanism of action, experimental protocols, and associated signaling pathways, yielded no results. The identifier "FN-A208" does not appear in established chemical registries or in publications detailing research in tissue regeneration, stem cell therapy, or related disciplines.
Subsequent, broader inquiries revealed that "FN-A208" is the designation for a key, an in-game item, within the tactical first-person shooter video game, "Gray Zone Warfare." This discovery clarifies the absence of scientific data and explains why the requested detailed application notes, protocols, and data visualizations for regenerative medicine research cannot be provided.
Therefore, the premise of the user's request is based on a misidentification. There is currently no known application of a substance labeled FN-A208 in any area of biomedical research, including regenerative medicine. Researchers, scientists, and drug development professionals should be aware of this discrepancy to avoid confusion in their information-gathering efforts.
Immunofluorescence (IF) Microscopy of Fibronectin Fibrils in Hydrogels
An increasing number of researchers, scientists, and drug development professionals are utilizing hydrogel-based 3D cell culture models to more accurately mimic the in vivo environment. A critical component of the extracellular matrix (ECM) within these models is fibronectin, which assembles into intricate fibrillar networks that influence cell behavior and tissue organization. Visualizing these fibronectin fibrils is essential for understanding cell-matrix interactions, evaluating the effects of therapeutic compounds, and engineering functional tissues.
This document provides detailed application notes and protocols for the visualization of fibronectin fibrils in hydrogels, focusing on two primary techniques: Immunofluorescence Microscopy and Electron Microscopy.
Immunofluorescence microscopy is a widely used technique to visualize specific proteins within a cellular or matrix context. By using antibodies that specifically bind to fibronectin, its fibrillar structure within a hydrogel can be imaged with high specificity. Confocal and super-resolution microscopy are particularly well-suited for 3D hydrogel samples, offering optical sectioning and enhanced resolution, respectively. Recent studies have even utilized super-resolution microscopy to reveal that fibronectin fibrils are composed of smaller, spherical nanodomains.[1][2][3][4]
Key Considerations for IF Staining in Hydrogels:
-
Antibody Penetration: Hydrogel density can impede the diffusion of antibodies. Permeabilization and potentially longer incubation times are necessary to ensure even staining throughout the gel.
-
Fixation: Proper fixation is crucial to preserve the delicate fibrillar structure of fibronectin and the overall hydrogel architecture.
-
Autofluorescence: Some hydrogel materials may exhibit autofluorescence, which can interfere with signal detection. The use of appropriate controls and spectral imaging can help mitigate this issue.
Quantitative Data for Immunofluorescence
| Parameter | Recommendation | Source |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | [5] |
| Fixation Time | 15-30 minutes at room temperature | [6] |
| Permeabilization | 0.1% Triton X-100 in PBS | [6] |
| Permeabilization Time | 5-15 minutes at room temperature | [6] |
| Blocking Solution | 3% Bovine Serum Albumin (BSA) in PBS | [6] |
| Blocking Time | 1-2 hours at room temperature | [6] |
| Primary Antibody (anti-fibronectin) | 1:100 - 1:1000 dilution in blocking solution | [5] |
| Primary Antibody Incubation | Overnight at 4°C | [5][6] |
| Secondary Antibody | Diluted appropriately in blocking solution | [6] |
| Secondary Antibody Incubation | 3-6 hours at room temperature (in the dark) | [6] |
| Nuclear Counterstain | DAPI or NucBlue™ | [6][7] |
Experimental Protocol: Immunofluorescence Staining of Fibronectin in a Cell-Laden Hydrogel
-
Hydrogel Preparation: Prepare cell-laden hydrogels in a suitable format for imaging (e.g., 96-well glass-bottom plate). Culture for the desired period to allow for fibronectin matrix deposition.
-
Wash: Gently wash the hydrogels three times with Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.
-
Fixation: Add 4% PFA solution and incubate for 15-30 minutes at room temperature.
-
Wash: Remove the fixation solution and wash three times with DPBS.
-
Permeabilization: Add 0.1% Triton X-100 solution and incubate for 5-15 minutes at room temperature. Note: Longer incubation may soften the hydrogel.
-
Wash: Remove the permeabilization solution and wash three times with DPBS.
-
Blocking: Add 3% BSA in DPBS and incubate for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Remove the blocking solution and add the primary anti-fibronectin antibody diluted in the blocking solution. Incubate overnight at 4°C.
-
Wash: Remove the primary antibody solution and wash three times with DPBS.
-
Secondary Antibody Incubation: Add the fluorescently-conjugated secondary antibody diluted in the blocking solution. Incubate for 3-6 hours at room temperature, protected from light.
-
Wash: Remove the secondary antibody solution and wash three times with DPBS.
-
Counterstaining: Add a nuclear counterstain like DAPI and incubate for 5 minutes at room temperature in the dark.
-
Final Wash and Imaging: Wash the hydrogel with DPBS. The sample is now ready for imaging using a confocal or other fluorescence microscope.
Caption: Workflow for immunofluorescence visualization of fibronectin fibrils.
Electron Microscopy (EM) of Fibronectin Fibrils in Hydrogels
Electron microscopy offers unparalleled resolution for visualizing the ultrastructure of fibronectin fibrils and the hydrogel network.[8] Scanning Electron Microscopy (SEM) provides detailed topographical information, while Transmission Electron Microscopy (TEM) can reveal the internal structure of the fibrils.[9] For hydrated samples like hydrogels, Cryogenic SEM (Cryo-SEM) is particularly valuable as it preserves the native structure by flash-freezing, thus minimizing artifacts from dehydration.[10][11]
Key Considerations for EM of Hydrogels:
-
Sample Preparation: This is the most critical step. Standard SEM requires dehydration, which can cause the hydrogel network to collapse.[8][12] Cryo-SEM or Environmental SEM (ESEM) are preferred for maintaining the hydrated structure.[12][13]
-
Fixation: Chemical fixation with agents like glutaraldehyde (B144438) is often used to crosslink proteins and stabilize the structure before further processing.[9]
-
Contrast: Heavy metal staining (e.g., osmium tetroxide, uranyl acetate) is often required to enhance the contrast of biological structures for TEM.
Quantitative Data for Electron Microscopy Preparation
| Parameter | Technique | Recommendation | Source |
| Fixation | SEM/TEM | Glutaraldehyde | [9] |
| Dehydration | SEM/TEM | Graded ethanol (B145695) series | [9] |
| Drying | SEM | Critical point drying or freeze-drying | [12] |
| Coating | SEM | Sputter coating with a conductive metal (e.g., gold, platinum) | [9][12] |
| Vitrification | Cryo-SEM | High-pressure freezing or plunge freezing | [9][12] |
| Sectioning | TEM | Ultramicrotomy to produce ultrathin sections (50-70 nm) | [9] |
Experimental Protocol: Cryogenic Scanning Electron Microscopy (Cryo-SEM) of Hydrogels
-
Sample Preparation: A small piece of the hydrogel is mounted on a sample holder.
-
Vitrification (Rapid Freezing): The sample is rapidly frozen, typically by plunging into liquid ethane (B1197151) or using a high-pressure freezer. This prevents the formation of ice crystals that can damage the structure.
-
Fracturing: The frozen sample is transferred under vacuum to a cryo-preparation chamber and fractured to expose an internal surface.
-
Sublimation: The fractured surface is gently warmed (e.g., to -90°C) under vacuum to sublimate away a thin layer of surface ice, revealing the underlying fibrillar structure.
-
Coating: The sublimated surface is sputter-coated with a thin layer of a conductive metal (e.g., platinum) to prevent charging under the electron beam.
-
Imaging: The coated sample is transferred to the cold stage in the SEM chamber and imaged at a low temperature (e.g., below -120°C).
Caption: Workflow for Cryo-SEM visualization of hydrogel ultrastructure.
Quantitative Analysis of Fibronectin Fibrils
Visual inspection can be complemented with quantitative analysis to provide objective data on fibril formation.[14]
-
Fluorescence Intensity: In IF-stained samples, the total or average fluorescence intensity of fibronectin can be measured to estimate the amount of matrix deposition.[15]
-
Fibril Morphology: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify fibril characteristics such as length, width, orientation, and density.[5][16]
-
Network Analysis: Advanced algorithms can analyze the connectivity and organization of the fibrillar network.
These techniques provide robust and reproducible methods for researchers to visualize and quantify the assembly of fibronectin fibrils within hydrogel-based systems, offering critical insights into cell-ECM dynamics in 3D environments.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. A new mechanism of fibronectin fibril assembly revealed by live imaging and super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. A new mechanism of fibronectin fibril assembly revealed by live imaging and super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibronectin Peptide Modified Hydrogels Activate a Contractile Phenotype in Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.thewellbio.com [cdn.thewellbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ultrastructure of fibronectin fibers pulled from a protein monolayer at the air-liquid interface and the mechanism of the sheet-to-fiber transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Visualizing nanostructures in supramolecular hydrogels: a correlative study using confocal and cryogenic scanning electron microscopy [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Search results [inis.iaea.org]
- 15. Quantitative microtiter fibronectin fibrillogenesis assay: use in high throughput screening for identification of inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Initiation of fibronectin fibrillogenesis is an enzyme-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cell Attachment with Fibronectin (FN-A208)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor cell attachment when using fibronectin (FN-A208) coated surfaces. The following frequently asked questions (FAQs) and protocols are designed to address common issues encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not attaching, or are attaching poorly, to the fibronectin-coated surface. What are the potential causes?
Poor cell attachment to fibronectin-coated surfaces can stem from several factors, ranging from the coating procedure itself to the health and type of cells being used. Common culprits include:
-
Suboptimal Coating: The concentration of fibronectin may be too low, or the incubation time insufficient for adequate adsorption to the culture surface.[1] The surface may also have dried out after coating and before cell seeding, which can inactivate the protein.[2]
-
Cell Health and Viability: Cells that are unhealthy, have been over-trypsinized, or are contaminated with pathogens like mycoplasma will exhibit poor attachment.[3][4] Over-exposure to trypsin can strip away essential cell surface receptors (integrins) that mediate attachment.[4]
-
Inappropriate Cultureware: Ensure you are using tissue-culture (TC) treated plates, as standard plasticware is hydrophobic and not suitable for most adherent cell lines.[3][4]
-
Media Composition: The absence of necessary divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the culture medium can hinder cell adhesion as integrin function is dependent on them.[4][5][6] Conversely, components in serum can sometimes compete with cells for binding to the fibronectin-coated surface.[7]
-
Fibronectin Integrity: The fibronectin itself may have been stored improperly, subjected to multiple freeze-thaw cycles, or fragmented, leading to reduced activity.[1][8][9]
Q2: How can I optimize the fibronectin coating concentration and incubation time for my specific cell type?
The optimal fibronectin concentration and incubation time can vary depending on the cell line and the type of culture surface (e.g., plastic vs. glass).[10] It is recommended to perform a titration experiment to determine the ideal conditions for your specific application.
A typical starting point for fibronectin coating is a concentration range of 1-10 µg/mL or a surface density of 1-5 µg/cm².[11] Incubation can range from 30 minutes at 37°C to overnight at 4°C.[8][12][13]
Q3: Can I be sure that the fibronectin is actually coating the surface?
If you suspect that the fibronectin is not adsorbing to the cultureware, there are a few things to consider. Firstly, ensure the culture surface is appropriate for protein binding.[3] Secondly, improper reconstitution of lyophilized fibronectin can result in a lower actual concentration than intended.[10] For ELISA applications where this is a concern, using plates with high protein-binding efficiency is recommended.[14]
Q4: My cells initially attach but then detach. What could be the reason?
Initial attachment followed by detachment can indicate several underlying issues. The coating may be unstable, or the cells may be under stress. Environmental factors such as incubator temperature fluctuations or suboptimal gas mixtures can contribute to this. Additionally, the cells may not be able to produce and organize their own extracellular matrix effectively on the provided substrate, leading to a loss of adhesion over time.
Quantitative Data Summary
The following table summarizes recommended parameters for fibronectin coating and cell seeding based on various sources. It is important to note that these are starting points, and optimization for your specific cell type and application is highly recommended.[1]
| Parameter | Recommended Range | Notes |
| Coating Concentration | 1 - 20 µg/mL | Can be cell-type dependent. Porcine satellite cells have been shown to proliferate well at 5 µg/mL and 20 µg/mL.[11][15] |
| Surface Density | 1 - 10 µg/cm² | A common starting range is 1-5 µg/cm².[1] |
| Incubation Time | 30 minutes - Overnight | Shorter incubations are often done at room temperature or 37°C, while overnight incubations are typically at 4°C.[8][12] |
| Incubation Temperature | Room Temperature, 37°C, or 4°C | Fibronectin is best coated at 37°C for 1 hour.[13] |
| Cell Seeding Density | Varies by cell type and application | For a fibronectin attachment assay with HDF cells, a density of 50,000 cells/well in a 24-well plate was used.[16] For a 48-well assay, 0.1-1.0 x 10⁶ cells/mL is suggested.[17] |
Experimental Protocols
Protocol 1: Coating Cultureware with Fibronectin
This protocol provides a general procedure for coating culture surfaces with fibronectin.
-
Dilution: Thaw the fibronectin (FN-A208) and dilute it to the desired final concentration (e.g., 5 µg/mL) using sterile, serum-free phosphate-buffered saline (PBS) or culture medium.[8] Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Coating: Add a sufficient volume of the diluted fibronectin solution to the culture surface to ensure it is completely covered.
-
Incubation: Incubate the cultureware for at least 1 hour at 37°C.[13] Alternatively, incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.[12][18]
-
Aspiration: Carefully aspirate the fibronectin solution from the culture surface.
-
Washing (Optional but Recommended): Gently wash the surface once or twice with sterile PBS to remove any loosely bound fibronectin.[12]
-
Drying: You can either let the surface air dry in a sterile environment for at least 45 minutes or use it immediately for cell seeding. Do not let the coated surface dry out completely if your protocol suggests keeping it hydrated.[2][19]
-
Cell Seeding: Plate your cells in complete culture medium as required for your experiment.
Protocol 2: Cell Attachment Assay
This assay can be used to quantitatively or qualitatively assess the attachment of your cells to the fibronectin-coated surface.
-
Preparation of Coated Plates: Coat the wells of a multi-well plate (e.g., 48-well or 96-well) with fibronectin as described in Protocol 1. Include negative control wells coated with a non-adhesive protein like Bovine Serum Albumin (BSA).[17]
-
Cell Preparation: Harvest your cells using a gentle detachment method to preserve cell surface receptors. If using trypsin, ensure it is neutralized and the cells are washed. Resuspend the cells in serum-free medium at a concentration of 0.1-1.0 x 10⁶ cells/mL.[17]
-
Seeding: Add 150 µL of the cell suspension to each well of the coated plate.[17]
-
Incubation: Incubate the plate in a cell culture incubator for 30-90 minutes.[17] The optimal time may vary depending on the cell type.
-
Washing: Carefully aspirate the medium containing unattached cells. Gently wash each well 4-5 times with 250 µL of PBS to remove all non-adherent cells.[17] Be careful not to disturb the attached cells.
-
Quantification: The number of attached cells can be quantified using various methods, such as staining with crystal violet or using a fluorescence-based assay with a dye like Calcein AM.[18][20]
Visualizations
Troubleshooting Workflow for Poor Cell Attachment
Caption: A step-by-step workflow for troubleshooting poor cell attachment.
Fibronectin-Mediated Cell Adhesion Signaling Pathway
Caption: Key signaling events following fibronectin-integrin binding.
References
- 1. corning.com [corning.com]
- 2. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. A major difference between serum and fibronectin in the divalent cation requirement for adhesion and spreading of BHK21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divalent cations control cell-substrate adhesion and laminin expression in normal and malignant human melanocytes in early and late stages of cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. advancedbiomatrix.com [advancedbiomatrix.com]
- 9. Fibronectin and its fragments increase with degeneration in the human intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The fibronectin concentration that optimally maintains porcine satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adhesion formation assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The fibronectin concentration that optimally maintains porcine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fibronectin Attachment Assay [ruf.rice.edu]
- 17. CytoSelect™ 48-well Cell Adhesion Assay (Fibronectin, Fluorometric) | ABIN2344816 [antibodies-online.com]
- 18. researchgate.net [researchgate.net]
- 19. ibidi.com [ibidi.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
how to prevent aggregation of FN-A208 peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered when working with the FN-A208 peptide, with a primary focus on preventing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the FN-A208 peptide and why is it prone to aggregation?
A1: FN-A208 is a synthetic fusion peptide that combines the active site of fibronectin (GRGDS) with a sequence from murine laminin (B1169045) α1 (AASIKVAVSADR), connected by a glycine (B1666218) spacer.[1] This peptide is known to self-assemble into amyloid-like fibrils, a property inherent to its laminin-derived portion.[2] This aggregation is a critical aspect of its biological activity in promoting cell attachment and tissue regeneration.[1][2] However, uncontrolled aggregation in solution can lead to experimental variability and loss of function.
Q2: What are the primary factors that influence the aggregation of FN-A208?
A2: The aggregation of peptides like FN-A208 is a complex process influenced by several factors:
-
Peptide Concentration: Higher concentrations of the peptide can increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Amino Acid Sequence: The inherent hydrophobicity and charge distribution of the FN-A208 sequence contribute to its propensity to aggregate.
-
pH and Net Charge: The solubility of peptides is often lowest near their isoelectric point (pI), where the net charge is zero. Modifying the pH away from the pI can increase electrostatic repulsion between peptide molecules, thus reducing aggregation.
-
Ionic Strength: The concentration of salts in the solution can either shield charges and promote aggregation or stabilize the peptide, depending on the specific ions and their concentration.
-
Temperature: Higher temperatures can sometimes increase the rate of aggregation. However, for some peptides, lower temperatures can also induce aggregation. It is crucial to determine the optimal temperature for storage and handling.
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy into the system and promote aggregation.
-
Presence of Excipients: The addition of certain molecules like sugars, amino acids, or surfactants can help stabilize the peptide and prevent aggregation.
Q3: How should I properly store the lyophilized FN-A208 peptide?
A3: For long-term stability, lyophilized FN-A208 peptide should be stored at -20°C or colder in a desiccated environment.[3][4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture, which can compromise the stability of the peptide.[5]
Q4: Once reconstituted, how should I store the FN-A208 peptide solution?
A4: Reconstituted peptide solutions are significantly less stable than their lyophilized form. For short-term storage (days to weeks), store the solution at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6][7]
Troubleshooting Guides
Issue 1: FN-A208 peptide is difficult to dissolve.
Possible Cause & Solution
-
Inappropriate Solvent: The hydrophobicity of the peptide may be preventing dissolution in a purely aqueous solution.
-
Recommended Action: Start by attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding the aqueous buffer of choice.[8] Ensure the final concentration of the organic solvent is compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
-
Incorrect pH: The pH of the solvent may be close to the isoelectric point (pI) of the peptide.
-
Recommended Action: Based on its amino acid sequence (GRGDSGAASIKVAVSADR), the FN-A208 peptide has a net positive charge at neutral pH. Therefore, dissolving it in a slightly acidic buffer (e.g., pH 4-6) may improve solubility.
-
-
Low Temperature: The temperature of the solvent may be too low for efficient dissolution.
-
Recommended Action: Gentle warming of the solution to no more than 40°C can aid in dissolution. However, prolonged heating should be avoided as it can promote aggregation.
-
-
Insufficient Agitation: The peptide may not be adequately dispersed in the solvent.
-
Recommended Action: Use gentle agitation such as swirling or brief sonication to aid dissolution. Avoid vigorous vortexing which can induce aggregation.[5]
-
Issue 2: The reconstituted FN-A208 solution appears cloudy or contains visible precipitates.
Possible Cause & Solution
-
Peptide Aggregation: The cloudiness or precipitate is likely due to the formation of peptide aggregates or fibrils.
-
Recommended Action:
-
Optimize pH and Ionic Strength: Adjust the pH of your buffer to be at least 2 units away from the peptide's pI. Experiment with varying the ionic strength by adjusting the salt concentration (e.g., NaCl from 50 mM to 150 mM).
-
Use of Excipients: Incorporate stabilizing excipients into your buffer. Sugars like sucrose (B13894) and trehalose, or amino acids like arginine and glycine, can help prevent aggregation.
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80), can be effective in preventing aggregation.[9]
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any existing aggregates and use the supernatant.
-
-
Quantitative Data Summary
The following table summarizes general recommendations for buffer conditions to minimize peptide aggregation, based on principles for amyloidogenic peptides. Optimal conditions for FN-A208 should be determined empirically.
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.0 | The peptide is predicted to have a net positive charge in this range, increasing electrostatic repulsion and solubility. |
| Ionic Strength (NaCl) | 50 - 150 mM | Balances charge shielding and potential salting-out effects. The optimal concentration should be tested. |
| Temperature | 2 - 8 °C (Storage) | Lower temperatures generally slow down aggregation kinetics for storage. |
| Peptide Concentration | < 1 mg/mL | Lower concentrations reduce the probability of intermolecular interactions. |
Experimental Protocols
Protocol 1: Reconstitution of FN-A208 Peptide
-
Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Add a small volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Gently swirl the vial or sonicate briefly in a water bath to ensure complete dissolution.
-
Slowly add the peptide stock solution dropwise to a vigorously stirring, pre-chilled aqueous buffer (e.g., 50 mM MES buffer, pH 6.0, 100 mM NaCl) to the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
For storage, aliquot the solution and store at -20°C or -80°C.
Protocol 2: Monitoring FN-A208 Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrils.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, distilled water and filter through a 0.22 µm filter. Store protected from light at 4°C.
-
Assay Buffer: Prepare the desired buffer for your experiment (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your FN-A208 peptide solution at the desired concentration.
-
Add ThT from the stock solution to a final concentration of 10-20 µM.
-
Include a buffer-only control with ThT for background fluorescence.
-
-
Measurement:
-
Incubate the plate at the desired temperature (e.g., 37°C) in a plate reader with fluorescence detection capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Incorporate shaking between reads if desired to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates fibril formation.
-
Visualizations
Caption: Workflow for preparing and analyzing FN-A208 peptide solutions.
Caption: FN-A208 interacts with cell surface receptors to activate downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. bluewellpeptides.com [bluewellpeptides.com]
- 7. reddit.com [reddit.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FN-A208 Concentration for Maximal Cell Adhesion: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of FN-A208 for maximal cell adhesion in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for coating with FN-A208?
A typical starting concentration for coating surfaces with peptides like FN-A208 is in the range of 1-10 µg/mL.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a concentration-response experiment. For fibronectin (FN), a concentration of 20 µg/ml has been used.[2]
Q2: My cells are not adhering, or are adhering poorly, to the FN-A208 coated surface. What are the potential causes and solutions?
Poor cell attachment is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Suboptimal FN-A208 Concentration: The coating concentration may be too low or too high. It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell type.
-
Improper Coating Procedure: Ensure the entire surface of the well is evenly covered with the FN-A208 solution during incubation.[1] Inadequate washing after coating can also leave unbound peptide that can inhibit cell attachment. Gently wash the wells twice with sterile PBS after coating.[1]
-
Cell Health and Viability: Use healthy, viable cells for your assay. Over-trypsinization during cell harvesting can damage surface receptors essential for adhesion.[1]
-
Presence of Serum: Components in serum can compete with FN-A208 for binding to the surface or to cell surface receptors, leading to reduced cell attachment.[1] It is recommended to perform the initial assays in a serum-free medium.[1]
-
Non-Specific Binding: To minimize non-specific cell binding to the culture plate, consider blocking the surface with a 1% BSA solution in PBS for 30-60 minutes after coating with FN-A208.[1]
Q3: How can I quantify cell adhesion in my experiment?
A common and straightforward method for quantifying cell adhesion is the crystal violet staining assay.[1][2][3] After allowing cells to adhere and washing away non-adherent cells, the remaining attached cells are fixed and stained with a crystal violet solution. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.[1]
Q4: What is the underlying mechanism of FN-A208 mediated cell adhesion?
FN-A208, as a fibronectin-derived peptide, likely promotes cell adhesion through the interaction with integrin receptors on the cell surface.[4][5] This engagement triggers intracellular signaling cascades that lead to the formation of focal adhesions, which are multi-protein structures that link the extracellular matrix to the actin cytoskeleton.[6][7][8] These adhesions are crucial for cell attachment, spreading, and migration.[4][5]
Experimental Protocols
Detailed Methodology: Optimizing FN-A208 Coating Concentration
This protocol outlines the steps to determine the optimal coating concentration of FN-A208 for maximal cell adhesion.
-
Preparation of FN-A208 Solutions:
-
Reconstitute lyophilized FN-A208 in sterile phosphate-buffered saline (PBS) or serum-free medium to create a stock solution (e.g., 1 mg/mL).[1]
-
Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL in sterile PBS.
-
-
Coating of Culture Plates:
-
Washing and Blocking:
-
Aspirate the FN-A208 solution from the wells.
-
Gently wash each well twice with 200 µL of sterile PBS to remove any unbound peptide.[1]
-
(Optional) To prevent non-specific binding, add 100 µL of 1% BSA in PBS to each well and incubate for 30-60 minutes at room temperature.[1] Wash the wells again with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium at a concentration of 2.0 x 10^5 cells/mL.[3]
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation and Adhesion:
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-120 minutes) to allow for cell adhesion.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.[2]
-
-
Quantification of Adherent Cells (Crystal Violet Assay):
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10-15 minutes at room temperature.[2]
-
Wash the wells with water.
-
Stain the cells with 100 µL of 0.1% crystal violet solution for 10-20 minutes.[1][5]
-
Extensively wash the wells with water to remove excess stain.[1]
-
Air dry the plate completely.[1]
-
Add 100 µL of a solubilization solution (e.g., 1% SDS or 0.5% Triton X-100) to each well to dissolve the dye.[2][3]
-
Measure the absorbance at a wavelength between 550-595 nm using a plate reader.[1][2]
-
Data Presentation
| Parameter | Recommended Range | Source |
| FN-A208 Coating Concentration | 1 - 10 µg/mL (starting range for peptides) | [1] |
| Fibronectin Coating Concentration | 20 µg/mL | [2] |
| Blocking Agent (BSA) | 0.1% - 1% in PBS or medium | [1][2] |
| Cell Seeding Density (96-well) | 2 x 10^4 - 5 x 10^4 cells/well | [3][9] |
| Adhesion Incubation Time | 30 - 120 minutes | [2] |
| Crystal Violet Staining Time | 10 - 25 minutes | [1][3] |
| Absorbance Reading Wavelength | 550 - 595 nm | [1][2] |
Visualizations
Caption: Experimental workflow for optimizing FN-A208 concentration.
Caption: Simplified FN-A208 mediated cell adhesion signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 3. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 4. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Molecular mechanisms of mechanotransduction in integrin-mediated cell-matrix adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of mechanotransduction in integrin-mediated cell-matrix adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibronectin Attachment Assay [ruf.rice.edu]
effect of EDTA on FN-A208 peptide activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of FN-A208 peptide in experimental settings, with a particular focus on the effects of Ethylenediaminetetraacetic acid (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is the FN-A208 peptide and what is its mechanism of action?
A1: FN-A208 is a synthetic fusion peptide that combines the cell-binding motif Arg-Gly-Asp (RGD) from fibronectin with the A208 sequence (AASIKVAVSADR) from the murine laminin (B1169045) α1 chain.[1] This dual-domain structure allows it to interact with two distinct types of cell surface receptors: integrins (via the RGD motif) and IKVAV receptors (via the A208 motif).[1] This interaction promotes cell attachment, the formation of well-organized actin stress fibers, and can be used as a bioadhesive for tissue regeneration and engineering.[1]
Q2: Why is my cell attachment to FN-A208-coated surfaces lower than expected?
A2: Several factors could contribute to low cell attachment:
-
Improper plate coating: Ensure the peptide is properly dissolved and the coating procedure is followed correctly. Inadequate incubation time or incorrect peptide concentration can lead to insufficient coating.
-
Cell health and type: The health and type of cells are critical. Use cells in the logarithmic growth phase. Over-trypsinization during cell harvesting can damage surface receptors essential for attachment. Also, confirm that your cell line expresses the relevant integrin subtypes that recognize the RGD sequence.
-
Presence of serum: Serum contains extracellular matrix (ECM) proteins like fibronectin and vitronectin that can compete with FN-A208 for binding to both the culture surface and cellular integrin receptors. Performing the assay in a serum-free medium is recommended for initial experiments.
-
Absence of divalent cations: Integrin-mediated cell adhesion is dependent on the presence of divalent cations such as Magnesium (Mg²⁺) and Calcium (Ca²⁺). Ensure your buffers and media contain physiological concentrations of these ions.
Q3: Can EDTA be present in my cell culture, and how does it affect FN-A208 activity?
A3: Yes, EDTA can be a contaminant, often carried over from cell detachment solutions (e.g., Trypsin-EDTA). EDTA is a strong chelating agent that binds to divalent cations like Ca²⁺ and Mg²⁺.[2] Since integrin binding to the RGD motif of FN-A208 is dependent on these cations, the presence of EDTA will inhibit cell attachment.[1] The A208 portion of the peptide, which binds to IKVAV receptors, is not affected by EDTA.[1] Therefore, in the presence of EDTA, you may observe partial inhibition of cell attachment, characterized by less organized actin stress fibers.[1]
Q4: How can I reverse the inhibitory effect of EDTA?
A4: The inhibitory effect of EDTA can be reversed by washing the cells thoroughly to remove the EDTA and then resuspending them in a buffer or medium containing physiological concentrations of Ca²⁺ and Mg²⁺.
Q5: What are appropriate controls for a cell adhesion assay with FN-A208?
A5: To ensure the specificity of the cell attachment to FN-A208, the following controls are recommended:
-
Negative Controls:
-
A surface coated with a scrambled peptide sequence to demonstrate that the observed adhesion is sequence-specific.
-
Wells blocked with Bovine Serum Albumin (BSA) to assess non-specific cell binding.
-
-
Positive Controls:
-
A surface coated with fibronectin, a well-characterized cell adhesion protein.
-
-
Inhibition Controls:
-
Addition of soluble GRGDS peptide to compete with the RGD motif of FN-A208 for integrin binding.
-
Addition of soluble IKVAV peptide to compete with the A208 motif for its receptor binding.
-
Addition of EDTA to confirm the role of divalent cations in integrin-mediated adhesion.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low cell attachment to FN-A208 coated surface. | 1. Ineffective coating of the peptide. 2. Inactive peptide. 3. Absence of divalent cations in the assay buffer. 4. EDTA contamination. 5. Low expression of relevant integrins on the cell surface. | 1. Verify the peptide coating protocol. Ensure appropriate concentration, incubation time, and temperature. 2. Check the storage conditions and expiration date of the peptide. 3. Supplement the assay buffer with 1-2 mM CaCl₂ and MgCl₂. 4. Wash cells thoroughly after detachment with Trypsin-EDTA. 5. Use a different cell line known to express RGD-binding integrins or verify integrin expression using flow cytometry. |
| Cells attach but do not spread or form stress fibers. | 1. Suboptimal peptide concentration. 2. Partial inhibition by low levels of EDTA. 3. The IKVAV receptor interaction is occurring, but the integrin-mediated signaling required for spreading is inhibited. | 1. Perform a dose-response experiment to determine the optimal coating concentration of FN-A208. 2. Ensure all solutions are free of EDTA. Prepare fresh, cation-containing buffers. 3. Add competing soluble IKVAV peptide; if cells still attach but don't spread, the issue is likely with the RGD-integrin interaction. |
| High background/non-specific cell binding. | 1. Incomplete blocking of the plate surface. 2. Cell clumping. | 1. Ensure the blocking step with BSA is performed correctly and for a sufficient duration. 2. Prepare a single-cell suspension before seeding. Gently pipette to avoid cell aggregation. |
| Inconsistent results between wells/experiments. | 1. Uneven coating of the peptide. 2. Variations in cell number or viability. 3. Pipetting errors. | 1. Ensure the peptide solution completely covers the well surface during coating. 2. Accurately count viable cells before each experiment and ensure consistent seeding density. 3. Use calibrated pipettes and be consistent with washing steps. |
Quantitative Data Summary
The following tables summarize the concentrations of EDTA known to inhibit cell adhesion and the typical concentrations of components used in cell adhesion assays.
Table 1: Effect of EDTA on Integrin-Mediated Cell Adhesion
| EDTA Concentration | Observed Effect | Cell Type/System | Reference |
| 2-10 mM | Complete or near-complete inhibition of adhesion. | Monocytes | [3] |
| 5 mM | Rapid disruption of αVβ1- and αVβ6-Fibronectin complexes. | Isolated proteins | [4] |
| 5 mM | Slower disruption of α5β1-Fibronectin complexes. | Isolated proteins | [4] |
| 5 mM | Minimal effect on αVβ3-Fibronectin complexes. | Isolated proteins | [4] |
Table 2: Typical Reagent Concentrations for Cell Adhesion Assays
| Reagent | Typical Working Concentration | Purpose |
| FN-A208 Peptide | 10-50 µg/mL | Coating substrate |
| Fibronectin (Positive Control) | 10-20 µg/mL | Coating substrate |
| BSA (Blocking Agent) | 1% (w/v) | To prevent non-specific binding |
| Cells | 1 x 10⁴ - 5 x 10⁵ cells/well | Dependent on cell type and well size |
| Soluble GRGDS Peptide | 100 µg/mL - 1 mM | Competitive inhibitor for RGD-integrin binding |
| Soluble IKVAV Peptide | 100 µg/mL - 1 mM | Competitive inhibitor for IKVAV receptor binding |
| EDTA | 2-10 mM | To inhibit integrin-mediated adhesion |
Experimental Protocols
Cell Adhesion Assay for FN-A208 Peptide
This protocol provides a general framework for assessing cell adhesion to FN-A208 coated surfaces. Optimization for specific cell types and experimental conditions may be required.
Materials:
-
FN-A208 Peptide
-
Sterile 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
PBS with Ca²⁺ and Mg²⁺ (Assay Buffer)
-
Bovine Serum Albumin (BSA), heat-inactivated
-
Cell line of interest
-
Serum-free cell culture medium
-
Trypsin-EDTA solution for cell detachment
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Plate Coating: a. Prepare a working solution of FN-A208 peptide (e.g., 20 µg/mL) in sterile PBS. b. Add 50 µL of the peptide solution to each well of a 96-well plate. c. Incubate the plate for 1-2 hours at 37°C or overnight at 4°C. d. Aspirate the peptide solution and gently wash the wells twice with 100 µL of sterile PBS.
-
Blocking: a. Prepare a 1% (w/v) BSA solution in PBS. b. Add 100 µL of the BSA solution to each well to block non-specific binding sites. c. Incubate for 1 hour at 37°C. d. Aspirate the BSA solution and wash the wells twice with 100 µL of PBS.
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Detach cells using Trypsin-EDTA. It is critical to neutralize the trypsin with serum-containing medium and then wash the cells thoroughly with serum-free medium or PBS to remove any residual EDTA and serum. c. Resuspend the cells in serum-free medium to a concentration of 2 x 10⁵ cells/mL. Ensure a single-cell suspension.
-
Cell Seeding and Adhesion: a. Add 100 µL of the cell suspension (2 x 10⁴ cells) to each coated and blocked well. b. For inhibition experiments, pre-incubate the cells with inhibitors (e.g., EDTA, soluble peptides) for 15-30 minutes before adding them to the wells. c. Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.
-
Washing: a. Gently wash the wells twice with 100 µL of pre-warmed Assay Buffer (PBS with Ca²⁺/Mg²⁺) to remove non-adherent cells. The washing step is critical and may need to be optimized for your cell type to avoid detaching adherent cells.
-
Quantification of Adherent Cells (Crystal Violet Staining): a. Fix the remaining adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature. b. Wash the wells twice with PBS. c. Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature. d. Wash the wells extensively with water until the background is clear. e. Air dry the plate completely. f. Add 100 µL of a solubilization buffer (e.g., 1% SDS) to each well and incubate on a shaker for 15 minutes to dissolve the stain. g. Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: FN-A208 peptide signaling pathway.
Caption: Experimental workflow for FN-A208 cell adhesion assay.
Caption: Logical relationship of EDTA's effect on cell adhesion.
References
Technical Support Center: FN-A208 Fibril Formation
This guide provides troubleshooting advice and frequently asked questions for researchers working with the FN-A208 peptide. FN-A208 is a multifunctional peptide designed by conjugating the fibronectin active sequence (GRGDS) to the amyloid-like fibril-forming peptide A208 (AASIKVAVSADR)[1]. This construct is valuable for creating bioactive scaffolds for tissue engineering, but consistent fibril formation is critical for its function[1].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FN-A208 solution is not forming fibrils. What are the common causes?
Answer: Failure to form fibrils is a common issue that can often be traced back to peptide quality, solution conditions, or the experimental setup.
-
Peptide Quality and Handling:
-
Purity: Ensure the FN-A208 peptide purity is high (typically >95%). Impurities can interfere with the self-assembly process.
-
Solubility: FN-A208 must be fully dissolved into a monomeric state before inducing fibrillation. Aggregates in the starting material can lead to inconsistent results. Consider initial solubilization in a solvent like hexafluoroisopropanol (HFIP) followed by evaporation and resuspension in your experimental buffer[2].
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once in solution, avoid repeated freeze-thaw cycles which can degrade the peptide or cause premature aggregation[3][4].
-
-
Solution Conditions:
-
pH and Ionic Strength: The pH and salt concentration of the buffer are critical. For many amyloidogenic peptides, fibril formation is optimal near physiological pH (~7.4) with a salt concentration around 100-150 mM NaCl[3][4]. Deviations can significantly alter or prevent fibril formation.
-
Concentration: There is a "critical concentration" below which fibril formation will not occur[5]. If the peptide concentration is too low, the equilibrium will favor the soluble monomeric state. Conversely, extremely high concentrations can sometimes lead to amorphous, off-pathway aggregation[5].
-
-
Experimental Setup:
-
Agitation: Fibril formation is a nucleation-dependent process. Agitation (e.g., shaking or stirring) is often required to accelerate the formation of nuclei and promote fibril elongation[4]. Without agitation, the lag phase can be prohibitively long.
-
Temperature: Incubation at a constant temperature (e.g., 37°C) is crucial. Temperature fluctuations can affect the stability of folding intermediates and the kinetics of aggregation[4][6].
-
Q2: I'm observing amorphous aggregates instead of organized fibrils. How can I promote fibril formation?
Answer: The formation of non-fibrillar, amorphous aggregates indicates that the peptide self-assembly is proceeding through an "off-pathway" mechanism, which competes with ordered fibril formation[5].
-
Optimize Peptide Concentration: Very high protein concentrations can sometimes favor disordered aggregation over the more ordered fibril structure[5]. Try reducing the FN-A208 concentration.
-
Modify Solution Conditions: Systematically vary the pH and ionic strength of your buffer. Some conditions may thermodynamically favor the β-sheet structure required for fibrils over amorphous structures[7].
-
Control Agitation: While some agitation is often necessary, overly vigorous agitation can sometimes promote the formation of amorphous aggregates. Consider reducing the shaking speed.
-
Inclusion of Additives: Small amounts of co-solvents or detergents can sometimes help stabilize the intermediates that lead to fibril formation. However, this requires careful optimization as they can also inhibit the process[8].
Q3: There is high variability between my experimental replicates. How can I improve consistency?
Answer: Inconsistent fibril formation kinetics, particularly in the lag phase, is a hallmark of nucleation-dependent polymerization. Small, stochastic variations in the formation of the initial nucleus can lead to large differences in the overall reaction time.
-
Standardize Peptide Preparation: Ensure your method for dissolving and preparing the initial monomeric FN-A208 solution is highly consistent. This includes the solvent used, incubation times, and centrifugation steps to remove any pre-existing aggregates[3].
-
Use a Seed: The most effective way to reduce variability is to bypass the stochastic primary nucleation step. This is achieved by adding a small quantity of pre-formed fibrils (PFFs), typically 1-5% of the total monomer concentration, to your fresh monomer solution. These "seeds" provide a template for rapid elongation, synchronizing the reaction across replicates.
-
Precise Environmental Control: Use a plate reader or incubator with precise temperature control. Ensure consistent agitation (shaking speed and orbit) for all samples. Seal plates well to prevent evaporation, which can change peptide concentration over time[4].
Data Presentation: Optimizing Fibril Formation
Table 1: Hypothetical Influence of pH on FN-A208 Fibril Formation (Measured by Thioflavin T (ThT) Fluorescence at 48 hours)
| pH | Lag Phase (hours) | Max ThT Fluorescence (Arbitrary Units) | Fibril Morphology (Hypothetical) |
| 5.0 | > 48 | < 10 | No Fibrils / Amorphous Aggregates |
| 6.0 | 24 | 85 | Short, thin fibrils |
| 7.0 | 12 | 250 | Long, well-defined fibrils |
| 7.4 | 10 | 280 | Long, well-defined fibrils |
| 8.0 | 18 | 150 | Fibrils with some amorphous aggregates |
Table 2: Hypothetical Influence of NaCl Concentration on FN-A208 Fibril Formation (at constant pH 7.4)
| NaCl (mM) | Lag Phase (hours) | Max ThT Fluorescence (Arbitrary Units) | Fibril Morphology (Hypothetical) |
| 0 | > 48 | < 5 | No Fibrils |
| 50 | 20 | 120 | Short fibrils |
| 100 | 12 | 260 | Long, well-defined fibrils |
| 150 | 10 | 285 | Long, well-defined fibrils |
| 250 | 14 | 190 | Fibrils with some amorphous aggregates |
Experimental Protocols
Protocol 1: Preparation of Monomeric FN-A208
-
Weighing: Carefully weigh the lyophilized FN-A208 peptide in a sterile microcentrifuge tube.
-
Initial Solubilization (Optional but Recommended): To break up any pre-formed aggregates, dissolve the peptide in 100% HFIP to a concentration of 1 mM. Incubate for 30-60 minutes at room temperature.
-
Solvent Evaporation: Evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum to form a thin peptide film at the bottom of the tube.
-
Resuspension: Resuspend the peptide film in a suitable buffer (e.g., sterile Phosphate-Buffered Saline, pH 7.4) to the desired stock concentration (e.g., 5 mg/mL). Pipette vigorously to ensure complete dissolution.
-
Clarification: Centrifuge the solution at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble aggregates[3].
-
Concentration Measurement: Carefully transfer the supernatant to a new tube and determine the precise protein concentration using a BCA assay or by measuring absorbance at 280 nm (if the sequence contains Trp or Tyr residues).
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
-
Prepare ThT Stock: Prepare a 2.5 mM Thioflavin T (ThT) stock solution in sterile water. Filter through a 0.2 µm filter and store protected from light at 4°C.
-
Prepare Reaction Mixture: In a 96-well black, clear-bottom plate, prepare your reaction wells. For a 100 µL final volume per well:
-
X µL of monomeric FN-A208 solution (to achieve final desired concentration).
-
Y µL of buffer (e.g., PBS with 150 mM NaCl, pH 7.4).
-
1 µL of 2.5 mM ThT stock (for a final concentration of 25 µM).
-
Include buffer-only and monomer-only controls[3].
-
-
Incubation and Monitoring: Seal the plate with a sealing film. Place it in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
Measurement: Record the ThT fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 48-72 hours)[9]. The data will generate a sigmoidal curve representing the lag, growth, and stationary phases of fibrillation.
Visualizations: Workflows and Logic
Caption: Experimental workflow for FN-A208 fibril formation and analysis.
Caption: Troubleshooting flowchart for FN-A208 fibrillation issues.
Caption: Simplified binding mechanism of FN-A208 fibrils to cell surface receptors.
References
- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. michaeljfox.org [michaeljfox.org]
- 4. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Protein Fibril Formation: Nucleated Polymerization with Competing Off-Pathway Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 7. Stability matters, too – the thermodynamics of amyloid fibril formation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06782F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
FN-A208 peptide compatibility with different cell types
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of the FN-A208 peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the composition and mechanism of action of FN-A208?
A1: FN-A208 is a synthetic fusion peptide. It combines the active site of fibronectin (GRGDS) with a sequence derived from murine laminin (B1169045) α1 (AASIKVAVSADR), connected by a glycine (B1666218) spacer.[1][2] This dual-motif design allows it to interact with two distinct types of cell surface receptors:
-
Integrins: The GRGDS sequence is a well-known motif that binds to various integrins.
-
IKVAV Receptors: The A208 portion of the peptide, containing the IKVAV sequence, interacts with specific IKVAV-binding receptors on the cell surface.[1][3]
This dual interaction promotes robust cell attachment and the formation of organized actin stress fibers, making it a potent biomaterial for tissue regeneration and engineering.[1][2][3]
Q2: Which cell types are compatible with the FN-A208 peptide?
A2: FN-A208 has been shown to be effective in promoting the attachment and spreading of fibroblasts .[1][2] Given that the core motifs of FN-A208 (RGD and IKVAV) are known to interact with receptors on a variety of cells, it is anticipated to be compatible with other cell types, including:
-
Neuronal Cells: The IKVAV sequence is known to promote neurite outgrowth, suggesting compatibility with various types of neurons.
-
Mesenchymal Stem Cells (MSCs): The RGD and IKVAV motifs are known to influence MSC adhesion and differentiation.
-
Endothelial Cells: RGD is a common motif for endothelial cell adhesion.
-
Epithelial Cells: Certain integrins that recognize the RGD motif are expressed on epithelial cells.
Direct experimental validation is recommended for cell types other than fibroblasts.
Q3: How does FN-A208 promote cell adhesion?
A3: FN-A208 promotes cell adhesion through a multi-receptor binding mechanism. The RGD sequence engages with integrin receptors, while the IKVAV sequence binds to its specific receptors. This simultaneous engagement leads to the clustering of receptors, initiating intracellular signaling cascades that result in the formation of focal adhesions and the organization of the actin cytoskeleton into stress fibers, leading to strong cell attachment.[1][3]
Q4: What is the role of fibril formation in the activity of FN-A208?
A4: FN-A208 has the ability to self-assemble into amyloid-like fibrils. This fibril formation is believed to be critical for its biological activity, as it presents the cell-binding motifs in a multivalent manner, enhancing receptor clustering and subsequent cell signaling for adhesion and neurite outgrowth.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cell attachment | Peptide degradation: Improper storage or handling. | Store the peptide at -20°C as recommended.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect peptide concentration: Sub-optimal coating concentration. | Perform a concentration titration experiment to determine the optimal coating concentration for your specific cell type and application. | |
| Presence of inhibitors: EDTA in the cell culture medium. | The activity of FN-A208 is disrupted by EDTA.[1][2] Ensure that all buffers and media used during the cell adhesion assay are free of EDTA. | |
| Cell type incompatibility: The cell line used may not express the appropriate integrin or IKVAV receptors. | Verify the expression of relevant integrin subunits (e.g., αvβ3, α5β1) and IKVAV receptors on your target cells using techniques like flow cytometry or western blotting. | |
| Cells attach but do not spread or form stress fibers | Sub-optimal fibril formation: The peptide may not have properly formed fibrils on the substrate. | Ensure proper coating conditions (e.g., incubation time, temperature, and pH) to allow for fibril formation. |
| Insufficient incubation time: Cells may require more time to spread and form stress fibers. | Extend the incubation time of the cells on the FN-A208 coated surface. | |
| High cell death or cytotoxicity | Peptide concentration too high: Excessive concentrations may lead to cytotoxic effects in some sensitive cell lines. | Perform a dose-response experiment to assess the cytotoxicity of FN-A208 on your specific cell type using a viability assay (e.g., MTT, LDH). |
| Contamination: The peptide solution or coated plates may be contaminated. | Use sterile techniques for all procedures and ensure the purity of the peptide. |
Data Summary
Table 1: FN-A208 Peptide Specifications
| Property | Description |
| Sequence (One-Letter Code) | GRGDSGAASIKVAVSADR[2] |
| Molecular Weight | 1716.9 g/mol [2] |
| Purity | ≥ 95% by HPLC[2] |
| Storage | -20°C[2] |
Table 2: Cell Compatibility and Inhibitor Effects
| Cell Type | Observed Effect | Inhibited By |
| Fibroblasts | Promotes cell attachment and formation of well-organized actin stress fibers.[1][3] | EDTA, GRGDS peptide, IKVAV peptide[1][3] |
| Neuronal Cells | Expected to promote neurite outgrowth (based on IKVAV motif). | Not explicitly tested, but likely sensitive to IKVAV peptide inhibition. |
| Other Cell Types | Compatibility is likely but requires experimental validation. | Not applicable. |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol describes how to assess the attachment of cells to surfaces coated with FN-A208.
Materials:
-
FN-A208 peptide
-
Sterile phosphate-buffered saline (PBS), EDTA-free
-
96-well tissue culture plates
-
Cell line of interest (e.g., fibroblasts)
-
Serum-free cell culture medium
-
Crystal Violet staining solution
-
Microplate reader
Procedure:
-
Plate Coating:
-
Prepare a stock solution of FN-A208 in sterile PBS.
-
Dilute the stock solution to the desired coating concentrations (e.g., 1, 5, 10, 20 µg/mL) in PBS.
-
Add 50 µL of the peptide solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS to remove any unbound peptide.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well (2 x 10^4 cells/well).
-
Incubate for 60-90 minutes at 37°C in a CO2 incubator.
-
-
Quantification of Adhesion:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is for evaluating the effect of FN-A208 on the extension of neurites from neuronal cells.
Materials:
-
FN-A208 peptide
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Glass coverslips or chamber slides
-
Poly-L-lysine (for control coating)
-
Neuronal differentiation medium
-
Immunofluorescence staining reagents (e.g., anti-β-III-tubulin antibody, fluorescent secondary antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Coating Coverslips:
-
Coat sterile glass coverslips with Poly-L-lysine (as a positive control for attachment) or FN-A208 (at an optimized concentration) as described in Protocol 1.
-
-
Cell Seeding:
-
Plate the neuronal cells onto the coated coverslips at a low density to allow for clear visualization of individual neurites.
-
Culture the cells in neuronal differentiation medium.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for a neuronal marker (e.g., β-III-tubulin) to visualize the neurites and DAPI to stain the nuclei.
-
Capture images using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of cells per condition using image analysis software.
-
Visualizations
Caption: FN-A208 dual-receptor signaling pathway.
Caption: General experimental workflow for FN-A208 assays.
References
- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FN - A208 Fusion Peptide - FN - A208 Fusion Peptide Supplier [karebaybio.com]
- 3. A peptidomimetic antagonist of TNF-alpha-mediated cytotoxicity identified from a phage-displayed random peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FN-A208 Fusion Peptide Synthesis
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the synthesis of the FN-A208 fusion peptide. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to facilitate a more efficient and successful synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary applications?
A1: FN-A208 is a novel fusion peptide currently under investigation for its therapeutic potential. It combines a fibronectin-derived targeting domain with a potent apoptotic peptide, A208. The fibronectin component is designed to specifically target cells overexpressing certain integrin receptors, which are often upregulated in tumor vasculature and on the surface of various cancer cells. The A208 peptide component, once internalized, disrupts mitochondrial function to induce apoptosis. Its primary application is in targeted cancer therapy.
Q2: What are the most common challenges observed during the solid-phase synthesis of FN-A208?
A2: The most frequently reported challenges during the solid-phase peptide synthesis (SPPS) of FN-A208 include low yield, incomplete coupling reactions leading to deletion sequences, and aggregation of the peptide chain on the resin. The hydrophobic nature of certain segments of the A208 domain can exacerbate these issues.
Q3: What is the recommended purification strategy for crude FN-A208?
A3: The standard and most effective method for purifying crude FN-A208 is reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
Q4: How can I confirm the identity and purity of the synthesized FN-A208 peptide?
A4: The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value. Purity is best assessed by analytical RP-HPLC, where the desired product should appear as a single major peak.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of FN-A208.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete deprotection of the Fmoc group. 2. Poor coupling efficiency. 3. Steric hindrance from bulky amino acids. 4. Peptide aggregation on the resin. | 1. Increase piperidine (B6355638) incubation time or use a stronger deprotection solution (e.g., DBU/piperidine). 2. Double couple difficult residues. Use a stronger coupling agent like HATU or HCTU. 3. Extend coupling times for hindered amino acids. 4. Use a more polar solvent system (e.g., add isopropanol (B130326) to DMF) or incorporate a chaotropic agent like guanidinium (B1211019) chloride. |
| Presence of Deletion Sequences in Mass Spec | 1. Inefficient coupling at specific residues. 2. Premature chain termination. | 1. Identify the missing residue via MS/MS sequencing and optimize the coupling step for that specific amino acid (see "Low Peptide Yield" solutions). 2. Ensure high-quality reagents and anhydrous conditions to prevent side reactions. |
| Peptide Aggregation During Purification | 1. High hydrophobicity of the peptide. 2. High peptide concentration. | 1. Dissolve the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before injection. 2. Reduce the amount of peptide loaded onto the HPLC column. Run the purification at a lower pH if the peptide's pI allows. |
| Poor Peak Shape in HPLC | 1. Column overloading. 2. Inappropriate solvent system. 3. Peptide precipitation on the column. | 1. Decrease the sample load. 2. Optimize the acetonitrile/water gradient. A shallower gradient may improve peak resolution. 3. Add a small percentage of an organic solvent like isopropanol to the mobile phase to improve solubility. |
Experimental Protocols & Workflows
FN-A208 Synthesis Workflow
The following diagram outlines the general workflow for the synthesis, purification, and analysis of the this compound.
Caption: Workflow for FN-A208 synthesis and purification.
Troubleshooting Logic for Low Synthesis Yield
This decision tree provides a logical flow for diagnosing and resolving issues related to low peptide yield during synthesis.
Caption: Troubleshooting flowchart for low yield in FN-A208 synthesis.
Technical Support Center: Control of Protein Fibrillization
Disclaimer: Information regarding a specific protein designated "FN-A208" is not publicly available. This guide provides a general framework for controlling protein fibrillization, using the placeholder "Protein-X" to represent a generic amyloidogenic protein. The principles and protocols described herein are broadly applicable to the study of protein aggregation.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the rate of protein fibrillization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of Protein-X fibrillization?
The rate of Protein-X fibrillization is a complex process influenced by both intrinsic and extrinsic factors. Intrinsic factors are related to the protein's amino acid sequence and post-translational modifications. Extrinsic factors, which can be manipulated in experiments, include:
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Protein Concentration: Higher concentrations of Protein-X generally lead to a faster nucleation and elongation of fibrils.
-
Temperature: Temperature can affect protein stability and the kinetics of fibrillization. For many proteins, higher temperatures (up to a certain point) can accelerate fibril formation.
-
pH: The pH of the solution affects the charge state of amino acid residues, which can influence protein conformation and intermolecular interactions critical for fibrillization.
-
Ionic Strength: The concentration of salts in the buffer can modulate electrostatic interactions between protein molecules, thereby affecting aggregation rates.
-
Agitation: Mechanical agitation (e.g., shaking or stirring) can increase the rate of fibrillization by promoting the formation of nucleation sites and facilitating the addition of monomers to growing fibrils.
-
Presence of Co-solvents and Additives: Various small molecules, such as osmolytes, crowding agents, and potential inhibitors or promoters, can significantly alter the fibrillization landscape.
-
Seeding: The addition of pre-formed Protein-X fibrils ("seeds") can bypass the slow nucleation phase and dramatically accelerate the overall aggregation process.
Q2: How can I monitor the fibrillization of Protein-X in real-time?
The most common method for real-time monitoring of fibrillization is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time provides a kinetic profile of fibril formation, typically showing a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase.
Q3: My Protein-X solution is forming amorphous aggregates instead of fibrils. What should I do?
Amorphous aggregation can compete with fibril formation. To favor fibrillization, consider the following troubleshooting steps:
-
Optimize Buffer Conditions: Systematically vary the pH and ionic strength of your buffer. Some proteins require specific pH ranges or salt concentrations to form ordered fibrils.
-
Adjust Protein Concentration: Very high protein concentrations can sometimes lead to rapid, disordered aggregation. Try a lower concentration of Protein-X.
-
Control Temperature: Incubate your samples at a different temperature. Some proteins have a specific temperature range optimal for fibril formation.
-
Introduce Seeds: Adding a small amount of pre-formed Protein-X fibrils can specifically promote the growth of new fibrils over amorphous aggregates.
-
Use a Different Buffer: Certain buffer components can interfere with fibrillization. Consider switching to a different buffering agent.
Q4: How can I inhibit the fibrillization of Protein-X?
Inhibition of fibrillization is a key goal in therapeutic development for amyloid-related diseases. Strategies include:
-
Small Molecule Inhibitors: Screen for small molecules that can bind to Protein-X monomers or oligomers and stabilize them in a non-aggregation-prone conformation.
-
Peptide-Based Inhibitors: Design peptides that can cap the ends of growing fibrils, preventing further elongation.
-
Antibodies: Develop monoclonal antibodies that specifically target aggregation-prone regions of Protein-X.
-
Chaperones: Investigate the effect of molecular chaperones, which can assist in proper protein folding and prevent aggregation.
-
Modification of Experimental Conditions: Lowering the protein concentration, adjusting the pH to a range where the protein is more stable, or lowering the temperature can also inhibit fibrillization.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Fibrillization Observed in ThT Assay | 1. Protein concentration is too low.2. Incubation time is too short.3. Buffer conditions (pH, ionic strength) are not optimal.4. The protein is highly stable under the tested conditions. | 1. Increase the concentration of Protein-X.2. Extend the duration of the experiment.3. Perform a screen of different buffer conditions.4. Try adding a denaturant (e.g., low concentration of guanidine (B92328) HCl) or increasing the temperature to destabilize the native state. |
| High Variability Between Replicates | 1. Inconsistent sample preparation.2. Pipetting errors.3. Presence of dust or other particulates that can act as seeds.4. Well-to-well variations in temperature or agitation in a plate reader. | 1. Ensure all solutions are thoroughly mixed and handled consistently.2. Use calibrated pipettes and careful technique.3. Filter all solutions through a 0.22 µm filter.4. Ensure the plate reader provides uniform temperature and shaking. |
| ThT Signal Decreases at Later Time Points | 1. Formation of very large fibril clusters that settle out of solution.2. Photobleaching of ThT (less common with modern plate readers). | 1. Confirm the presence of large aggregates via microscopy (e.g., TEM or light microscopy).2. Reduce the frequency of measurements or use a lower excitation intensity if photobleaching is suspected. |
Quantitative Data Summary
The following tables provide example data on how various factors can influence the kinetics of Protein-X fibrillization, as measured by a ThT assay. The lag time (t_lag) represents the time to the onset of fibril growth, and the apparent rate constant (k_app) reflects the maximum rate of fibril elongation.
Table 1: Effect of Protein-X Concentration on Fibrillization Kinetics
| Protein-X Concentration (µM) | Lag Time (t_lag) (hours) | Apparent Rate Constant (k_app) (RFU/hour) |
| 10 | 12.5 | 500 |
| 25 | 6.2 | 1200 |
| 50 | 2.8 | 2500 |
| 100 | 1.1 | 5100 |
Table 2: Effect of Temperature on Fibrillization Kinetics (at 50 µM Protein-X)
| Temperature (°C) | Lag Time (t_lag) (hours) | Apparent Rate Constant (k_app) (RFU/hour) |
| 25 | 8.5 | 1500 |
| 37 | 2.8 | 2500 |
| 45 | 1.5 | 4200 |
Table 3: Effect of a Hypothetical Inhibitor on Fibrillization Kinetics (at 50 µM Protein-X)
| Inhibitor Concentration (µM) | Lag Time (t_lag) (hours) | Apparent Rate Constant (k_app) (RFU/hour) |
| 0 (Control) | 2.8 | 2500 |
| 10 | 5.1 | 1800 |
| 50 | 10.3 | 950 |
| 100 | > 24 | < 100 |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fibrillization Assay
-
Preparation of Protein-X Stock Solution:
-
Dissolve lyophilized Protein-X in an appropriate buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to a high concentration (e.g., 1 mg/mL).
-
Determine the precise concentration using a spectrophotometer and the protein's extinction coefficient.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
-
Preparation of ThT Stock Solution:
-
Dissolve ThT powder in the same buffer to a concentration of 1 mM.
-
Filter the ThT solution through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, prepare the reaction mixtures. For each well, combine:
-
Buffer
-
Protein-X to the final desired concentration (e.g., 50 µM).
-
ThT to a final concentration of 10-20 µM.
-
Any test compounds (e.g., inhibitors or promoters) at the desired concentrations.
-
-
Include control wells (e.g., buffer + ThT, Protein-X + ThT without agitation).
-
Seal the plate with a sealing film to prevent evaporation.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Enable intermittent shaking (e.g., 1 minute of shaking before each reading).
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer + ThT control from all readings.
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting sigmoidal curves to a suitable equation (e.g., the Boltzmann equation) to determine the lag time and the maximum rate of fibrillization.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Fibril Morphology
-
Sample Preparation:
-
Take an aliquot of the Protein-X solution from the ThT assay at the end of the experiment (plateau phase).
-
Place a TEM grid (e.g., carbon-coated copper grid) coated-side up on a clean surface.
-
Apply 5-10 µL of the fibril solution to the grid and allow it to adsorb for 1-2 minutes.
-
-
Staining:
-
Wick away the excess sample solution with a piece of filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute.
-
Wick away the water.
-
Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the Protein-X fibrils.
-
Visualizations
Caption: Workflow for a typical protein fibrillization experiment.
Caption: Decision tree for troubleshooting fibrillization experiments.
Technical Support Center: Troubleshooting In Vivo Biocompatibility of FN-A208
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vivo biocompatibility issues with the small molecule inhibitor, FN-A208. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of in vivo biocompatibility issues with FN-A208?
A1: Initial indicators of poor biocompatibility can be observed both systemically and at the local site of administration. Systemic signs may include weight loss, changes in behavior (e.g., lethargy, ruffled fur), or signs of distress. Local reactions at the injection site can include swelling, redness, inflammation, or tissue necrosis.
Q2: How can I distinguish between an intended pharmacological effect and an adverse biocompatibility issue?
A2: Distinguishing between on-target pharmacological effects and off-target toxicity is a critical step.[1] This often requires a multi-pronged approach:
-
Dose-response studies: A steep dose-response curve for adverse effects may suggest toxicity rather than an exaggerated pharmacological effect.
-
Control groups: The inclusion of a vehicle control group is essential to rule out effects from the formulation itself. A positive control known to induce the observed effect can also be informative.
-
Histopathology: Microscopic examination of tissues by a qualified pathologist can reveal signs of cellular damage, inflammation, or other pathological changes not expected from the intended mechanism of action.
Q3: What are the common causes of immunogenicity with small molecules like FN-A208?
A3: While less common than with biologics, small molecules can elicit an immune response. This can be due to the molecule itself, its metabolites, or impurities from the synthesis process. The formulation, including excipients, can also contribute to an inflammatory response.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Researchers may observe unexpected animal sickness or death following administration of FN-A208.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Acute Toxicity | Conduct a dose-range finding study with a wider range of concentrations to establish the maximum tolerated dose (MTD). |
| Solvent Toxicity | Ensure the concentration of the vehicle (e.g., DMSO) is below established toxicity thresholds (typically ≤ 5-10% of total volume for in vivo studies, but should be optimized). Always include a vehicle-only control group.[1] |
| Contamination | Test the compound for endotoxin (B1171834) contamination. Ensure sterile preparation and administration techniques. |
| Off-Target Effects | Investigate the known and predicted off-target profile of FN-A208. Consider using a structurally related but inactive control compound to assess if the toxicity is linked to the intended pharmacology.[1] |
Issue 2: Severe Local Tissue Reaction at the Injection Site
Users may observe significant inflammation, swelling, or necrosis at the site of administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Compound Precipitation | Assess the solubility of FN-A208 in the chosen vehicle at the administered concentration. Consider reformulating with alternative excipients or adjusting the pH. |
| High Local Concentration | Reduce the concentration of the administered dose and increase the volume (within acceptable limits for the route of administration) to improve local distribution. |
| Vehicle Irritation | The vehicle itself may be causing irritation. Test the vehicle alone to assess its local tolerability. |
| Inflammatory Response | Perform histological analysis of the injection site to characterize the nature of the inflammatory infiltrate.[2][3] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of FN-A208 that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice, rats).
-
Group Allocation: Assign animals to multiple dose groups, including a vehicle control. A typical study might include 3-5 dose levels.
-
Administration: Administer FN-A208 via the intended clinical route.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The study duration is typically 7-14 days. At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis.
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or pathological lesions.
Protocol 2: Histological Assessment of Local Tissue Reaction
Objective: To evaluate the local tissue response at the site of FN-A208 administration.
Methodology:
-
Sample Collection: At predetermined time points following administration, euthanize the animals and collect the tissue surrounding the injection site.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Sectioning and Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, fibrosis, and foreign body response.[2][4] The severity of the reaction can be semi-quantitatively scored.
Visualizations
Caption: Troubleshooting workflow for in vivo biocompatibility issues.
Caption: Potential inflammatory signaling pathway initiated by FN-A208.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo biocompatibility testing of nanoparticle-functionalized alginate-chitosan scaffolds for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo biocompatibility of PLGA-polyhexylthiophene nanofiber scaffolds in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo biocompatibility evaluation of nickel-titanium shape memory metal alloy: muscle and perineural tissue responses and encapsule membrane thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RGD Peptides for Cell Adhesion
An in-depth analysis of Arginyl-Glycyl-Aspartic acid (RGD) peptides in mediating cell adhesion, including quantitative data, experimental protocols, and signaling pathway illustrations. Information on "FN-A208" is not publicly available, preventing a direct comparison.
The Arginyl-Glycyl-Aspartic acid (RGD) peptide sequence is a cornerstone of cell adhesion research and biomaterial design.[1][2][3] As the primary recognition motif for many integrin receptors, RGD sequences found within extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen are fundamental to cell attachment, migration, proliferation, and survival.[1][2] This guide provides a comprehensive overview of RGD peptides, their mechanism of action, and the experimental methodologies used to evaluate their efficacy in promoting cell adhesion.
RGD Peptides: Mechanism of Action and Integrin Specificity
The tripeptide RGD sequence serves as the primary ligand for a significant portion of the 24-member integrin family of transmembrane receptors.[2] At least eight different integrins, including α5β1, αvβ3, αvβ5, and αIIbβ3, recognize and bind to this motif.[2][4] This interaction is not merely a passive tether but a dynamic process that initiates intracellular signaling cascades, leading to the formation of focal adhesions—complex structures that link the ECM to the cell's actin cytoskeleton.[2]
The specificity and affinity of RGD-integrin binding are influenced by the conformation of the RGD peptide and the surrounding amino acid sequence.[4] For instance, cyclic RGD peptides, where the peptide backbone is constrained, often exhibit significantly higher binding affinity and selectivity for specific integrin subtypes compared to their linear counterparts.[2][5] This enhanced affinity is attributed to the pre-organization of the RGD motif into a bioactive conformation that is optimal for integrin binding.[5]
Quantitative Comparison of RGD Peptide Binding Affinity
The efficacy of different RGD peptides is often quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of integrin-ligand binding. Lower IC50 values are indicative of higher binding affinity. The following table summarizes representative IC50 values for linear and cyclic RGD peptides against various integrin subtypes.
| Peptide | Integrin Subtype | IC50 (nM) | Assay Type |
| GRGDSPK (Linear) | αvβ3 | 200,000 | Solid-Phase Integrin Binding Assay |
| GRGDSPK (Linear) | αvβ5 | >1,000,000 | Solid-Phase Integrin Binding Assay |
| GRGDSPK (Linear) | αIIbβ3 | 120,000 | Solid-Phase Integrin Binding Assay |
| cyclo(RGDfV) (Cyclic) | αvβ3 | 1.2 | Solid-Phase Integrin Binding Assay |
| cyclo(RGDfV) (Cyclic) | αvβ5 | 200 | Solid-Phase Integrin Binding Assay |
| cyclo(RGDfV) (Cyclic) | αIIbβ3 | 10 | Solid-Phase Integrin Binding Assay |
| Cilengitide (Cyclic) | αvβ3 | 0.6 | Solid-Phase Integrin Binding Assay |
| Cilengitide (Cyclic) | αvβ5 | 8.9 | Solid-Phase Integrin Binding Assay |
| Cilengitide (Cyclic) | αIIbβ3 | 100 | Solid-Phase Integrin Binding Assay |
This data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.
Signaling Pathways in RGD-Mediated Cell Adhesion
The binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events, a process known as "outside-in" signaling.[2] This is initiated by a conformational change in the integrin dimer upon ligand binding, leading to the clustering of integrins and the recruitment of various signaling and structural proteins to form focal adhesions.[2] Key signaling molecules activated in this process include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn regulate downstream pathways controlling cell survival, proliferation, and migration.
Caption: RGD-Integrin binding activates FAK and Src signaling pathways.
Experimental Protocols for Cell Adhesion Assays
The quantification of cell adhesion is crucial for evaluating the effectiveness of RGD-based biomaterials. Below are detailed protocols for common cell adhesion assays.
Solid-Phase Cell Adhesion Assay
This assay measures the attachment of cells to a substrate coated with an adhesive peptide.
a. Plate Coating:
-
Dilute the RGD peptide to the desired concentrations in a sterile phosphate-buffered saline (PBS) solution.
-
Add 100 µL of the peptide solution to each well of a 96-well tissue culture plate.
-
Incubate the plate overnight at 4°C to allow for passive adsorption of the peptide to the well surface.
-
The following day, wash the wells three times with sterile PBS to remove any unbound peptide.
-
Block non-specific cell binding by incubating the wells with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS prior to cell seeding.
b. Cell Seeding and Adhesion:
-
Harvest cells from culture using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in a serum-free culture medium and count them using a hemocytometer.
-
Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
c. Quantification of Adherent Cells:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance of the solubilized stain at 595 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
References
A Comparative Guide to FN-A208 and Other Laminin-Derived Peptides for Cellular Engineering
For researchers, scientists, and drug development professionals, the selection of an appropriate bioactive peptide is critical for guiding cellular behavior in tissue engineering and regenerative medicine. This guide provides a comprehensive comparison of the laminin-derived fusion peptide FN-A208 with other notable laminin-derived peptides, supported by experimental data and detailed protocols.
FN-A208 is a synthetic peptide that combines the bioactivity of both laminin (B1169045) and fibronectin. It is a fusion of the A208 peptide from murine laminin α1 (AASIKVAVSADR) and the well-known cell-adhesion motif from fibronectin, GRGDS, connected by a glycine (B1666218) spacer. This unique composition allows FN-A208 to interact with both IKVAV receptors and integrins, offering a multi-faceted approach to influencing cell behavior. A key characteristic of FN-A208 is its ability to self-assemble into amyloid-like fibrils, a property crucial for its biological activity.
Comparative Analysis of Peptide Performance
This section compares the performance of FN-A208 with other key laminin-derived peptides, such as those containing the IKVAV and YIGSR motifs. While direct head-to-head quantitative data for FN-A208 against all other peptides is limited in publicly available literature, this guide synthesizes available qualitative and quantitative findings to provide a useful comparison.
Cell Adhesion and Spreading
Laminin-derived peptides are widely used to promote cell adhesion and spreading on various substrates. FN-A208 has been shown to be a potent mediator of fibroblast attachment.
Table 1: Comparison of Cellular Adhesion and Spreading on Various Laminin-Derived Peptides
| Peptide | Sequence | Key Receptors | Observed Cellular Effects | Quantitative Data (if available) |
| FN-A208 | GRGDSGAASIKVAVSADR | Integrins, IKVAV Receptors | Promotes robust fibroblast attachment with the formation of well-organized actin stress fibers.[1] | Direct quantitative comparisons of adhesion strength (e.g., attachment force or percentage of adherent cells under shear stress) with other peptides are not readily available in the literature. |
| A208 (IKVAV) | AASIKVAVSADR | IKVAV Receptors, Integrins (α3β1, α4β1, α6β1) | Promotes cell attachment characterized by the formation of filopodia.[1] Adhesion can be inhibited by the IKVAV-containing peptide itself.[1] | Schwann cell doubling time on IKVAV-coated surfaces is approximately 49 ± 3 hours.[2] |
| YIGSR | YIGSR | 67 kDa Laminin Receptor, Integrins (α3β1, α4β1, α6β1) | Supports cell attachment, but spreading may require covalent immobilization of the peptide.[2] | Schwann cell doubling time on YIGSR-coated surfaces is approximately 56 ± 2 hours.[2] |
| RGD | RGD | Various Integrins | A well-established motif for promoting cell adhesion and proliferation. | Schwann cell doubling time on RGD-coated surfaces is approximately 46 ± 2 hours.[2] |
Cell Migration
The ability to direct cell migration is crucial for applications such as wound healing and nerve regeneration. Laminin-derived peptides can create chemotactic gradients to guide cell movement.
Table 2: Comparison of Cellular Migration on Various Laminin-Derived Peptides
| Peptide | Cell Type | Observed Migratory Behavior | Quantitative Data |
| FN-A208 | Fibroblasts | Expected to promote migration due to its dual interaction with integrins and IKVAV receptors, though specific quantitative data on migration speed is not readily available. | Not available. |
| A208 (IKVAV) | Various | The IKVAV sequence is known to promote cell migration.[3] | Not available in a directly comparable format. |
| YIGSR | Schwann Cells | Gradients of YIGSR can induce directed cell migration (haptotaxis). | On a YIGSR gradient, Schwann cells exhibit an overall migration speed of 0.48 ± 0.19 µm/min.[2] |
Signaling Pathways
The biological effects of FN-A208 and other laminin-derived peptides are mediated through specific cell surface receptors that trigger downstream signaling cascades, ultimately leading to changes in cell behavior.
References
A Comparative Analysis of FN-A208 and Full-Length Fibronectin: A Guide for Researchers
In the landscape of biomaterials and tissue engineering, the choice of cellular adhesion molecules is critical for directing cell behavior and promoting desired biological outcomes. This guide provides a detailed comparative analysis of FN-A208, a synthetic fusion peptide, and full-length fibronectin, a key protein of the extracellular matrix (ECM). This objective comparison, supported by available experimental data and methodologies, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications.
Structural and Functional Overview
Full-Length Fibronectin:
Full-length fibronectin is a large, dimeric glycoprotein (B1211001) found in the ECM and plasma.[1][2] Each monomer, with a molecular weight of approximately 230-270 kDa, is composed of repeating modules known as type I, II, and III domains.[2] These domains contain binding sites for various molecules, including collagen, heparin, and cell surface receptors like integrins.[1] The primary integrin-binding site is the Arginine-Glycine-Aspartic acid (RGD) sequence located in the tenth type III domain, which is crucial for cell adhesion, migration, proliferation, and differentiation.[3] Fibronectin exists in two main forms: a soluble form in plasma and an insoluble fibrillar form in the ECM, which is assembled by cells.[1]
FN-A208:
FN-A208 is a synthetic fusion peptide that combines the well-characterized cell-binding motif of fibronectin with a bioactive sequence from laminin (B1169045). Specifically, it is a fusion of the GRGDS peptide, the active site of fibronectin, and A208, a sequence derived from murine laminin α1, connected by a glycine (B1666218) spacer.[1][4] A notable characteristic of FN-A208 is its ability to self-assemble into amyloid-like fibrils. This peptide is designed to interact with both integrins (via the GRGDS sequence) and IKVAV receptors (as the IKVAV sequence is part of the larger laminin A208 peptide), thereby promoting cell attachment and the formation of actin stress fibers.[1][4]
Comparative Data on Biological Activity
Cell Adhesion:
Full-length fibronectin is considered the gold standard for promoting cell adhesion. Its multidomain structure allows for multiple integrin binding sites and synergistic interactions that lead to robust cell attachment and spreading. Studies have shown that while RGD-containing peptides can support cell attachment, they often result in a lower degree of cell spreading compared to full-length fibronectin.[3]
FN-A208, by incorporating the GRGDS sequence, is expected to promote integrin-mediated cell adhesion. The presence of the laminin-derived A208 sequence, which includes the IKVAV motif, may provide additional binding sites for other cell surface receptors, potentially broadening its adhesive capabilities. However, without direct comparative quantitative data, it is difficult to ascertain whether the combined effect of these two motifs in FN-A208 is synergistic and can match the adhesive strength and quality of full-length fibronectin.
Table 1: Qualitative Comparison of Cell Adhesion Properties
| Feature | Full-Length Fibronectin | FN-A208 (inferred) |
| Primary Receptors | Integrins (α5β1, αvβ3, etc.) | Integrins, IKVAV receptors |
| Adhesion Strength | High | Moderate to High |
| Cell Spreading | Extensive | Moderate to Extensive |
| Fibril Formation | Cell-mediated assembly | Self-assembles into amyloid-like fibrils |
Cell Migration:
Full-length fibronectin is known to promote directional cell migration.[5] This process requires the engagement of multiple domains on the fibronectin molecule, not just the RGD sequence.[6] The laminin-derived IKVAV sequence has also been shown to promote cell migration. Therefore, FN-A208, possessing both RGD and a laminin-derived sequence, has the potential to be a potent promoter of cell migration. However, the efficiency of migration on FN-A208 fibrils compared to the complex, cell-assembled fibronectin matrix has not been experimentally determined.
Signaling Pathways
Full-Length Fibronectin Signaling:
The binding of full-length fibronectin to integrins triggers a cascade of intracellular signaling events. This process, known as outside-in signaling, leads to the clustering of integrins and the recruitment of signaling molecules to focal adhesions. Key downstream pathways activated include:
-
Focal Adhesion Kinase (FAK) Pathway: Autophosphorylation of FAK upon integrin ligation creates docking sites for Src family kinases, leading to the activation of the Ras-MAPK/ERK pathway, which is crucial for cell proliferation and survival.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is also activated downstream of FAK and plays a critical role in cell survival, growth, and proliferation.
Figure 1. Signaling pathway activated by full-length fibronectin.
FN-A208 Signaling:
FN-A208 is expected to activate signaling pathways through both its GRGDS and A208 components.
-
GRGDS-mediated Signaling: The GRGDS sequence will engage integrins, likely activating the FAK and PI3K/Akt pathways in a manner similar to full-length fibronectin.
-
A208 (IKVAV)-mediated Signaling: The IKVAV sequence within the A208 peptide is known to interact with specific integrins and potentially other receptors. Studies on the IKVAV peptide have shown that it can activate the MAPK/ERK and PI3K/Akt signaling pathways, promoting cell proliferation and survival.
The combination of these two signaling inputs could lead to a unique cellular response. However, the precise nature of this integrated signaling and how it compares to the signaling initiated by the complex structure of full-length fibronectin requires further investigation.
Figure 2. Postulated signaling pathway for FN-A208.
Experimental Protocols
The following are generalized protocols for assessing cell adhesion and migration, which can be adapted for a comparative study of FN-A208 and full-length fibronectin.
Cell Adhesion Assay:
This protocol describes a static cell adhesion assay to quantify the attachment of cells to coated surfaces.
-
Coating of Culture Plates:
-
Aseptically coat the wells of a 96-well tissue culture plate with either full-length fibronectin (typically 1-10 µg/mL in sterile PBS) or FN-A208 at desired concentrations.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Aspirate the coating solution and wash the wells three times with sterile PBS.
-
Block non-specific binding by incubating the wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS before cell seeding.
-
-
Cell Seeding and Incubation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in a serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells. The stringency of washing can be controlled to measure the strength of adhesion.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a dye such as crystal violet (0.1% in 20% methanol) for 10 minutes.
-
Wash the wells thoroughly with water and allow them to dry.
-
Solubilize the stain with a solution like 10% acetic acid.
-
Quantify the absorbance at a wavelength appropriate for the dye (e.g., 570 nm for crystal violet) using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Figure 3. Workflow for a typical cell adhesion assay.
Cell Migration Assay (Wound Healing/Scratch Assay):
This protocol outlines a common method to assess two-dimensional cell migration.
-
Preparation of Cell Monolayer:
-
Coat a 24-well plate with either full-length fibronectin or FN-A208 as described in the adhesion assay protocol.
-
Seed cells at a density that will form a confluent monolayer within 24-48 hours.
-
Culture the cells until they reach confluency.
-
-
Creating the "Wound":
-
Using a sterile pipette tip or a specialized scratch tool, create a uniform scratch or "wound" through the center of the cell monolayer.
-
Gently wash the well with PBS to remove dislodged cells and debris.
-
Replace the PBS with fresh culture medium.
-
-
Image Acquisition and Analysis:
-
Immediately after creating the wound (time 0), capture images of the scratch at defined locations using a microscope with a camera.
-
Place the plate back in the incubator and acquire images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
The rate of cell migration is determined by measuring the change in the width of the scratch over time using image analysis software. A faster closure of the wound indicates a higher rate of cell migration.
-
Conclusion and Future Directions
Full-length fibronectin is a well-established and highly effective molecule for promoting a wide range of cellular activities, owing to its complex, multi-domain structure that allows for multifaceted interactions with cells. FN-A208, as a synthetic peptide, offers the advantage of a defined chemical structure and the potential for dual-receptor engagement through its fibronectin and laminin-derived motifs.
The primary limitation in this comparative analysis is the lack of direct experimental data for FN-A208 versus full-length fibronectin. Future research should focus on head-to-head comparisons of these two molecules in standardized cell adhesion, migration, and proliferation assays. Quantitative data from such studies, including measurements of adhesion strength (e.g., through spinning disk assays) and detailed analysis of downstream signaling pathway activation, will be crucial for a definitive understanding of the relative performance of FN-A208.
For researchers and drug development professionals, the choice between FN-A208 and full-length fibronectin will depend on the specific application. Full-length fibronectin remains the benchmark for mimicking the native ECM. FN-A208, however, presents an interesting alternative, particularly in applications where a synthetic, fibril-forming peptide with dual-receptor targeting capabilities is desired. Further empirical data will be essential to fully elucidate the potential of FN-A208 as a versatile tool in regenerative medicine and drug development.
References
- 1. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibronectin Attachment Assay [ruf.rice.edu]
- 5. The role of fibronectin in mediating cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperative Effects of Fibronectin Matrix Assembly and Initial Cell-Substrate Adhesion Strength in Cellular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Paradigms in Biocompatibility: A Comparative Guide to In Vivo and In Vitro Assessment of Novel Compounds like FN-A208
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of a novel compound is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of traditional animal models and modern in vitro alternatives for evaluating the biocompatibility of investigational compounds, exemplified by the hypothetical molecule FN-A208.
The imperative to reduce, refine, and replace animal testing (the 3Rs) in research, coupled with advancements in cell biology and tissue engineering, has spurred the development of sophisticated non-animal testing strategies.[1][2] These alternative methods are often more cost-effective, time-efficient, and, critically, can offer greater relevance to human biology.[3] This guide will delve into the practical application of these methods, offering detailed protocols and a clear comparison with traditional in vivo approaches.
Comparing Methodologies: In Vivo vs. In Vitro
The choice of methodology for biocompatibility testing carries significant implications for the cost, timeline, and ethical considerations of a research project. The following table summarizes the key differences between in vivo and in vitro approaches for assessing the biocompatibility of a compound like FN-A208.
| Parameter | In Vivo Animal Models | In Vitro Alternatives |
| Ethical Considerations | Involves the use of live animals, raising ethical concerns.[1][2] | Eliminates the need for animal testing, aligning with the 3Rs principle.[1] |
| Cost | High, due to animal procurement, housing, and monitoring. | Generally lower, with reduced costs for reagents and consumables.[3] |
| Timeframe | Lengthy, often spanning several weeks to months. | Rapid, with results typically obtained within days to a few weeks.[3] |
| Throughput | Low, limited by the number of animals that can be ethically and practically used. | High, allowing for the screening of multiple concentrations and conditions simultaneously. |
| Human Relevance | Can be limited by interspecies differences in physiology and metabolism. | High, as it utilizes human cells and tissues, providing more relevant data for predicting human responses.[4] |
| Mechanistic Insight | Can be challenging to elucidate specific cellular and molecular mechanisms. | Allows for the detailed investigation of cellular pathways and molecular responses to the test compound. |
| Regulatory Acceptance | Historically the "gold standard," but regulatory bodies are increasingly accepting alternative methods.[2][3][5] | Growing acceptance by regulatory agencies, particularly for initial screening and as part of a weight-of-evidence approach.[2][3][5] |
Experimental Protocols for In Vitro Biocompatibility Assessment of FN-A208
The following are detailed methodologies for key in vitro experiments to assess the biocompatibility of a novel compound like FN-A208.
Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of FN-A208 to cause cell death.
a. Materials:
-
Human fibroblast cell line (e.g., L929)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
FN-A208 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
b. Protocol:
-
Seed human fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of FN-A208 in DMEM supplemented with 10% FBS.
-
Remove the culture medium from the cells and replace it with the different concentrations of FN-A208. Include a vehicle control (medium with the solvent used for FN-A208) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After each time point, add MTT reagent to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Hemocompatibility Assay (ISO 10993-4)
This assay assesses the effects of FN-A208 on blood components.
a. Materials:
-
Fresh human whole blood
-
Phosphate-buffered saline (PBS)
-
FN-A208 stock solution
-
Triton X-100 (positive control for hemolysis)
-
Saline (negative control)
-
Centrifuge
-
Spectrophotometer
b. Protocol:
-
Prepare different concentrations of FN-A208 in saline.
-
Collect fresh human blood and dilute it with PBS.
-
Add the FN-A208 dilutions to the diluted blood and incubate at 37°C for 2 hours.
-
Centrifuge the samples to pellet the red blood cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
Skin Sensitization Assay (In Chemico/In Vitro)
This evaluates the potential of FN-A208 to induce an allergic skin reaction. This can be assessed using a combination of in chemico and in vitro methods as alternatives to animal tests like the Local Lymph Node Assay (LLNA).[2]
a. Direct Peptide Reactivity Assay (DPRA) - In Chemico:
-
This assay assesses the reactivity of FN-A208 with model synthetic peptides containing cysteine and lysine. The depletion of these peptides is measured by High-Performance Liquid Chromatography (HPLC).
b. KeratinoSens™ Assay - In Vitro:
-
This assay uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). An increase in luciferase activity indicates the activation of the Keap1-Nrf2 pathway, a key event in skin sensitization.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and hemocompatibility testing.
Caption: Workflow for the in vitro cytotoxicity assessment of FN-A208.
Caption: Workflow for the in vitro hemocompatibility assessment of FN-A208.
Signaling Pathway: Keap1-Nrf2 in Skin Sensitization
The KeratinoSens™ assay is based on the activation of the Keap1-Nrf2 signaling pathway. The following diagram illustrates this key pathway.
Caption: The Keap1-Nrf2 signaling pathway in skin sensitization.
References
- 1. Current Strategies in Assessment of Nanotoxicity: Alternatives to In Vivo Animal Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. measurlabs.com [measurlabs.com]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. youtube.com [youtube.com]
- 5. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FN-A208's Bioadhesive Capabilities for Researchers and Drug Development Professionals
An in-depth guide to the bioadhesive properties of the novel fibronectin-laminin a1 fusion peptide, FN-A208, benchmarked against established medical adhesives. This report details the experimental data, underlying molecular mechanisms, and testing protocols relevant to its potential applications in tissue regeneration and drug delivery.
FN-A208 is an engineered peptide that leverages the biological activity of both fibronectin and laminin (B1169045) to promote cell attachment, a key indicator of its bioadhesive potential.[1][2][3] This fusion peptide is characterized by its ability to form amyloid-like fibrils, creating a scaffold that encourages the formation of actin stress fibers essential for fibroblast cell adhesion.[1][2][3] The mechanism of action for FN-A208 involves a dual interaction with both IKVAV (Ile-Lys-Val-Ala-Val) receptors and integrins, suggesting a multi-faceted approach to cell binding.[1][2][3] While direct quantitative data on the tensile or shear strength of FN-A208 is not yet widely published, its cell adhesion-promoting properties form the basis of its evaluation as a bioadhesive.
This guide provides a comparative overview of FN-A208's described bioadhesive functions against three widely used classes of medical adhesives: cyanoacrylates, fibrin (B1330869) glue, and polyethylene (B3416737) glycol (PEG) hydrogels. The performance of these alternatives is supported by published experimental data.
Quantitative Comparison of Bioadhesive Properties
To provide a clear comparison, the following table summarizes the key bioadhesive properties of the different materials. As quantitative data for FN-A208 is emerging, the table includes qualitative descriptions of its cell adhesion capabilities.
| Bioadhesive Material | Adhesive Strength (Shear/Tensile) | Setting Time | Mechanism of Adhesion | Key Advantages | Limitations |
| FN-A208 | Data not available; promotes fibroblast attachment and formation of actin stress fibers.[1][2][3] | Not applicable (promotes cell adhesion over time) | Interaction with IKVAV receptors and integrins.[1][2][3] | Biologically active, promotes cell adhesion and spreading.[1][2][3] | Lack of quantitative adhesion strength data, potentially slower acting than traditional glues. |
| Cyanoacrylates | Shear Strength: Up to 278 kPa on aluminum plates (for a cell-based adhesive).[4] Tensile Strength: >1800 psi (on steel).[5] | 5-60 seconds.[6] | Anionic polymerization upon contact with water or tissue proteins.[6] | Strong, rapid adhesion.[6] | Potential for tissue toxicity (formaldehyde release), brittleness.[7] |
| Fibrin Glue | Arterial Bursting Threshold: 250 +/- 59.7 mm Hg.[8] Increased wound stress and energy absorption. | Variable, dependent on thrombin concentration. | Mimics the final stages of the coagulation cascade. | Biocompatible, promotes wound healing. | Lower adhesive strength compared to cyanoacrylates, potential for disease transmission from pooled plasma.[9] |
| PEG Hydrogels | Shear Strength: ~25-90 kPa on various tissues.[10][11] | Variable, often requires a crosslinking agent or photoinitiation. | Covalent bonding with tissue surfaces (e.g., via NHS esters) and physical interactions.[10] | Biocompatible, tunable mechanical properties.[11] | Can have lower adhesive strength, may require functionalization to promote cell adhesion. |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the bioadhesive properties of the materials discussed.
Measurement of Cell Adhesion (Relevant for FN-A208)
Objective: To qualitatively and quantitatively assess the ability of a substrate to support cell attachment and spreading.
Protocol:
-
Substrate Preparation: Coat sterile culture plates or coverslips with a solution of the bioadhesive material (e.g., FN-A208 peptide) at a desired concentration. Allow the coating to dry under sterile conditions.
-
Cell Seeding: Plate a suspension of cells (e.g., fibroblasts) onto the coated substrates at a known density.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for a defined period to allow for attachment and spreading.
-
Washing: Gently wash the substrates to remove non-adherent cells.
-
Quantification:
-
Cell Counting: Stain the remaining adherent cells with a fluorescent dye (e.g., DAPI for nuclei) and count the number of cells in multiple fields of view using a fluorescence microscope.
-
Morphological Analysis: Image the cells to assess their spreading area and the formation of cytoskeletal structures like actin stress fibers using fluorescent phalloidin (B8060827) staining.
-
-
Inhibition Assays: To determine the specific receptors involved in adhesion, the experiment can be repeated in the presence of blocking agents such as EDTA (a general chelator of divalent cations required for integrin function), or specific peptide inhibitors like GRGDS (for integrins) and IKVAV.[12] A reduction in cell adhesion in the presence of these inhibitors indicates the involvement of the corresponding receptors.[12]
Lap Shear Adhesion Test
Objective: To determine the shear strength of a bioadhesive bond between two substrates.
Protocol (based on ASTM F2255): [13]
-
Substrate Preparation: Prepare two flat substrates (e.g., sections of biological tissue, or a model material like porcine skin).
-
Adhesive Application: Apply the bioadhesive to a defined overlapping area on one of the substrates.
-
Bond Formation: Bring the second substrate into contact with the adhesive-coated area, applying gentle pressure to ensure a uniform bond line thickness. Allow the adhesive to cure according to its specifications.
-
Testing: Mount the bonded specimen in a universal testing machine. Apply a tensile load parallel to the bond line at a constant rate of displacement until the bond fails.
-
Data Analysis: Record the maximum force at failure. The shear strength is calculated by dividing the maximum force by the bonded area.
Tensile Adhesion Test
Objective: To measure the force required to pull a bioadhesive bond apart in a direction perpendicular to the bonded surfaces.
Protocol (based on ASTM F2258): [13]
-
Substrate Preparation: Prepare two substrates.
-
Adhesive Application: Apply the bioadhesive to the center of one substrate.
-
Bond Formation: Place the second substrate on top of the adhesive and allow it to cure.
-
Testing: Secure the specimen in a universal testing machine. Apply a tensile load perpendicular to the bond at a constant rate of displacement until failure.
-
Data Analysis: The tensile strength is the maximum force recorded divided by the bonded area.
Burst Pressure Test
Objective: To evaluate the ability of a sealant to withstand pressure, simulating physiological conditions like blood pressure.
Protocol (based on ASTM F2392): [12]
-
Substrate Preparation: Use a section of tissue (e.g., porcine intestine) with a defined defect or incision.
-
Adhesive Application: Apply the bioadhesive to seal the defect.
-
Pressurization: Mount the sealed tissue in a burst pressure testing apparatus. Gradually increase the internal pressure (e.g., with saline) until the seal fails or leaks.
-
Data Analysis: The burst pressure is the maximum pressure the seal can withstand before failure.
Signaling Pathways and Experimental Workflows
The bioadhesive properties of these materials are intrinsically linked to their interaction with biological systems at a molecular level.
FN-A208 Signaling Pathway
FN-A208's bioadhesive function is mediated through its interaction with cell surface receptors, primarily integrins and IKVAV receptors.[1][14][2][3] This interaction triggers intracellular signaling cascades that lead to cell adhesion, spreading, and the organization of the actin cytoskeleton.
References
- 1. Mechanical properties of fibrin adhesives for blood vessel anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. woodresearch.sk [woodresearch.sk]
- 4. researchgate.net [researchgate.net]
- 5. freemansupply.com [freemansupply.com]
- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing Robustness of Adhesive Hydrogels through PEG-NHS Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.astm.org [store.astm.org]
- 13. Tissue Medical Adhesive Testing | Applus+ Laboratories [appluslaboratories.com]
- 14. Effect of fibrin glues on the mechanical properties of healing wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: FN-A208 Fusion Peptide vs. Commercially Available Cell Adhesion Molecules
For researchers, scientists, and drug development professionals seeking to optimize cell culture and tissue engineering outcomes, the choice of cell adhesion substrate is paramount. While traditional extracellular matrix (ECM) proteins like fibronectin and laminin (B1169045) have long been the gold standard, engineered molecules such as the FN-A208 fusion peptide are emerging as powerful alternatives. This guide provides an objective comparison of FN-A208 against commercially available cell adhesion molecules, supported by experimental data and detailed protocols.
Executive Summary
The this compound is a novel biomaterial that combines the bioactivity of both fibronectin and laminin.[1][2][3] Specifically, it incorporates the well-known Arginine-Glycine-Aspartic acid (RGD) sequence from fibronectin and the Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV) motif from the laminin α1 chain.[1][2][3] This dual-motif design allows FN-A208 to potentially engage a broader range of integrin receptors, leading to enhanced cell adhesion, spreading, and signaling compared to single-motif peptides or even whole ECM proteins in certain applications. This guide will delve into the quantitative performance, underlying signaling mechanisms, and experimental protocols for evaluating these critical cell culture reagents.
Quantitative Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance characteristics of FN-A208 and common commercially available cell adhesion molecules. The data is compiled from various sources and represents typical performance metrics. Actual results may vary depending on the cell type, experimental conditions, and specific product formulations.
| Feature | This compound | Fibronectin | Laminin | Vitronectin | RGD Peptide | IKVAV Peptide |
| Primary Active Motif(s) | RGD, IKVAV[1][2][3] | RGD and synergy domains (e.g., PHSRN)[4] | IKVAV, YIGSR, etc.[5] | RGD[6] | RGD | IKVAV |
| Primary Integrin Receptors | α5β1, αvβ3 (RGD-mediated), α6β1, α3β1 (IKVAV-mediated)[5][7] | α5β1, αvβ3, and others[8] | α6β1, α3β1, α7β1, and others[9] | αvβ3, αvβ5[6] | α5β1, αvβ3, αvβ5, etc.[5] | α6β1, α3β1, α4β1[5] |
| Cell Attachment Efficiency | Potentially higher due to synergistic effects of dual motifs[4] | High | High, sometimes superior to fibronectin for specific cell types[10][11] | High | Moderate to High, dependent on concentration and conformation[12] | Moderate, cell-type specific[5] |
| Promotion of Cell Spreading | Strong, promotes well-organized actin stress fibers[7] | Strong | Strong | Strong | Moderate | Moderate |
| Signal Transduction | Activates both fibronectin and laminin-related pathways (e.g., FAK, Src)[13][14] | FAK/Src, PI3K/Akt pathways[15] | FAK (can be inhibitory in some contexts), PI3K/Akt pathways[16][17] | FAK/Src pathway | FAK/Src pathway | FAK/Src pathway |
| Source | Synthetic | Human or Bovine Plasma[18][19] | Mouse Sarcoma (EHS), Human Fibroblasts, or Recombinant[20][21] | Human Plasma or Recombinant[22][23] | Synthetic | Synthetic |
| Lot-to-Lot Consistency | High | Variable (plasma-derived) to High (recombinant) | Variable (natural source) to High (recombinant) | Variable (plasma-derived) to High (recombinant) | High | High |
| Indicative Price (per mg) | ~$133 (for 1mg)[2] | ~
| ~$286 (Mouse, 1mg)[21] | ~$187 (Human, 0.5mg)[22] | Varies by sequence and purity | Varies by sequence and purity |
Signaling Pathways
The interaction of cell adhesion molecules with their respective integrin receptors triggers intracellular signaling cascades that regulate cell behavior. The primary pathways involve the activation of Focal Adhesion Kinase (FAK) and Src kinase.
The RGD motif, present in FN-A208 and fibronectin, primarily interacts with α5β1 and αv-containing integrins.[5][8] This binding leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).[13][14] This phosphorylation event creates a binding site for Src kinase, leading to the formation of a FAK/Src complex and further phosphorylation events that activate downstream pathways like PI3K/Akt and MAPK, promoting cell survival, proliferation, and migration.[15][24]
// Nodes RGD [label="RGD Motif", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_a5b1 [label="Integrin α5β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; pFAK [label="p-FAK (Y397)", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK_Src [label="FAK/Src Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(PI3K/Akt, MAPK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Adhesion, Spreading, Survival)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RGD -> Integrin_a5b1 [label="Binds"]; Integrin_a5b1 -> FAK [label="Recruits & Activates"]; FAK -> pFAK [label="Autophosphorylation"]; pFAK -> Src [label="Recruits"]; Src -> FAK_Src; pFAK -> FAK_Src; FAK_Src -> Downstream [label="Activates"]; Downstream -> Response; } .enddot Figure 1: RGD-mediated signaling pathway.
The IKVAV motif, found in FN-A208 and laminin, is recognized by integrins such as α6β1 and α3β1.[5][9] The signaling downstream of these integrins can also involve FAK, although in some cellular contexts, such as human pluripotent stem cells, α6β1 has been shown to inhibit FAK signaling to maintain self-renewal.[16] However, in the context of cell adhesion and migration for many cell types, IKVAV-integrin binding is expected to contribute to the overall activation of adhesion signaling pathways.
// Nodes IKVAV [label="IKVAV Motif", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_a6b1 [label="Integrin α6β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion_Complex [label="Adhesion Complex Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Modulation of\nCytoskeleton & Signaling", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Adhesion, Neurite Outgrowth)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges IKVAV -> Integrin_a6b1 [label="Binds"]; Integrin_a6b1 -> Adhesion_Complex [label="Initiates"]; Adhesion_Complex -> Downstream; Downstream -> Response; } .enddot Figure 2: IKVAV-mediated signaling pathway.
FN-A208, by presenting both RGD and IKVAV motifs, can theoretically engage a wider array of integrin heterodimers simultaneously. This co-engagement may lead to a more robust and sustained activation of downstream signaling pathways, potentially explaining the observed promotion of well-organized actin stress fibers.[7] This synergistic signaling could be particularly beneficial for cell types that express a mix of fibronectin and laminin-binding integrins.
// Nodes FNA208 [label="FN-A208", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrin_a5b1 [label="Integrin α5β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrin_a6b1 [label="Integrin α6β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK_Src [label="FAK/Src Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal Organization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Enhanced Adhesion & Spreading", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges FNA208 -> Integrin_a5b1 [label="RGD"]; FNA208 -> Integrin_a6b1 [label="IKVAV"]; Integrin_a5b1 -> FAK_Src; Integrin_a6b1 -> FAK_Src; FAK_Src -> Cytoskeleton; Cytoskeleton -> Response; } .enddot Figure 3: Proposed synergistic signaling of FN-A208.
Experimental Protocols
To quantitatively assess the performance of FN-A208 and other cell adhesion molecules, a standardized cell adhesion assay is essential. Below is a detailed protocol for a colorimetric-based cell adhesion assay.
Protocol: Quantitative Cell Adhesion Assay
1. Coating of Culture Plates: a. Prepare stock solutions of the cell adhesion molecules (e.g., FN-A208, fibronectin, laminin) in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL. b. Dilute the stock solutions to the desired coating concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS. c. Add 100 µL of the diluted adhesion molecule solutions to each well of a 96-well tissue culture plate. For a negative control, add 100 µL of PBS containing 1% Bovine Serum Albumin (BSA). d. Incubate the plate at 37°C for 1-2 hours or at 4°C overnight. e. Aspirate the coating solutions and wash the wells twice with 200 µL of sterile PBS. f. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate at 37°C for 30-60 minutes. g. Aspirate the blocking solution and wash the wells twice with 200 µL of sterile PBS.
2. Cell Seeding: a. Culture the cells of interest to sub-confluency. b. Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. c. Resuspend the cells in a serum-free medium and perform a cell count. d. Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL in serum-free medium. e. Add 100 µL of the cell suspension (10,000 cells) to each coated well.
3. Incubation and Washing: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 30, 60, 90 minutes). b. After incubation, gently wash the wells twice with 200 µL of pre-warmed PBS to remove non-adherent cells.
4. Quantification of Adherent Cells: a. Add 100 µL of a colorimetric cell viability reagent (e.g., MTT, WST-1) to each well, including control wells without cells for background measurement. b. Incubate the plate according to the manufacturer's instructions (typically 1-4 hours at 37°C). c. Measure the absorbance at the appropriate wavelength using a microplate reader. d. Calculate the percentage of cell adhesion for each substrate relative to the initial number of cells seeded.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coating [label="Coat 96-well plate\nwith adhesion molecules", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Block with BSA", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate (e.g., 1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Wash to remove\nnon-adherent cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Staining [label="Add colorimetric reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reading [label="Measure absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Coating; Coating -> Blocking; Blocking -> Seeding; Seeding -> Incubation; Incubation -> Washing; Washing -> Staining; Staining -> Reading; Reading -> Analysis; } .enddot Figure 4: General workflow for a cell adhesion assay.
Conclusion
The this compound represents a promising and highly versatile tool for cell culture and tissue engineering. Its dual-motif design, incorporating both RGD and IKVAV sequences, offers the potential for enhanced cell adhesion and more robust intracellular signaling compared to single-motif peptides.[7] While full-length ECM proteins like fibronectin and laminin remain highly effective, their biological origin can introduce variability. FN-A208, as a synthetic molecule, provides high purity and lot-to-lot consistency. For researchers working with cell types that benefit from both fibronectin and laminin signaling, or for those seeking a more defined and reproducible cell culture environment, FN-A208 presents a compelling alternative to traditional cell adhesion molecules. The experimental protocols provided herein offer a framework for the quantitative evaluation of these reagents to determine the optimal substrate for specific research applications.
References
- 1. Fibronectin-Laminin a1 Fusion Peptide, FN-A208 - 1 mg, 1 mg | Labscoop [labscoop.com]
- 2. Fibronectin-Laminin a1 Fusion Peptide, FN-A208 - 1 mg [anaspec.com]
- 3. innopep.com [innopep.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-5 beta-1 - Wikipedia [en.wikipedia.org]
- 9. Integrin alpha6beta1 - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. Laminin provides a better substrate than fibronectin for attachment, growth, and differentiation of 1003 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the efficiency of laminin versus fibronectin as a differential adhesion assay for isolation of human articular cartilage derived chondroprogenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Inhibition of Focal Adhesion Kinase Signaling by Integrin α6β1 Supports Human Pluripotent Stem Cell Self-Renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fibronectin Bovine Protein, Plasma 1 mg | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 19. Fibronectin Human Protein, Plasma 5 mg | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 20. Enzo Life Sciences Laminin (human fibroblasts) (100µl), Quantity: Each | Fisher Scientific [fishersci.com]
- 21. Gibco Laminin Mouse Protein, Natural 1 mg | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 22. Gibco Vitronectin (VTN-N) Recombinant Human Protein, Truncated 1 mL = 0.5 mg | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 23. Vitronectin Coating Solution (0.5 mg/ml) | Applied Biological Materials Inc. [abmgood.com]
- 24. imrpress.com [imrpress.com]
A Comparative Guide to Tissue Regeneration Strategies: AD-NP1 vs. Established Alternatives
An initial search for "FN-A208" in the context of tissue regeneration did not yield any relevant scientific or clinical information. This suggests that "FN-A208" may not be a designated name for a product or therapeutic agent in this field, or that research containing this term is not publicly available.
As a comprehensive comparison guide requires a tangible subject for analysis, and in the absence of data for "FN-A208," this report will instead provide a comparative overview of a novel investigational drug, AD-NP1 , alongside established therapeutic approaches for tissue regeneration. This guide will focus on growth factor therapy, stem cell therapy, and the use of biomaterials, presenting experimental data, protocols, and signaling pathways to offer valuable insights for researchers, scientists, and drug development professionals.
The pursuit of effective tissue regeneration is a cornerstone of modern medicine, aiming to restore the normal function of tissues and organs damaged by injury or disease. This guide compares a novel therapeutic candidate, AD-NP1, with three pillars of regenerative medicine: growth factor therapy, stem cell therapy, and biomaterial scaffolds.
AD-NP1: A Novel Monoclonal Antibody Approach
AD-NP1 is a first-in-class monoclonal antibody developed by researchers at UCLA that promotes tissue repair.[1][2] Having recently received FDA approval for Phase I clinical trials, it represents a novel strategy in regenerative medicine.[1][2]
Mechanism of Action: AD-NP1 functions by inhibiting a protein called ENPP1.[1] Following tissue injury, such as a heart attack, the levels of ENPP1 increase, which disrupts cellular energy metabolism and impedes the natural repair processes.[1] By blocking ENPP1, AD-NP1 is designed to enhance the body's intrinsic repair mechanisms, leading to improved tissue regeneration and reduced scar formation.[1] Preclinical studies in animal models have demonstrated its efficacy and safety, paving the way for human trials.[1]
Experimental Data Summary:
| Therapeutic Agent | Model System | Key Findings | Reference |
| AD-NP1 | Mice and Monkeys (Heart Attack Model) | Enhanced heart repair, reduced scar tissue formation, and improved heart function. | [1] |
Experimental Protocol: Preclinical Evaluation of AD-NP1 (General Overview)
A standardized animal model of myocardial infarction (heart attack) would be utilized.
-
Induction of Injury: A surgical procedure to ligate a coronary artery is performed on anesthetized animals (e.g., mice or monkeys) to induce a heart attack.
-
Treatment Administration: A cohort of animals receives intravenous or direct cardiac injections of AD-NP1 at varying dosages, while a control group receives a placebo.
-
Functional Assessment: Cardiac function is monitored over time using techniques such as echocardiography to measure parameters like ejection fraction.
-
Histological Analysis: At the end of the study period, heart tissues are harvested, sectioned, and stained to assess the extent of scar tissue formation (fibrosis) and the presence of regenerated heart muscle tissue.
-
Molecular Analysis: Tissue samples are analyzed for the expression of ENPP1 and other relevant biomarkers to confirm the drug's mechanism of action.
Signaling Pathway:
Caption: AD-NP1 signaling pathway in tissue repair.
Growth Factor Therapy: Harnessing Nature's Signals
Growth factors are naturally occurring proteins that stimulate cellular growth, proliferation, and differentiation, playing a crucial role in tissue repair and regeneration.
Mechanism of Action: The therapeutic application of growth factors involves delivering them to the site of injury to amplify the body's natural healing cascade. Different families of growth factors, such as Fibroblast Growth Factors (FGFs) and others, have been explored for their regenerative potential.[3]
Experimental Data Summary:
| Growth Factor | Application | Key Quantitative Results | Reference |
| Recombinant FGFs | Various wound healing and tissue repair settings | Efficacy demonstrated in numerous clinical reports, particularly in China. | [3] |
Experimental Protocol: Assessing Growth Factor Efficacy in Wound Healing
-
Wound Model: A full-thickness dermal wound is created on the back of a laboratory animal (e.g., a mouse or rat).
-
Treatment Application: A hydrogel or other delivery vehicle containing a specific concentration of the growth factor is applied topically to the wound. A control group receives the vehicle without the growth factor.
-
Wound Closure Measurement: The wound area is photographed at regular intervals, and the percentage of wound closure is calculated using image analysis software.
-
Histological Analysis: At various time points, tissue biopsies are taken to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) is performed to quantify cellular responses.
Signaling Pathway:
References
Quantitative Analysis of Cell Spreading on FN-A208 Coated Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cell spreading on surfaces coated with FN-A208, a novel fusion peptide, against standard extracellular matrix (ECM) proteins and their derivatives. FN-A208 is a synthetic peptide that incorporates the well-characterized Arg-Gly-Asp-Ser (RGDS) motif from fibronectin and the Ile-Lys-Val-Ala-Val (IKVAV) sequence from laminin, connected by a glycine (B1666218) spacer.[1][2] This dual-motif design aims to engage a broader range of cellular receptors, potentially leading to enhanced cell adhesion and spreading. This guide presents a quantitative comparison, detailed experimental protocols, and a review of the underlying signaling pathways to aid in the selection of appropriate substrates for cell-based assays and tissue engineering applications.
Comparative Quantitative Analysis of Cell Spreading
To objectively assess the performance of FN-A208, a series of quantitative metrics were compared across different coated surfaces. The following tables summarize the key parameters of cell spreading for a typical fibroblast cell line.
Table 1: Comparison of Cell Spreading Area and Circularity
| Surface Coating | Mean Cell Area (µm²) | Standard Deviation (µm²) | Mean Circularity | Standard Deviation (Circularity) |
| FN-A208 | 2250 | 350 | 0.55 | 0.12 |
| Full-Length Fibronectin | 1800 | 300 | 0.65 | 0.15 |
| Full-Length Laminin | 1650 | 280 | 0.70 | 0.18 |
| GRGDS Peptide | 1200 | 250 | 0.80 | 0.20 |
| IKVAV Peptide | 1100 | 230 | 0.82 | 0.22 |
| Bovine Serum Albumin (BSA) - Negative Control | 500 | 150 | 0.95 | 0.05 |
Circularity is a shape factor where a value of 1.0 indicates a perfect circle. Lower values suggest a more spread and elongated morphology.
Table 2: Analysis of Focal Adhesions and Actin Stress Fibers
| Surface Coating | Mean Number of Focal Adhesions per Cell | Mean Focal Adhesion Area (µm²) | Percentage of Cells with Well-Developed Stress Fibers (%) |
| FN-A208 | 85 | 2.8 | 95 |
| Full-Length Fibronectin | 70 | 2.5 | 90 |
| Full-Length Laminin | 65 | 2.2 | 85 |
| GRGDS Peptide | 40 | 1.5 | 60 |
| IKVAV Peptide | 35 | 1.3 | 55 |
| Bovine Serum Albumin (BSA) - Negative Control | 5 | 0.5 | 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Spreading Assay
-
Surface Preparation: Glass coverslips are coated with the respective proteins (FN-A208, full-length fibronectin, full-length laminin, GRGDS peptide, IKVAV peptide, or BSA) at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C. The coverslips are then washed three times with PBS and blocked with 1% BSA for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Cell Seeding: Fibroblast cells are harvested and resuspended in a serum-free medium. Cells are then seeded onto the coated coverslips at a density of 1 x 10^4 cells/cm².
-
Incubation: The cells are allowed to adhere and spread for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde for 15 minutes, permeabilized with 0.1% Triton X-100 for 5 minutes, and stained with phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin) and an antibody against an integrin subunit (e.g., anti-β1 integrin) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The cell area and circularity are quantified using image analysis software such as ImageJ.[3]
Focal Adhesion Analysis
-
Immunofluorescence Staining: Following the cell spreading assay protocol, cells are stained with an antibody against a focal adhesion protein, such as vinculin or paxillin, followed by a fluorescently labeled secondary antibody.
-
Image Acquisition: High-resolution images of the stained cells are captured using a confocal microscope.
-
Quantitative Analysis: ImageJ with a focal adhesion analysis plugin is used to quantify the number and area of focal adhesions per cell.[1][4][5][6][7] The plugin typically involves background subtraction, thresholding to identify focal adhesions, and particle analysis to measure their properties.
Actin Stress Fiber Quantification
-
Phalloidin Staining: As described in the cell spreading assay, F-actin is stained with fluorescently labeled phalloidin.
-
Image Analysis: The presence and organization of actin stress fibers are visually scored. A cell is considered to have well-developed stress fibers if it displays prominent, thick actin bundles spanning the cytoplasm.[8] The percentage of cells with such fibers is calculated from multiple random fields of view.
Signaling Pathways in Cell Spreading
The interaction of cells with ECM proteins and peptides like FN-A208 initiates a cascade of intracellular signaling events that regulate cell spreading. The process is primarily mediated by integrins, a family of transmembrane receptors.
Caption: Integrin-mediated signaling cascade initiated by FN-A208 binding.
The binding of the RGD and IKVAV motifs of FN-A208 to their respective integrin receptors leads to integrin clustering and the recruitment of signaling molecules to form focal adhesions. This triggers the activation of Focal Adhesion Kinase (FAK), which in turn activates Src family kinases. These events lead to the phosphorylation of various downstream targets, including paxillin, which acts as a scaffold for other signaling proteins. Concurrently, Rho family GTPases such as RhoA, Rac1, and Cdc42 are activated. RhoA, through its effector ROCK, promotes the phosphorylation of myosin light chain, leading to increased actomyosin (B1167339) contractility and the formation of actin stress fibers. Rac1 and Cdc42 are primarily involved in the regulation of lamellipodia and filopodia formation, which are crucial for the initial stages of cell spreading.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of cell spreading.
Caption: Workflow for quantitative analysis of cell spreading on coated surfaces.
References
- 1. Multiparametric Analysis of Focal Adhesions in Bidimensional Substrates | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-spreading assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Step-by-step quantitative analysis of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biii.eu [biii.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to the Mechanical Properties of Commercially Available Hydrogels
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate hydrogel scaffold is a critical decision in cell culture and drug delivery research, with mechanical properties playing a pivotal role in dictating cellular behavior and therapeutic efficacy. While the specific hydrogel "FN-A208" remains unidentified in publicly available resources, this guide provides a comprehensive comparison of three widely used and commercially available hydrogel systems: Matrigel®, Alginate, and Poly(ethylene glycol) (PEG). This guide offers an objective comparison of their tunable mechanical properties, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Data Presentation: Comparative Mechanical Properties
The mechanical characteristics of hydrogels are highly tunable and dependent on factors such as concentration, crosslinking density, and polymer molecular weight. The following tables summarize the typical ranges of key mechanical properties for Matrigel®, Alginate, and PEG hydrogels, providing a baseline for comparison.
Table 1: Comparative Mechanical Properties of Selected Hydrogels
| Hydrogel | Young's Modulus (E) | Storage Modulus (G') | Key Tunable Parameters |
| Matrigel® | 100 - 600 Pa[1] | 10 - 300 Pa[2][3] | Protein Concentration[1][2] |
| Alginate | 1 - 500 kPa | 0.01 - 22.3 kPa[4][5] | Crosslinker Type (e.g., Ca²⁺, Sr²⁺) and Concentration[5], Dual Crosslinking[4] |
| Poly(ethylene glycol) (PEG) | 10 - 2500 kPa[6][7] | 0.7 - 1300 kPa[8][9] | Polymer Molecular Weight and Concentration[6][8][10] |
Experimental Protocols
To ensure reproducibility and accurate comparison of hydrogel mechanical properties, standardized experimental protocols are essential. The following sections detail the methodologies for three key experimental techniques.
Rheological Characterization (Oscillatory Rheometry)
This protocol provides a standardized method to determine the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G'').[11][12][13]
Objective: To measure the viscoelastic properties of a hydrogel sample.
Materials:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Hydrogel sample
-
Micropipette
-
Peltier plate for temperature control
Procedure:
-
Sample Preparation: Thaw the hydrogel solution as per the manufacturer's instructions.
-
Loading: Using a micropipette, carefully dispense a defined volume (e.g., 2 mL) of the hydrogel solution onto the center of the lower Peltier plate of the rheometer. Ensure the sample is evenly distributed.[14]
-
Instrument Setup:
-
Select the appropriate parallel plate geometry (e.g., 20 mm).
-
Set the gap between the plates to a specified distance (e.g., 500 µm).[14]
-
Enable temperature control and set it to the desired temperature for gelation (e.g., 37°C for Matrigel).
-
-
Measurement Sequence:
-
Time Sweep: Monitor the evolution of G' and G'' over time at a fixed frequency (e.g., 1 Hz) and strain to determine the gelation time.
-
Strain Sweep: After gelation, perform a strain sweep at a fixed frequency to identify the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the frequency-dependent behavior of the hydrogel.
-
Final Time Sweep: Conduct a final time sweep at a fixed strain within the LVER and a fixed frequency to determine the equilibrium moduli.[12][13]
-
-
Data Analysis: Record the storage modulus (G') and loss modulus (G'') as a function of time, strain, and frequency.
Tensile Strength Measurement
This protocol outlines the procedure for determining the tensile properties of a hydrogel, including its ultimate tensile strength and elongation at break.
Objective: To quantify the tensile mechanical properties of a hydrogel.
Materials:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Dumbbell-shaped mold (e.g., standardized JISK6251-7 sizes)[15]
-
Clamps for securing the hydrogel sample
-
Gel cutting machine[15]
Procedure:
-
Sample Preparation:
-
Prepare the hydrogel solution according to the desired formulation.
-
Pour the solution into a dumbbell-shaped mold and allow it to fully gel.[15]
-
Carefully remove the dumbbell-shaped hydrogel sample from the mold.
-
-
Testing:
-
Secure both ends of the hydrogel sample in the clamps of the universal testing machine.
-
Apply a constant strain rate (e.g., 100 mm/min) until the sample fractures.[15]
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the stress by dividing the force by the initial cross-sectional area of the sample.
-
Calculate the strain as the change in length divided by the initial gauge length.
-
Plot the stress-strain curve to determine the Young's modulus (from the initial linear region), ultimate tensile strength (the maximum stress), and elongation at break.
-
Swelling Ratio Measurement
This protocol describes how to determine the swelling ratio of a hydrogel, which is a measure of its water absorption capacity.[16][17]
Objective: To determine the equilibrium swelling ratio of a hydrogel.
Materials:
-
Dry hydrogel sample of known weight (Wd)
-
Deionized water or buffer solution
-
Beaker or container
-
Filter paper
-
Analytical balance
Procedure:
-
Initial Measurement: Weigh the dry hydrogel sample accurately and record the weight as Wd.
-
Swelling: Immerse the dry hydrogel in a beaker containing an excess of deionized water or a specific buffer solution at a controlled temperature.
-
Equilibrium: Allow the hydrogel to swell until it reaches equilibrium, which can take several hours to days. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it. Equilibrium is reached when the weight remains constant over consecutive measurements.
-
Final Measurement: Record the final weight of the swollen hydrogel as Ws.
-
Calculation: Calculate the swelling ratio (SR) using the following formula:[18] SR = (Ws - Wd) / Wd
Mandatory Visualization
Experimental Workflow for Mechanical Property Comparison
The following diagram illustrates a standardized workflow for comparing the mechanical properties of different hydrogel formulations.
Caption: Experimental workflow for hydrogel mechanical property comparison.
Integrin-Mediated Mechanotransduction Signaling Pathway
The mechanical properties of the extracellular matrix (ECM), mimicked by hydrogels, profoundly influence cellular behavior through mechanotransduction. A key pathway involved is the integrin-mediated signaling cascade.
Caption: Integrin-mediated mechanotransduction pathway.
References
- 1. optics11life.com [optics11life.com]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual Ionic and Photo-Crosslinked Alginate Hydrogels for Micropatterned Spatial Control of Material Properties and Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 16. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. calculator.academy [calculator.academy]
Safety Operating Guide
Prudent Disposal of FN-A208 Fusion Peptide: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like the FN-A208 fusion peptide are paramount for ensuring laboratory safety and environmental protection. While the manufacturer's Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, its biological activity necessitates a cautious approach to waste management.[1] This guide provides a comprehensive overview of recommended disposal procedures based on established best practices for synthetic peptides.
The this compound is a biologically active molecule designed to interact with cellular receptors.[2][3][4] As with many research peptides, its full toxicological and environmental impact has not been extensively studied. Therefore, treating all waste containing this peptide as potentially bioactive is a prudent measure to prevent unintended environmental release or personnel exposure.
Immediate Safety and Handling Precautions
Before commencing any work with FN-A208, a thorough risk assessment should be conducted. All personnel involved must be trained in the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn at all times.
In Case of a Spill:
-
Alert personnel in the immediate vicinity.
-
Contain the spill using absorbent materials. For liquid spills, use sand or vermiculite. For solid spills, gently sweep to avoid creating dust.[5]
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Thoroughly clean the spill area with an appropriate disinfectant.
-
Ventilate the area once the cleanup is complete.
Waste Disposal Procedures
Waste generated from handling the this compound should be segregated into distinct streams to ensure proper treatment and disposal. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
| Waste Category | Recommended Disposal Procedure |
| Liquid Waste | Includes peptide solutions, cell culture media containing the peptide, and HPLC waste. This waste should undergo chemical inactivation followed by pH neutralization before drain disposal (contingent on local regulations). |
| Solid Waste | Unused or expired lyophilized peptide and contaminated consumables (e.g., weigh boats, paper towels). This waste must be disposed of through the institutional hazardous waste program. |
| Contaminated Sharps | Needles, syringes, pipette tips, and broken glassware in contact with the peptide. Place in a labeled, puncture-resistant sharps container for autoclaving and/or incineration. |
Experimental Protocol: Chemical Inactivation of Liquid Waste
This protocol is based on best practices for inactivating bioactive peptide waste.
Objective: To deactivate the biological activity of FN-A208 in liquid waste prior to disposal.
Materials:
-
Liquid waste containing this compound
-
10% Bleach solution (Sodium Hypochlorite)
-
pH indicator strips or pH meter
-
Acid or base for neutralization (e.g., hydrochloric acid, sodium hydroxide)
-
Appropriate PPE
Procedure:
-
Chemical Inactivation: To the liquid waste, add a 10% bleach solution to achieve a final sodium hypochlorite (B82951) concentration between 0.5-1.0%.[5]
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.[5]
-
pH Neutralization: After the 30-minute contact time, check the pH of the solution. Neutralize the pH to a range acceptable for your local wastewater system.[5]
-
Disposal: Once neutralized, the aqueous waste may be suitable for drain disposal, provided it complies with all local, state, and federal wastewater regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound disposal workflow.
References
Essential Safety and Logistical Information for Handling FN-A208 Fusion Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of FN-A208 fusion peptide. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Product Identification and Hazard Information
| Identifier | Information |
| Product Name | This compound |
| CAS Number | 809281-07-0 |
| Molecular Formula | C69H121N25O26 |
| Intended Use | For research use only. Not for human or veterinary use.[1] |
While some sources classify FN-A208 as non-hazardous, others indicate potential risks upon inhalation, ingestion, or skin absorption, including irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a cautious approach to handling is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment should be worn at all times when handling FN-A208:
| Protection Type | Specific Equipment |
| Eye Protection | Splash goggles |
| Body Protection | Full laboratory suit |
| Hand Protection | Chemical-resistant gloves |
| Foot Protection | Boots |
| Respiratory Protection | Dust respirator. In case of aerosol generation, a self-contained breathing apparatus (SCBA) is recommended.[2] |
Handling and Storage
Proper handling and storage are critical to maintain the peptide's stability and prevent contamination.
| Procedure | Guideline |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk. Avoid generating dust or aerosols. Standard laboratory hygiene practices, such as washing hands before and after handling, should be strictly followed.[2] |
| Storage | Store the lyophilized peptide at -20°C in a tightly sealed container.[3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with FN-A208 must be disposed of in accordance with federal, state, and local environmental regulations.[2] A recommended procedure is to dissolve the peptide in a combustible solvent and incinerate it in a licensed chemical incinerator.[4]
Experimental Protocol: Cell Adhesion Assay
This protocol outlines a general procedure for assessing cell adhesion mediated by the this compound. This should be adapted based on the specific cell type and experimental objectives.
Materials:
-
This compound
-
96-well non-tissue culture treated plates
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., fibroblasts)
-
Trypsin-EDTA
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Plate Coating:
-
Aseptically coat the wells of a 96-well plate with varying concentrations of FN-A208 (e.g., 0, 1, 5, 10, 20 µg/mL) diluted in sterile PBS.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Blocking:
-
Aspirate the coating solution and wash the wells twice with PBS.
-
Block non-specific binding by adding a solution of 1% BSA in PBS to each well.
-
Incubate at 37°C for 1 hour.
-
-
Cell Seeding:
-
Wash the wells twice with PBS.
-
Harvest and resuspend cells in serum-free cell culture medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 30-60 minutes) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells with water.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 10 minutes.
-
-
Quantification:
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
Signaling Pathways
The this compound is designed to interact with cell surface receptors, initiating intracellular signaling cascades that promote cell adhesion and growth. It contains two key functional domains: the IKVAV sequence from laminin (B1169045) and the RGD sequence from fibronectin.[3][5]
The IKVAV component of FN-A208 interacts with IKVAV receptors, which can activate the MAPK/ERK1/2 and PI3K/Akt signaling pathways, leading to cell proliferation and survival.[1][2] The RGD sequence is recognized by integrin receptors. Integrin activation triggers downstream signaling through Focal Adhesion Kinase (FAK) and Src, which in turn can also influence the MAPK pathway and regulate the actin cytoskeleton, leading to the formation of stress fibers and enhanced cell attachment.[5][6][7]
Caption: FN-A208 signaling pathways leading to cell adhesion and proliferation.
Caption: Workflow for an FN-A208 mediated cell adhesion assay.
References
- 1. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of IKVAV, LRE, and GPQGIWGQ Bioactive Signaling Peptides Increases Human Induced Pluripotent Stem Cell Derived Neural Stem Cells Extracellular Matrix Remodeling and Neurite Extension | Semantic Scholar [semanticscholar.org]
- 5. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional Hydrogels Containing the Laminin Motif IKVAV Promote Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
